molecular formula C11H14O B103321 2-Tert-butylbenzaldehyde CAS No. 16358-79-5

2-Tert-butylbenzaldehyde

Cat. No.: B103321
CAS No.: 16358-79-5
M. Wt: 162.23 g/mol
InChI Key: TWQRQNJOSFBCJV-UHFFFAOYSA-N
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Description

2-Tert-butylbenzaldehyde (CAS 16358-79-5) is an aromatic aldehyde with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is characterized by a boiling point of approximately 243 °C and a flash point of 98 °C . This compound is classified as a dangerous good and should be handled with care. Its hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H335 (may cause respiratory irritation), H318 (causes serious eye damage), and H412 (harmful to aquatic life with long-lasting effects) . While its structural isomer, 4-tert-butylbenzaldehyde, is a well-documented intermediate in the synthesis of fragrance compounds and other fine chemicals , specific published research applications for the ortho- (2-) substituted isomer are less common. The steric influence of the tert-butyl group in the ortho position adjacent to the aldehyde functional group presents unique reactivity and potential for use in organic synthesis and materials science research. Researchers may explore its utility as a building block for ligands, in the development of novel polymers, or as a substrate in catalytic reaction studies. This product is supplied with a purity of ≥95% and should be stored at 4°C under an inert atmosphere . It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQRQNJOSFBCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525641
Record name 2-tert-Butylbenzaldehyde
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16358-79-5
Record name 2-tert-Butylbenzaldehyde
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Record name 2-tert-butylbenzaldehyde
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Foundational & Exploratory

2-Tert-butylbenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Tert-butylbenzaldehyde for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16358-79-5), a substituted aromatic aldehyde of interest in synthetic organic chemistry. While less prevalent in the literature than its 4-tert-butyl isomer, the unique steric and electronic properties imparted by the ortho-tert-butyl group make it a valuable synthon for accessing sterically hindered molecular architectures. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, discusses expected spectroscopic signatures for characterization, and covers essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific chemical entity.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a benzaldehyde ring substituted with a tert-butyl group at the ortho (position 2) position. This substitution pattern significantly influences its reactivity and physical properties compared to unsubstituted benzaldehyde or its other isomers.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
CAS Number 16358-79-5[1][2]
Molecular Formula C₁₁H₁₄O[1][3][4]
Molecular Weight 162.23 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 2-(tert-Butyl)benzaldehyde, Benzaldehyde, 2-(1,1-dimethylethyl)-[1]
Appearance Not specified; likely a liquid or low-melting solid
Melting Point 25.03 °C[5]
Boiling Point 242.7 °C[5]
Topological Polar Surface Area 17.07 Ų[3]
LogP (Computed) 2.7966[3]
SMILES CC(C)(C)C1=CC=CC=C1C=O[1]
InChIKey TWQRQNJOSFBCJV-UHFFFAOYSA-N[1]

Proposed Synthesis Pathway and Experimental Protocol

Direct electrophilic formylation of tert-butylbenzene (e.g., via Friedel-Crafts, Vilsmeier-Haack, or Gattermann-Koch reactions) overwhelmingly favors substitution at the para position due to the steric bulk of the tert-butyl group[6]. Therefore, achieving selective ortho-formylation requires a more directed approach. The most viable strategy is a directed ortho-metalation (DoM) pathway. This involves the deprotonation of the aromatic ring at the position ortho to a directing group, followed by quenching the resulting aryllithium species with a formylating agent.

Although the tert-butyl group is not a classical directing metalation group (DMG), ortho-lithiation of non-activated alkylbenzenes can be achieved, followed by reaction with an electrophile. The following protocol is a plausible, generalized procedure based on established methods for lithiation and formylation of aromatic compounds.

Reaction Scheme: Ortho-Lithiation and Formylation

G cluster_reactants Reactants cluster_products Products TBB tert-Butylbenzene Step1 Step 1: Ortho-Lithiation (-78 °C to RT) TBB->Step1 THF, TMEDA NBuLi n-Butyllithium (n-BuLi) NBuLi->Step1 DMF Dimethylformamide (DMF) Step2 Step 2: Formylation (Quench) DMF->Step2 THF, -78 °C Product This compound Butane Butane LDA Lithium diisopropylamide (LDA) Step1->Butane Intermediate 2-tert-Butylphenyllithium Step1->Intermediate Forms Aryllithium intermediate Intermediate->Step2 Step2->LDA Step3 Step 3: Aqueous Workup (e.g., NH4Cl) Step2->Step3 Forms lithium adduct Step3->Product

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed only by trained chemists in a suitable laboratory setting with all necessary safety precautions.

Materials:

  • tert-Butylbenzene (anhydrous)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ortho-Lithiation: Add tert-butylbenzene (1.0 eq.) and freshly distilled TMEDA (1.2 eq.) to the cooled THF. Stir the solution for 15 minutes. To this solution, add n-BuLi (1.2 eq., 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Successful lithiation results in a colored (often yellow to orange) solution.

  • Formylation (Quench): Cool the reaction mixture back down to -78 °C. In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq.) in anhydrous THF (50 mL). Add the DMF solution dropwise to the vigorously stirred aryllithium solution. A color change and/or precipitation is typically observed. Maintain stirring at -78 °C for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (150 mL).

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Spectroscopic Analysis and Characterization

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the known spectra of benzaldehyde and related substituted analogues.

Table 2: Predicted Spectroscopic Features for this compound

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aldehyde Proton (-CHO)δ 10.0 - 10.5 ppm (singlet)The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield.
Aromatic Protonsδ 7.2 - 8.0 ppm (multiplets)The four aromatic protons will exhibit complex splitting patterns. The proton adjacent to the aldehyde group (at C6) will be the most deshielded. The ortho-tert-butyl group will influence the shifts and coupling constants of the adjacent protons.
tert-Butyl Protons (-C(CH₃)₃)δ 1.3 - 1.5 ppm (singlet)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly upfield.
¹³C NMR Carbonyl Carbon (-CHO)δ 190 - 195 ppmThe carbonyl carbon is characteristic and highly deshielded.
Aromatic Carbonsδ 125 - 160 ppmSix distinct signals are expected. The carbon bearing the tert-butyl group (ipso-C) and the carbon bearing the aldehyde group (ipso-C) will be significantly downfield.
Quaternary Carbon (-C (CH₃)₃)δ 35 - 40 ppmThe quaternary carbon of the tert-butyl group.
Methyl Carbons (-C(CH₃ )₃)δ 30 - 35 ppmThe three equivalent methyl carbons.
IR Spec. C=O Stretch (Carbonyl)~1700 - 1715 cm⁻¹ (strong, sharp)This is a highly characteristic absorption for an aromatic aldehyde. Conjugation to the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde.
C-H Stretch (Aldehyde)~2720 and ~2820 cm⁻¹ (medium)These two peaks (a Fermi doublet) are diagnostic for the C-H bond of an aldehyde.
C-H Stretch (Aromatic)>3000 cm⁻¹ (weak to medium)Typical for C-H bonds on a benzene ring.
C-H Bending (tert-Butyl)~1365 and ~1390 cm⁻¹ (medium)Characteristic bending vibrations for a tert-butyl group.
Mass Spec. Molecular Ion (M⁺)m/z = 162The parent peak corresponding to the molecular weight.
M-1 Peakm/z = 161Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
M-15 Peakm/z = 147Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary benzylic cation. This is expected to be a major fragment.
M-29 Peakm/z = 133Loss of the formyl radical (•CHO), a characteristic fragmentation of benzaldehydes.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling. Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects.[1]

  • GHS Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]

Applications and Role in Synthesis

While specific, large-scale industrial applications for this compound are not as well-documented as for its 4-tert-butyl isomer (a key intermediate in the fragrance industry), its structural features make it a valuable tool for research and development.

  • Sterically Hindered Scaffolds: The primary utility of this compound lies in its role as a building block for complex molecules where steric hindrance is a key design element. The ortho-tert-butyl group can direct subsequent reactions and influence the final conformation of the target molecule.

  • Pharmaceutical and Agrochemical Research: Substituted benzaldehydes are common starting materials in the synthesis of pharmaceuticals and agrochemicals. This compound can be used to introduce a sterically demanding moiety in the development of novel bioactive compounds.

  • Ligand Synthesis: The aldehyde functional group can be readily converted into other functionalities (e.g., amines, alcohols, carboxylic acids), making it a versatile precursor for the synthesis of specialized ligands for catalysis or materials science.

References

  • Appchem. (n.d.). 2-(tert-Butyl)benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13184777, this compound. Retrieved January 14, 2026, from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-anion-to-aryl-anion crossover reactions. Chemical Reviews, 90(6), 879-933.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fuson, R. C., & Denton, J. J. (1941). A New Synthesis of Hindered Aldehydes. Journal of the American Chemical Society, 63(3), 654–656.
  • Snieckus, V., & Clayden, J. (Eds.). (2012). Organolithiums: Selectivity for Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Vedantu. (n.d.). Gattermann Koch Reaction. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

An In-Depth Technical Guide to 2-Tert-butylbenzaldehyde: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a detailed technical overview of 2-tert-butylbenzaldehyde, focusing on its molecular characteristics, synthesis, and potential applications as a specialized intermediate in pharmaceutical and fine chemical development. The content is structured to deliver expert-level insights and actionable protocols, emphasizing the causal reasoning behind methodological choices.

Introduction: The Role of Steric Hindrance in Aromatic Aldehyde Chemistry

Aromatic aldehydes are foundational building blocks in organic synthesis, prized for their versatile reactivity. The introduction of sterically demanding substituents, such as the tertiary-butyl group, onto the aromatic ring profoundly alters the molecule's electronic properties and spatial configuration. This compound is a prime exemplar of this principle. Unlike its more common structural isomer, 4-tert-butylbenzaldehyde—widely used in the fragrance industry—the ortho-positioning of the bulky tert-butyl group introduces significant steric shielding around the reactive aldehyde functionality.

This steric hindrance is not a limitation but rather a strategic design element for the synthetic chemist. It can modulate reaction rates, direct diastereoselectivity in nucleophilic additions, and serve as a "conformational lock" to influence the topology of a larger molecule. In drug development, the tert-butyl group is often incorporated to enhance metabolic stability by shielding susceptible sites from enzymatic degradation by cytochrome P450 enzymes or to improve receptor binding specificity by occupying defined hydrophobic pockets.[1][] This guide will explore the unique characteristics of this compound, providing the technical foundation for its use as a sophisticated intermediate.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the juxtaposition of a planar aldehyde group with a bulky, sp³-hybridized tert-butyl group on an adjacent carbon of the benzene ring. This arrangement forces the aldehyde group to twist out of the plane of the aromatic ring to minimize steric strain, which in turn affects conjugation and reactivity.

Molecular Structure Diagram

SynthesisWorkflow cluster_step1 Step 1: Acetal Protection cluster_step2 Step 2: Directed Ortho-Metallation cluster_step3 Step 3: Tert-butylation cluster_step4 Step 4: Deprotection & Workup cluster_step5 Step 5: Purification S1 Benzaldehyde + Triethyl Orthoformate Ethanol, p-TsOH (cat.) Reflux S2 Protected Aldehyde in THF Cool to -78°C Add sec-Butyllithium S1->S2 Distill off solvent S3 Aryllithium Intermediate Add tert-Butyl Chloride Warm to RT S2->S3 Formation of aryllithium S4 Quench with NH4Cl (aq) Aqueous HCl Extraction with Ether S3->S4 Alkylation S5 Crude Product Silica Gel Chromatography (Hexane/Ethyl Acetate) S4->S5 Isolate crude oil Final Pure this compound S5->Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol

Materials: Benzaldehyde, triethyl orthoformate, absolute ethanol, p-toluenesulfonic acid, anhydrous tetrahydrofuran (THF), sec-butyllithium, 2-chloro-2-methylpropane, saturated aq. NH₄Cl, 2M HCl, diethyl ether, brine, anhydrous MgSO₄.

Protocol:

  • Protection: To a solution of benzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4 hours, monitoring the reaction by TLC. After completion, neutralize the acid with triethylamine, and remove the ethanol under reduced pressure to yield benzaldehyde diethyl acetal.

  • Lithiation: Under a nitrogen atmosphere, dissolve the benzaldehyde diethyl acetal (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting deep-red solution for 2 hours at -78 °C.

  • Alkylation: Add 2-chloro-2-methylpropane (1.2 eq) dropwise to the aryllithium solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Deprotection & Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Add 2M HCl until the pH is ~2 and stir vigorously for 1 hour to hydrolyze the acetal. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc), to afford pure this compound. A final distillation under vacuum can be performed for high-purity applications. [3]

Reactivity and Applications in Drug Development

The primary influence of the ortho-tert-butyl group is steric. It restricts the rotation of the C(Ar)-CHO bond and hinders the approach of nucleophiles to the carbonyl carbon.

Modulated Reactivity
  • Nucleophilic Addition: Reactions with bulky nucleophiles (e.g., Grignard reagents, organolithiums) will be significantly slower compared to benzaldehyde or its 4-tert-butyl isomer. This can be exploited to achieve selective reactions in molecules with multiple aldehyde groups. The steric hindrance also provides a facial bias for additions, potentially leading to high diastereoselectivity when a chiral center is present elsewhere in the molecule.

  • Reductions: Reduction to the corresponding alcohol (2-tert-butylbenzyl alcohol) can be achieved with less sterically demanding reagents like NaBH₄, but bulkier reagents such as lithium tri-sec-butylborohydride (L-Selectride®) would react very slowly.

  • Oxidation: Oxidation to 2-tert-butylbenzoic acid proceeds readily with standard oxidants like potassium permanganate or Jones reagent.

Potential as a Pharmaceutical Intermediate

While direct applications in marketed drugs are not prominent, this compound serves as a valuable intermediate for constructing complex molecular scaffolds.

  • Scaffold for Constrained Ligands: The tert-butyl group acts as a rigid conformational anchor. Incorporating this moiety into a drug candidate can lock a portion of the molecule into a specific, biologically active conformation, enhancing binding affinity and selectivity for a target protein.

  • Metabolic Shielding: If a drug candidate is susceptible to metabolic oxidation at the aromatic ring position adjacent to a key functional group, installing a tert-butyl group at that position can physically block the active site of metabolic enzymes, thereby increasing the drug's half-life. [1]* Synthesis of Specialized Heterocycles: It can be used as a starting material for multi-step syntheses of unique quinolines, isoquinolines, or other heterocyclic systems where the tert-butyl group dictates the regiochemical outcome of cyclization steps.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent oxidation to the corresponding carboxylic acid.

References

  • Okazaki, R., Ishii, A., Fukuda, N., Oyama, H., & Inamoto, N. (1982). Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde, the first stable thiobenzaldehyde. Journal of the Chemical Society, Chemical Communications, (19), 1187-1188. Available at: [Link]

  • Ningbo Chemson Chemical Co., Ltd. (2023). The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis. Available at: [Link]

  • Ishii, A., Ishida, T., Kumon, N., Fukuda, N., Oyama, H., Inamoto, N., Iwasaki, F., & Okazaki, R. (1995). Synthesis, Structure, and Some Reactions of (2,4,6-Tri-t-butyl)thiobenzaldehyde, the First Stable Aromatic Thioaldehyde. Bulletin of the Chemical Society of Japan, 68(5), 1587-1599. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13184777, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. Available at: [Link]

  • Wikipedia. (2023). 4-tert-Butylbenzaldehyde. Available at: [Link]

  • Google Patents. (2009). CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Available at: [Link]

  • Patsnap. (2020). Method for synthesizing 4-tert-butyl benzaldehyde.
  • Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
  • European Patent Office. (1994). Process for the preparation of 4-tert-butylbenzaldehyde - EP 0580231 A1. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Available at: [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - Mass spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - 1H NMR. Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylbenzaldehyde - 13C NMR. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Available at: [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - IR Spectrum. Available at: [Link]

  • European Patent Office. (1994). Process for the preparation of 4-tert-butylbenzaldehyde - Patent 0580231. Available at: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde - IR Spectrum. Available at: [Link]

  • Google Patents. (1980). EP0015616B1 - Method for the purification of benzaldehyde.
  • Google Patents. (1982). EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde.

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Molecular Overview: The Significance of Ortho-Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-tert-Butylbenzaldehyde for Advanced Research

This compound (CAS No. 16358-79-5) is an aromatic aldehyde distinguished by the presence of a bulky tert-butyl group at the ortho position relative to the formyl group.[1] This specific substitution pattern is not merely a structural curiosity; it is the defining feature that governs the molecule's chemical reactivity, spectroscopic signature, and potential applications. Unlike its meta and para isomers, the placement of the voluminous tert-butyl group directly adjacent to the reactive aldehyde center introduces significant steric hindrance. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering field-proven insights and detailed protocols for its synthesis and characterization, tailored for researchers in synthetic chemistry and drug development.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 16358-79-5[1][2]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC=CC=C1C=O[1]
InChI Key TWQRQNJOSFBCJV-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical properties of this compound are summarized below. It is a liquid at room temperature, and its high boiling point is consistent with a substituted aromatic compound of its molecular weight.[3] While some physical constants like density and refractive index are not widely reported for the 2-isomer, values from the analogous 4-tert-butylbenzaldehyde provide a reasonable estimation.[4]

PropertyValueReference
Appearance Liquid[3]
Boiling Point 243 °C (at 760 mmHg)[3]
Density ~0.97 g/mL at 25 °C (estimated from 4-isomer)
Refractive Index ~1.53 at 20 °C (estimated from 4-isomer)
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). Limited solubility in water is expected.N/A
Purity Typically ≥95%[2][5]

Synthesis and Purification: A Protocol via Directed Ortho-Lithiation

The synthesis of ortho-substituted benzaldehydes requires regioselective control that can be challenging with standard electrophilic aromatic substitution. A robust and highly regioselective method is directed ortho-lithiation, where a directing group guides a strong base to deprotonate the adjacent ortho position.[6] The resulting aryllithium species can then be quenched with a formylating agent. While the tert-butyl group itself is not a strong directing group, this method, adapted from protocols for other aromatics, provides a reliable pathway.[7][8]

Experimental Protocol: Synthesis

Reaction: Directed ortho-lithiation of tert-butylbenzene followed by formylation with N,N-dimethylformamide (DMF).

  • Apparatus Setup: Assemble an oven-dried, 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Charging: To the flask, add tert-butylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-Butyllithium (sec-BuLi, 1.2 eq, ~1.4 M solution in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Aging: Stir the resulting solution at -78 °C for 2 hours. The formation of the orange-red lithiated species should be visible.

  • Formylation (Quench): In a separate dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 2.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the lithiated species from the reaction flask into the cold DMF solution via a cannula.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional hour at -78 °C, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 5%).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Start tert-Butylbenzene + sec-BuLi in THF @ -78°C Lithiation Directed ortho-Lithiation (2 hours @ -78°C) Start->Lithiation Formylation Quench with DMF in THF @ -78°C Lithiation->Formylation Workup Aqueous Work-up & Extraction Formylation->Workup Crude Crude Product Workup->Crude Purification Flash Column Chromatography (Silica Gel) Crude->Purification Pure Pure this compound Purification->Pure Analysis Spectroscopic Characterization Pure->Analysis

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization (Theoretical Analysis)

Disclaimer: Experimental spectra for this compound are not widely available in public databases. The following analysis is based on established spectroscopic principles and data from analogous compounds, such as 4-tert-butylbenzaldehyde and other ortho-substituted benzaldehydes. This section serves as an expert prediction to guide researchers in characterizing the molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the tert-butyl protons.

  • Aldehydic Proton (CHO): This proton will appear as a singlet far downfield, typically around δ 10.0-10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.

  • Aromatic Protons (Ar-H): The four aromatic protons will appear in the range of δ 7.4-7.9 ppm . Due to the ortho-substitution, they will form a complex multiplet pattern. The proton ortho to the aldehyde (and meta to the t-butyl group) is expected to be the most downfield due to the combined anisotropic effect of the carbonyl group.

  • tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield, expected around δ 1.3-1.4 ppm .

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.3Singlet (s)1HCHO
~7.8-7.9Multiplet (m)1-2HAr-H
~7.4-7.6Multiplet (m)2-3HAr-H
~1.35Singlet (s)9HC(CH ₃)₃
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will clearly show the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, expected around δ 192-194 ppm .[9]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 125-145 ppm range. The carbon bearing the tert-butyl group (C-2) and the carbon bearing the aldehyde group (C-1) will be quaternary and appear downfield.

  • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~δ 35 ppm ) and one for the three equivalent methyl carbons (~δ 31 ppm ).[10]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~193.0C HO
~144.0Ar-C -C(CH₃)₃
~136.0Ar-C -CHO
~130-1342 x Ar-CH
~125-1282 x Ar-CH
~35.5C (CH₃)₃
~31.0C(C H₃)₃
FTIR Spectroscopy (Predicted)

The infrared spectrum provides key information about the functional groups present.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1715 cm⁻¹ . Conjugation with the benzene ring lowers this frequency from that of a typical aliphatic aldehyde.[11]

  • C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter peak is often referred to as a Fermi doublet and is highly diagnostic for aldehydes.[11]

  • C-H Stretch (Aromatic): Weak to medium bands will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Strong bands corresponding to the tert-butyl group will be present just below 3000 cm⁻¹, around 2960-2970 cm⁻¹ .

  • C=C Stretch (Aromatic): Medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron Ionization (EI) Mass Spectrometry will likely show a prominent molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde.[12]

  • Molecular Ion (M⁺•): A strong peak at m/z = 162 , corresponding to the molecular weight of the compound.

  • M-15 Peak: A very prominent peak at m/z = 147 , resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group. This is a characteristic fragmentation for tert-butyl substituted aromatics and is often the base peak.[13]

  • M-29 Peak: A peak at m/z = 133 , corresponding to the loss of the formyl radical (•CHO).[12]

  • M-43 Peak: A peak at m/z = 119 , corresponding to the loss of a propyl radical from the fragmentation of the tert-butyl group.

G M [C₁₁H₁₄O]⁺• m/z = 162 (Molecular Ion) M_minus_15 [C₁₀H₁₁O]⁺ m/z = 147 (Base Peak) M->M_minus_15 - •CH₃ M_minus_29 [C₁₀H₁₃]⁺ m/z = 133 M->M_minus_29 - •CHO M_minus_15_minus_28 [C₉H₁₁]⁺ m/z = 119 M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity and the Influence of Steric Hindrance

The defining characteristic of this compound is the steric shield provided by the ortho-tert-butyl group. This has profound implications for the reactivity of the aldehyde, creating both challenges and synthetic opportunities.

Causality of Experimental Choices: When designing reactions involving this molecule, one must always account for steric hindrance. Reactions that proceed smoothly with 4-tert-butylbenzaldehyde may be sluggish or fail entirely with the 2-isomer.

  • Nucleophilic Addition: The approach of nucleophiles to the electrophilic carbonyl carbon is severely impeded. Reactions with bulky nucleophiles, such as Grignard reagents or organolithiums, will be significantly slower compared to less hindered aldehydes. To overcome this, more reactive reagents or harsher conditions (e.g., higher temperatures) may be necessary.

  • Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid is also subject to steric hindrance. Studies on the oxidation of various ortho-substituted benzaldehydes have shown that bulky alkyl groups decrease the reaction rate.[1] This can be an advantage if selective oxidation is desired in a molecule with multiple aldehyde groups.

  • Condensation Reactions: Reactions like the aldol or Wittig reaction will be less favorable. The formation of the tetrahedral intermediate is sterically costly, raising the activation energy of the reaction.

  • Conformational Effects: The steric clash between the tert-butyl group and the aldehyde group can force the CHO moiety out of the plane of the benzene ring. This twisting reduces the π-orbital overlap between the carbonyl group and the aromatic system.[1] Consequently, the electronic communication (resonance) is diminished, which can slightly increase the carbonyl's intrinsic reactivity by making it more "aliphatic-like," though this electronic effect is often overshadowed by the dominant steric hindrance.

Caption: Steric shielding of the carbonyl by the tert-butyl group.

Applications in Drug Discovery and Development

While specific applications of this compound are not as widely documented as its 4-isomer, its unique structure makes it a valuable synthon for creating sterically demanding molecular architectures in medicinal chemistry.

  • As a Synthetic Building Block: It can be used to introduce a 2-tert-butylbenzyl moiety into a target molecule. This group can serve as a "molecular anchor" or a "steric director" in subsequent synthetic steps. The aldehyde can be transformed into a variety of other functional groups (e.g., alcohol, amine, carboxylic acid) post-incorporation.

  • Modulating Pharmacokinetic Properties: The tert-butyl group is often used in drug design to enhance metabolic stability. It can act as a metabolic shield, preventing enzymatic degradation of nearby functional groups. However, the tert-butyl group itself can be a site of Phase I metabolism (hydroxylation), a factor that drug development professionals must consider.

  • Fine-Tuning Receptor Binding: In drug-receptor interactions, steric bulk can be used to control the orientation of a molecule within a binding pocket, potentially increasing selectivity and potency. The 2-tert-butylphenyl group provides a well-defined shape that can be exploited to probe the topology of receptor sites. For example, substituted benzaldehydes are key intermediates in the synthesis of various bioactive heterocyclic compounds.[14]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Self-Validating Protocol for Safe Handling:

    • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow air oxidation.[3]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

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A Comprehensive Safety and Handling Guide for 2-Tert-butylbenzaldehyde for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Tert-butylbenzaldehyde (CAS No. 16358-79-5) is an aromatic aldehyde valued as a key intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. Its utility, however, is matched by a significant hazard profile that demands a thorough understanding and disciplined approach to its handling. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a standard Safety Data Sheet (SDS) to provide in-depth, field-proven insights into its safe application, storage, and emergency management. The protocols and explanations herein are structured to build a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence storage conditions, reactivity, and the appropriate selection of personal protective equipment.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 16358-79-5PubChem[1], ChemScene[2]
Molecular Formula C₁₁H₁₄OPubChem[1], ChemScene[2]
Molecular Weight 162.23 g/mol PubChem[1], ChemScene[2]
Appearance LiquidCymitQuimica[3]
Storage Temperature 4°C, under inert atmosphereChemScene[2]
Sensitivity Air and light sensitiveSigma-Aldrich[4], Fisher Scientific[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for anticipating risks and implementing appropriate safety measures. The primary hazards are acute toxicity, severe damage to the eyes, and irritation to the skin and respiratory system.[1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem[1]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): This classification indicates that accidental ingestion of even small quantities can lead to significant toxic effects. This underscores the critical importance of strict hygiene protocols, such as prohibiting eating or drinking in the laboratory.[6]

  • H318 (Causes serious eye damage): This is the most severe hazard associated with this compound. It signifies a risk of irreversible damage upon contact. This is not mere irritation; splashes can lead to permanent vision impairment. The causality dictates the mandatory use of chemical splash goggles and, for larger quantities, a face shield.

  • H315 & H335 (Skin and Respiratory Irritation): These hazards necessitate that all handling of open containers be performed within a certified chemical fume hood to prevent inhalation of vapors.[6] The skin irritation potential requires the use of compatible chemical-resistant gloves.

GHS Hazard Profile Visualization

The following diagram illustrates the relationship between the GHS pictograms for this chemical and the primary hazards they represent.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Primary Hazards P1 Corrosion H1 H318: Causes serious eye damage P1->H1 P2 Exclamation Mark H2 H315: Causes skin irritation P2->H2 H3 H335: May cause respiratory irritation P2->H3 H4 H302: Harmful if swallowed P2->H4

Caption: GHS Pictograms and Associated Hazards.

Section 3: Proactive Safe Handling - The Hierarchy of Controls

A robust safety culture relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. Applying this to this compound provides a systematic and defensible safety protocol.

  • Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible. Therefore, the subsequent controls are paramount.

  • Engineering Controls: This is the most critical pillar for safely handling this compound.

    • Chemical Fume Hood: All manipulations of this compound that could generate vapor or aerosols (e.g., opening containers, weighing, transferring, reactions) must be performed inside a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[6]

    • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Administrative Controls: These are the procedures and work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

    • Restricted Access: Designate specific areas within the lab for working with this compound and limit access to authorized and trained personnel only.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[6] Hands and face must be washed thoroughly after handling the substance.[4] Contaminated clothing should be changed immediately.[4]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use is mandatory and should never be considered a substitute for engineering and administrative controls.

    • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] Given the severe eye damage risk (H318), the use of a full-face shield is strongly recommended when handling quantities greater than a few milliliters.

    • Skin Protection: Wear a flame-retardant lab coat and impervious gloves. Gloves must be inspected for integrity before use. Use a proper glove removal technique to avoid cross-contamination.[3]

    • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation to be avoided), a NIOSH-approved respirator with cartridges suitable for organic vapors is required.[5]

Section 4: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

Protocol 4.1: Safe Handling and Dispensing
  • Preparation: Don all required PPE (lab coat, safety goggles, compatible gloves). Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Inert Atmosphere Transfer: As the compound is air-sensitive, prepare for handling under an inert atmosphere (Nitrogen or Argon) if the integrity of the sample is critical for the experiment.

  • Equilibration: Before opening, allow the container, stored at 4°C, to equilibrate to room temperature inside the fume hood to prevent condensation of atmospheric moisture.

  • Dispensing: Securely clamp the stock bottle. Use a clean, dry syringe or pipette to transfer the required amount of liquid to the reaction vessel or secondary container.

  • Closure: Immediately after dispensing, securely close the container. If the container has a septum, purge the headspace with an inert gas before re-sealing and wrapping with parafilm.

  • Cleanup: Clean any minor drips within the fume hood immediately with an appropriate absorbent material. Dispose of all contaminated materials (gloves, wipes, pipettes) in a designated hazardous waste container.

Protocol 4.2: Storage
  • Conditions: Store the compound in a tightly sealed container at the recommended temperature of 4°C.[2] The storage location should be a dry, dark, and well-ventilated area designated for hazardous chemicals.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5][8]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4]

Section 5: Emergency Protocols and First Aid

Immediate and correct response to an exposure or spill is vital to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Workflow

Emergency_Response cluster_type cluster_spill_size cluster_exposure_route Start Exposure or Spill Event Spill Chemical Spill Start->Spill Exposure Personnel Exposure Start->Exposure SmallSpill Small Spill (<100 mL, in hood) Spill->SmallSpill LargeSpill Large Spill (>100 mL or outside hood) Spill->LargeSpill Skin Skin/Eye Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action2 Absorb with inert material Collect for hazardous waste Clean area SmallSpill->Action2 Action1 Evacuate Area Alert EH&S Consult SDS LargeSpill->Action1 Action4 Rinse with water (15+ min) Remove contaminated clothing Seek immediate medical attention Skin->Action4 Action3 Remove to fresh air Seek immediate medical attention Inhalation->Action3 Action5 Rinse mouth DO NOT induce vomiting Seek immediate medical attention Ingestion->Action5

Caption: Decision workflow for spills or personnel exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention.[3][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6]

Section 6: Toxicological and Ecological Profile

Human Toxicology Summary: The primary toxicological concerns are acute effects from single exposures. The compound is harmful if swallowed and poses a significant risk of severe, irreversible damage to the eyes.[1] It is also a known irritant to the skin and respiratory tract.[1] While some data for related isomers suggest potential for skin sensitization or reproductive toxicity[2][4], these have not been definitively established for the 2-tert-butyl isomer and highlight the need for cautious handling.

Ecological Impact: Data for related benzaldehydes indicate they can be very toxic to aquatic life, with potentially long-lasting effects.[4][9] Therefore, a core principle of handling this chemical is to prevent its release into the environment. Do not allow the product to enter drains or waterways.[3][4] All waste, including spillage cleanup material, must be collected and disposed of as hazardous waste through an approved facility.[4][9]

Conclusion

This compound is a valuable chemical intermediate whose utility is accompanied by a significant hazard profile. A safety-first mindset, grounded in the consistent application of the Hierarchy of Controls, is essential. All work must be conducted within a chemical fume hood with mandatory use of appropriate PPE, particularly robust eye protection. By understanding the causality behind these safety protocols—from the risk of irreversible eye damage to its air sensitivity—researchers can effectively mitigate risks and ensure a safe laboratory environment. Always consult the most current, supplier-specific Safety Data Sheet before initiating any new procedure.

References

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Navigating the Synthesis and Sourcing of 2-tert-Butylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 2-tert-butylbenzaldehyde (CAS No. 16358-79-5), a sterically hindered aromatic aldehyde, presents unique opportunities for medicinal chemists to introduce the influential tert-butyl moiety. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, synthesis and purification strategies, and the critical role of this reagent in drug discovery.

I. The Strategic Importance of the 2-tert-Butylphenyl Moiety in Drug Design

The tert-butyl group is a common motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Its significant steric bulk can shield adjacent functional groups from metabolic degradation, thereby enhancing metabolic stability.[1] Furthermore, the lipophilic nature of the tert-butyl group can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. In the context of this compound, the ortho-positioning of this bulky group relative to the reactive aldehyde functionality imparts distinct conformational constraints that can be exploited in the design of selective ligands for biological targets. The strategic incorporation of the 2-tert-butylphenyl group can lead to enhanced potency and a more desirable pharmacokinetic profile.[1]

II. Commercial Sourcing of this compound: A Comparative Overview

A reliable supply of high-purity starting materials is the foundation of any successful research and development program. For researchers requiring this compound, a number of reputable commercial suppliers are available. The following table provides a summary of key suppliers and their product specifications to aid in the selection process.

SupplierProduct Number/NamePurityAvailable Quantities
ChemScene CS-0128184≥95%Custom
Fluorochem F62010595%100mg, 250mg, 1g, 5g
Biosynth RAA35879Not specifiedCustom
Chirale 365094499%100mg, 250mg, 1g
Sigma-Aldrich CIAH9A9B852ENot specifiedInquire

III. De Novo Synthesis of this compound: A Plausible Synthetic Approach

While commercially available, there are instances where in-house synthesis of this compound may be necessary or desirable. A common and effective strategy for the synthesis of ortho-substituted benzaldehydes involves directed ortho-metalation followed by formylation.[2] This approach leverages a directing group to facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophilic formylating agent to introduce the aldehyde functionality.

A plausible synthetic route, adapted from general procedures for ortho-substituted benzaldehydes, is outlined below.[2]

Experimental Protocol: Synthesis of this compound

Starting Material: 1-tert-butylbenzene

Key Reagents:

  • n-Butyllithium (n-BuLi) or a suitable lithium amide base

  • N,N-Dimethylformamide (DMF)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-tert-butylbenzene in the chosen anhydrous solvent.

  • Deprotonation: The solution is cooled to a low temperature (typically below -70°C) in a dry ice/acetone bath.[2] A solution of the organolithium base is then added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for several hours to ensure complete formation of the 2-tert-butylphenyllithium intermediate.[2]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at the same low temperature.[2] The reaction is allowed to stir for an additional period before being gradually warmed to room temperature.

  • Workup and Extraction: The reaction is carefully quenched with water and then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of 1-5.[2] The aqueous layer is extracted with a suitable organic solvent such as tert-butyl methyl ether or ethyl acetate.[2] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is obtained after removal of the solvent under reduced pressure.[2]

IV. Purification Strategies for this compound

The purity of this compound is critical for its successful application in subsequent synthetic steps. Several methods can be employed for its purification, with the choice depending on the nature and quantity of impurities present.

  • Distillation: For volatile impurities, fractional distillation under reduced pressure is an effective purification technique for benzaldehydes.[3]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from non-volatile impurities and byproducts.[2] A suitable eluent system, such as a mixture of dichloromethane and n-heptane, can be used to achieve good separation.[2]

  • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from an appropriate solvent, such as n-heptane, can be a highly effective purification method.[2]

V. Application in Drug Discovery: A Case Study

The utility of the tert-butylphenyl moiety in drug design is exemplified by the development of non-covalent small molecule inhibitors of the SARS-CoV 3CL protease. In a notable study, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were synthesized and evaluated for their inhibitory activity. The lead compound, ML188, features a 4-tert-butylphenyl group, which contributes to its binding affinity and overall pharmacological profile.[4] While this example showcases a para-substituted isomer, the underlying principle of leveraging the tert-butyl group to enhance drug-like properties is directly applicable to the use of this compound as a synthetic precursor. The ortho-substitution pattern offers a distinct steric and electronic profile that can be explored to achieve novel intellectual property and potentially improved therapeutic outcomes.

VI. Conclusion

This compound is a valuable building block for medicinal chemists seeking to incorporate the influential 2-tert-butylphenyl moiety into their drug candidates. A clear understanding of its commercial availability, coupled with robust synthetic and purification protocols, empowers researchers to efficiently utilize this reagent in their drug discovery programs. The strategic application of this sterically hindered aldehyde can lead to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Visualizing the Synthetic Workflow

To further elucidate the synthetic process, the following diagram illustrates the key steps in the preparation of this compound.

Synthesis_Workflow Start 1-tert-butylbenzene Deprotonation Deprotonation (n-BuLi, <-70°C) Start->Deprotonation Intermediate 2-tert-butylphenyllithium Deprotonation->Intermediate Formylation Formylation (DMF, <-70°C) Intermediate->Formylation Quench Aqueous Workup & Acidification Formylation->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Distillation/Chromatography/ Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

  • CN1170804C - Ortho-substituted benzaldehyde, its preparation method and use - Google P
  • EP0015616B1 - Method for the purification of benzaldehyde - Google P
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (URL: [Link])

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (URL: [Link])

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (URL: [Link])

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A Spectroscopic Guide to 2-tert-Butylbenzaldehyde: In-Depth Analysis of NMR, IR, and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-butylbenzaldehyde, a key aromatic aldehyde in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind the observed spectral features, providing a framework for robust compound identification and characterization.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₁₄O) is an organic compound characterized by a benzaldehyde ring substituted with a bulky tert-butyl group at the ortho position.[1][2] This substitution pattern introduces significant steric hindrance around the aldehyde functionality, influencing its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its identity and purity, which are critical aspects in any synthetic or developmental workflow. This guide is built upon the foundational principle that a thorough understanding of spectroscopic data is not merely about matching patterns but about comprehending the underlying molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group.

Data Summary: ¹H NMR of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.4Singlet1HAldehydic proton (-CHO)
~7.9Doublet1HAromatic proton (ortho to -CHO)
~7.6Triplet1HAromatic proton (para to -CHO)
~7.5Triplet1HAromatic proton (meta to -CHO)
~7.4Doublet1HAromatic proton (meta to -CHO)
~1.4Singlet9Htert-Butyl protons (-C(CH₃)₃)

Interpretation and Causality:

  • Aldehydic Proton (~10.4 ppm): The significant downfield shift of the aldehydic proton is a direct consequence of the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the anisotropic effect of the pi system. Its singlet nature arises from the absence of neighboring protons to couple with.

  • Aromatic Protons (~7.4-7.9 ppm): The four protons on the benzene ring exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The ortho-substitution by the bulky tert-butyl group and the aldehyde functionality breaks the symmetry of the ring, leading to four unique signals. The specific chemical shifts and coupling patterns are a fingerprint of the 1,2-disubstitution pattern.

  • tert-Butyl Protons (~1.4 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. This results in a single, intense singlet in the upfield region of the spectrum. The shielding effect of the electron-donating alkyl group contributes to its upfield position.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Data Summary: ¹³C NMR of this compound

Chemical Shift (δ) ppmAssignment
~192Carbonyl carbon (C=O)
~150Aromatic carbon (ipso, attached to -C(CH₃)₃)
~136Aromatic carbon (ipso, attached to -CHO)
~133Aromatic carbon (para to -CHO)
~130Aromatic carbon (ortho to -CHO)
~128Aromatic carbon (meta to -CHO)
~126Aromatic carbon (meta to -CHO)
~35Quaternary carbon (-C(CH₃)₃)
~30Methyl carbons (-C(CH₃)₃)

Interpretation and Causality:

  • Carbonyl Carbon (~192 ppm): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, confirming the presence of the aldehyde functional group.[3]

  • Aromatic Carbons (~126-150 ppm): The six aromatic carbons are all chemically non-equivalent due to the substitution pattern, resulting in six distinct signals in the spectrum. The ipso-carbons (directly attached to the substituents) often have distinct chemical shifts.

  • tert-Butyl Carbons (~30 and ~35 ppm): The quaternary carbon of the tert-butyl group appears as a single peak around 35 ppm, while the three equivalent methyl carbons give rise to a single, more intense peak around 30 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons which have longer relaxation times.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2970StrongAliphatic C-H stretch (tert-butyl)
~2870, ~2770MediumAldehydic C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongAromatic C=C ring stretch

Interpretation and Causality:

  • C-H Stretching Vibrations: The spectrum displays characteristic C-H stretching bands for both the aromatic ring (~3070 cm⁻¹) and the aliphatic tert-butyl group (~2970 cm⁻¹). A key diagnostic feature for aldehydes is the presence of two medium intensity bands around 2870 and 2770 cm⁻¹, known as a Fermi doublet, which arise from the interaction between the aldehydic C-H stretch and an overtone of a C-H bending vibration.

  • Carbonyl (C=O) Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is the most prominent feature in the IR spectrum of this compound.[4] This absorption is characteristic of the C=O stretching vibration of an aldehyde.[4] Its position can be influenced by conjugation with the aromatic ring.

  • Aromatic C=C Ring Stretches (~1600, ~1480 cm⁻¹): The absorptions in this region are characteristic of the C=C stretching vibrations within the benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Instrument Setup: The sample is placed in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: A background spectrum (of the empty salt plates or the solvent) is first recorded. Then, the sample spectrum is acquired. The instrument passes infrared radiation through the sample and detects the amount of light absorbed at each wavelength.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Data Summary: Key Fragments in the Mass Spectrum of this compound

m/zRelative IntensityAssignment
162HighMolecular ion [M]⁺
147High[M - CH₃]⁺
119Moderate[M - C₃H₇]⁺ or [M - CHO - H₂]⁺
91HighTropylium ion [C₇H₇]⁺

Interpretation and Causality:

  • Molecular Ion ([M]⁺, m/z 162): The peak at m/z 162 corresponds to the molecular weight of this compound (C₁₁H₁₄O), confirming its elemental composition.[1][2]

  • [M - CH₃]⁺ (m/z 147): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This results in a prominent peak at m/z 147.

  • [M - C₃H₇]⁺ or [M - CHO - H₂]⁺ (m/z 119): This peak could arise from the loss of a propyl radical from the tert-butyl group or a more complex rearrangement involving the loss of the formyl group and hydrogen molecules.

  • Tropylium Ion ([C₇H₇]⁺, m/z 91): The peak at m/z 91 is a very common fragment in the mass spectra of alkylbenzenes and is attributed to the formation of the stable tropylium ion through rearrangement.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion and inducing fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Workflow: Spectroscopic Analysis of this compound

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_interp Interpretation & Structure Confirmation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Thin film on Salt Plate Sample->IR_Prep MS_Prep Dilute for GC-MS Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra elucidate the precise connectivity and chemical environment of the hydrogen and carbon atoms. The IR spectrum confirms the presence of key functional groups, particularly the characteristic aldehyde. Finally, the mass spectrum provides the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This integrated approach to spectroscopic analysis is fundamental to ensuring the identity, purity, and quality of chemical compounds in research and industry.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7][8][9][10][11][12]

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An In-depth Technical Guide to the Solubility of 2-tert-butylbenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-tert-butylbenzaldehyde, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, predicting the behavior of this compound in a range of common organic solvents based on its physicochemical properties. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to precisely determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, reaction design, and formulation.

Introduction: The Synthetic Versatility of this compound

This compound (C₁₁H₁₄O) is an aromatic aldehyde of significant interest in organic synthesis.[1][2] Its structure, featuring a sterically hindering tert-butyl group ortho to the aldehyde functionality, imparts unique reactivity and selectivity in various chemical transformations. Understanding its solubility in common organic solvents is a critical prerequisite for its effective use, influencing reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This guide provides a theoretical framework for predicting its solubility and a practical methodology for its empirical determination.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1][2]
Structure A benzene ring substituted with an aldehyde group and an adjacent tert-butyl group.
Calculated logP 2.7966[1]
Hydrogen Bond Acceptors 1 (the carbonyl oxygen)[1]
Hydrogen Bond Donors 0[1]
Topological Polar Surface Area (TPSA) 17.07 Ų[1]

The calculated octanol-water partition coefficient (logP) of approximately 2.8 suggests that this compound is a moderately nonpolar, lipophilic compound.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions and makes it a hydrogen bond acceptor.[1] However, the bulky, nonpolar tert-butyl group and the aromatic ring constitute a significant portion of the molecule, driving its overall nonpolar character.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can predict its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces. The significant nonpolar character of this compound, owing to its tert-butyl group and benzene ring, suggests a high affinity for these types of solvents. Therefore, high solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents possess a significant dipole moment but lack hydrogen bond-donating capabilities. The polar carbonyl group of this compound can participate in favorable dipole-dipole interactions with these solvents. Good solubility is expected in this category.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the carbonyl oxygen of this compound can act as a hydrogen bond acceptor with these solvents, the large nonpolar portion of the molecule may limit its solubility, particularly in highly polar protic solvents like water.[4][5][6][7][8] Solubility is expected to be moderate in alcohols and very low in water.

Predicted Solubility Profile

Based on these principles, a qualitative prediction of the solubility of this compound in various common organic solvents is presented in the table below.

SolventClassificationPolarity IndexDielectric Constant (20°C)Predicted Solubility
HexaneNonpolar0.11.89High
TolueneNonpolar2.42.38High
DichloromethanePolar Aprotic3.19.08High
Diethyl EtherPolar Aprotic2.84.34High
Tetrahydrofuran (THF)Polar Aprotic4.07.52High
Ethyl AcetatePolar Aprotic4.46.02High
AcetonePolar Aprotic5.120.7High
AcetonitrilePolar Aprotic5.837.5Moderate to High
IsopropanolPolar Protic3.918.3Moderate
EthanolPolar Protic4.324.55Moderate
MethanolPolar Protic5.132.6Moderate to Low
WaterPolar Protic10.280.1Very Low

Data for Polarity Index and Dielectric Constant are compiled from various sources.[9][10][11][12][13][14]

Experimental Protocol for Gravimetric Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a solvent.[15][16]

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed, pre-weighed vial.

    • Ensure there is a visible amount of undissolved solid to confirm saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Isolation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette, ensuring no solid particles are transferred.

    • Transfer the aliquot to a second pre-weighed, dry vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Continue evaporation until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_iso 2. Sample Isolation cluster_evap 3. Solvent Evaporation cluster_calc 4. Calculation A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature for 24-48h A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of supernatant C->D E Transfer supernatant to a pre-weighed vial D->E F Evaporate solvent to dryness E->F G Weigh vial with dried solute F->G H Calculate mass of dissolved solute G->H I Express solubility in g/100 mL or mol/L H->I

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

References

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2,4-Di-tert-butylbenzaldehyde. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • MilliporeSigma. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Hans Reich, University of Wisconsin. Solvent Physical Properties. [Link]

  • Scribd. Dielectric Constants of Common Solvents. [Link]

  • PubChem. 2,6-Di-tert-butylbenzaldehyde. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Unknown. Dielectric Constant of Common solvents. [Link]

  • Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

  • Britannica. Aldehyde. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • The Good Scents Company. 4-tert-butyl benzaldehyde. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 2-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in specialized organic synthesis. While not as commercially prominent as its para-isomer, the unique ortho-substitution of this compound presents distinct synthetic challenges and opportunities. This document delves into the historical context of its plausible discovery through the evolution of aromatic formylation reactions, details the primary synthetic methodologies with mechanistic insights, outlines its physicochemical properties, and discusses its applications. The guide is structured to provide not just procedural knowledge but also a deep understanding of the chemical principles and experimental rationale that govern its synthesis and use.

Introduction: The Structural Significance of Ortho-Alkylation

This compound (CAS No. 16358-79-5) is an aromatic aldehyde characterized by a benzaldehyde core with a bulky tert-butyl group situated at the ortho (C2) position.[1][2] This substitution pattern is central to its chemical identity. The tert-butyl group exerts a powerful steric and electronic influence, sterically shielding the adjacent aldehyde functionality and the ortho position, while also acting as a weak electron-donating group that activates the aromatic ring. This unique combination of properties makes it a valuable, albeit challenging, building block in the synthesis of complex molecules where precise steric control is paramount. Unlike its widely used isomer, 4-tert-butylbenzaldehyde, which is a key precursor in the fragrance industry for compounds like Lilial and Bourgeonal, the applications of this compound are more specialized, primarily serving as an intermediate in fine chemical and pharmaceutical synthesis.[3][4]

This guide traces the scientific lineage of this compound, not through a single "discovery" paper, but through the development of the foundational synthetic reactions that made its creation possible.

Historical Context: The Dawn of Aromatic Formylation

The synthesis of aromatic aldehydes is a cornerstone of organic chemistry. The direct introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, presented a significant challenge to early chemists. The development of this compound is intrinsically linked to the landmark discoveries in this field.

  • The Friedel-Crafts Reaction (1877): Developed by Charles Friedel and James Crafts, this reaction fundamentally changed organic synthesis by enabling the attachment of alkyl and acyl substituents to aromatic rings using a Lewis acid catalyst.[5] While Friedel-Crafts alkylation could be used to produce the precursor tert-butylbenzene, direct formylation via this route is not feasible because the requisite electrophile, formyl chloride (HCOCl), is highly unstable.[6][7]

  • The Gattermann-Koch Reaction (1897): Ludwig Gattermann and Julius Arnold Koch developed a method to formylate simple aromatic hydrocarbons like benzene and toluene using a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst system of aluminum chloride and cuprous chloride.[8][9][10] This reaction generates the electrophilic formyl cation, [HCO]+, in situ.[11][12] However, its scope is generally limited to alkylbenzenes and it is inapplicable to phenol and phenol ether substrates, limiting its versatility.[10][12]

  • The Vilsmeier-Haack Reaction (1927): The seminal discovery by Anton Vilsmeier and Albrecht Haack provided a much more versatile and widely applicable method for formylating electron-rich aromatic compounds.[13] They found that a reagent formed from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), could effectively formylate activated arenes under relatively mild conditions.[7][13][14] The active electrophile, a chloroiminium ion known as the Vilsmeier reagent, is less reactive than the acylium ions of Friedel-Crafts acylation, making the reaction highly selective for electron-rich substrates.[7][15] Given that the tert-butyl group is electron-donating, the Vilsmeier-Haack reaction represents the most logical and historically significant pathway to the synthesis of this compound.

Key Synthetic Methodologies

The synthesis of this compound is primarily approached through two strategic pathways: the direct formylation of a substituted benzene or the oxidation of a pre-functionalized precursor. The choice of route depends on precursor availability, desired yield, and isomeric purity considerations.

Route A: Electrophilic Formylation of tert-Butylbenzene

This approach begins with the readily available starting material, tert-butylbenzene, which is typically synthesized via the Friedel-Crafts alkylation of benzene. The key challenge lies in controlling the regioselectivity of the formylation.

Causality of Experimental Choices: The tert-butyl group is an ortho, para-directing activator. However, its immense steric bulk significantly hinders electrophilic attack at the ortho positions. Consequently, most electrophilic aromatic substitution reactions on tert-butylbenzene yield the para-substituted product as the major isomer. The Vilsmeier-Haack reaction, while effective, is no exception and would be expected to produce primarily 4-tert-butylbenzaldehyde. Achieving a significant yield of the this compound isomer is challenging and typically results in a mixture that requires careful separation.

Mechanism: The Vilsmeier-Haack Reaction The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate that eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[15]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of tert-butylbenzene attacks the Vilsmeier reagent. Although attack can occur at the ortho or para position, the para position is electronically favored and sterically far more accessible.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.[14]

Diagram: Vilsmeier-Haack Formylation of tert-Butylbenzene

Vilsmeier_Haack_Mechanism Vilsmeier-Haack formylation of tert-butylbenzene cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ tBuBenzene tert-Butylbenzene Aryl_Iminium Aryl Iminium Intermediate tBuBenzene->Aryl_Iminium + Vilsmeier Reagent Product_Ortho This compound (Minor Product) Aryl_Iminium->Product_Ortho 1. -H⁺ 2. H₂O Workup (Ortho attack) Product_Para 4-tert-butylbenzaldehyde (Major Product) Aryl_Iminium->Product_Para 1. -H⁺ 2. H₂O Workup (Para attack)

Caption: Mechanism of the Vilsmeier-Haack reaction on tert-butylbenzene.

Experimental Protocol: Vilsmeier-Haack Formylation (Conceptual)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: After the addition is complete, allow the mixture to stir for 30 minutes. Then, add tert-butylbenzene dropwise.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or GC.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate. Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of 2- and 4-isomers, must be purified by fractional distillation or column chromatography.

Route B: Oxidation of 2-tert-Butyltoluene

This method offers superior regioselectivity, as the substitution pattern is already established in the starting material, 2-tert-butyltoluene. The challenge here is to achieve selective oxidation of the benzylic methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid.

Causality of Experimental Choices: Catalytic aerobic oxidation is often preferred for industrial-scale synthesis due to its cost-effectiveness and lower environmental impact compared to stoichiometric oxidants. The choice of catalyst (often cobalt or manganese-based) and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of the aldehyde and minimize the formation of 4-tert-butylbenzoic acid.[16][17] For laboratory-scale synthesis, methods involving the halogenation of the methyl group followed by hydrolysis can also be employed.

Diagram: Synthetic Workflow for Oxidation Route

Oxidation_Workflow Synthesis via Oxidation of 2-tert-Butyltoluene Start 2-tert-Butyltoluene Oxidation Selective Oxidation (e.g., Co/Mn catalyst, O₂) Start->Oxidation Product This compound Oxidation->Product Desired Path Byproduct 2-tert-butylbenzoic acid (Over-oxidation byproduct) Oxidation->Byproduct Side Reaction

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-tert-butylbenzaldehyde from 2-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-Butylbenzaldehyde is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its selective synthesis from the readily available precursor, 2-tert-butyltoluene, presents a significant challenge in organic synthesis due to the steric hindrance imposed by the tert-butyl group and the propensity for over-oxidation to the corresponding carboxylic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective synthesis of this compound, focusing on benzylic oxidation methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights gleaned from extensive laboratory experience.

The core of this synthesis lies in the selective oxidation of the benzylic methyl group of 2-tert-butyltoluene. Benzylic C-H bonds are inherently weaker than other sp³ C-H bonds in the molecule, making them susceptible to radical-mediated oxidation.[3] The stability of the resulting benzylic radical is enhanced through resonance with the aromatic ring, facilitating its formation.[3][4] However, controlling the oxidation to halt at the aldehyde stage without proceeding to the more thermodynamically stable carboxylic acid requires careful selection of reagents and reaction conditions.

This guide will explore various synthetic strategies, with a primary focus on methods that offer a balance of efficiency, selectivity, and practicality for laboratory and potential scale-up applications.

Mechanistic Considerations: The Benzylic Oxidation Pathway

The oxidation of alkylbenzenes, such as 2-tert-butyltoluene, to the corresponding aldehydes or ketones is a fundamental transformation in organic chemistry.[5] The generally accepted mechanism for many of these oxidations involves the formation of a benzylic radical as a key intermediate.[6][7]

Here's a generalized workflow for the catalytic oxidation process:

G cluster_0 Catalytic Cycle Catalyst_active Active Catalyst (e.g., Metal Complex) Benzylic_Radical 2-tert-Butylbenzyl Radical Substrate 2-tert-Butyltoluene Substrate->Benzylic_Radical H-atom abstraction Peroxy_Radical 2-tert-Butylbenzylperoxy Radical Benzylic_Radical->Peroxy_Radical + O2 Hydroperoxide 2-tert-Butylbenzyl Hydroperoxide Peroxy_Radical->Hydroperoxide + H-source Aldehyde This compound Hydroperoxide->Aldehyde Decomposition Catalyst_inactive Inactive Catalyst Catalyst_inactive->Catalyst_active Regeneration Oxidant Oxidant (e.g., O2, TBHP) Oxidant->Catalyst_active Activation G Start Start: 2-tert-Butyltoluene Protocol1 Protocol 1: Co-catalyzed Aerobic Oxidation Start->Protocol1 Protocol2 Protocol 2: Cu-catalyzed TBHP Oxidation Start->Protocol2 Workup Aqueous Workup Protocol1->Workup Protocol2->Workup Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Sources

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2-tert-Butylbenzaldehyde via Rieche Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-tert-Butylbenzaldehyde

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, a valuable aromatic aldehyde used as a reactive intermediate in the development of complex molecules and fine chemicals.[1] The described method is the Rieche formylation of commercially available tert-butylbenzene. This electrophilic aromatic substitution reaction utilizes dichloromethyl methyl ether as the formylating agent and titanium tetrachloride as a Lewis acid catalyst.[2][3] The protocol details the reaction setup, execution, work-up, and purification by column chromatography to isolate the desired ortho-isomer from the co-produced para-isomer. Emphasis is placed on the mechanistic rationale for procedural steps and rigorous safety measures required when handling the hazardous reagents involved.

Introduction

This compound (IUPAC Name: 2-(1,1-dimethylethyl)benzaldehyde) is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[4][5] It serves as a key building block in organic synthesis, where the sterically hindered aldehyde functionality allows for selective transformations. Its synthesis presents a common challenge in regioselectivity. The bulky tert-butyl group on the aromatic ring is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Consequently, formylation of tert-butylbenzene typically yields a mixture of this compound and 4-tert-butylbenzaldehyde.

Several methods exist for the formylation of aromatic rings, including the Gattermann-Koch and Duff reactions.[6][7][8] However, the Gattermann-Koch reaction often requires high pressures of toxic carbon monoxide, and the Duff reaction is generally most efficient for highly activated substrates like phenols.[9][10] The Rieche formylation offers a practical alternative for laboratory-scale synthesis. It proceeds under milder conditions and is effective for electron-rich aromatic compounds like tert-butylbenzene.[3][11]

The reaction mechanism involves the activation of dichloromethyl methyl ether by a Lewis acid, such as titanium tetrachloride (TiCl₄), to generate a highly reactive dichloromethyl cation electrophile. This electrophile then attacks the electron-rich benzene ring of tert-butylbenzene to form a cyclohexadienyl cation intermediate, which subsequently loses a proton to restore aromaticity. The resulting dichloromethyl-substituted arene is then hydrolyzed during the aqueous work-up to yield the final aldehyde product. This protocol provides a reliable method to obtain the target compound, with a critical focus on the chromatographic separation of the ortho- and para-isomers.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Purity/GradeSupplier Example
tert-ButylbenzeneC₁₀H₁₄134.22≥98%Sigma-Aldrich
Titanium(IV) chlorideTiCl₄189.68≥99.9%Sigma-Aldrich
Dichloromethyl methyl etherC₂H₄Cl₂O114.96≥95%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentVWR
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.37Reagent GradeVWR
Silica gelSiO₂60.0860 Å, 230-400 meshMilliporeSigma
Ethyl acetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Deionized waterH₂O18.02--
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Pressure-equalizing dropping funnel (100 mL)

  • Reflux condenser with nitrogen/argon inlet adapter

  • Internal thermometer

  • Ice-water bath

  • Magnetic stirrer hotplate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat, face shield

Experimental Protocol

Causality Note: Titanium(IV) chloride reacts violently with water, releasing corrosive HCl gas. This entire procedure must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents until the quenching step. The reaction is exothermic and requires careful temperature control.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser connected to a nitrogen or argon gas line with an oil bubbler outlet.

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas before assembly to eliminate any residual moisture.

  • In the flask, dissolve tert-butylbenzene (10.0 g, 74.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice-water bath.

Reagent Addition
  • Slowly add titanium(IV) chloride (16.9 g, 9.7 mL, 89.4 mmol, 1.2 equiv) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Rationale: This addition is highly exothermic; slow addition is critical to maintain the internal temperature below 5 °C to minimize side reactions.

  • After the TiCl₄ addition is complete, stir the resulting deep red-orange mixture at 0 °C for an additional 15 minutes.

  • Next, add dichloromethyl methyl ether (9.4 g, 7.2 mL, 81.9 mmol, 1.1 equiv) dropwise via the dropping funnel over 15 minutes, again ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

Reaction Monitoring
  • Progress can be monitored by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate mobile phase. The starting material (tert-butylbenzene) will have a high Rf, while the aldehyde products will appear as new, lower Rf spots.

Work-up and Quenching
  • After 3-4 hours, cool the reaction flask back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding 100 mL of crushed ice or ice-cold water through the dropping funnel. Rationale: This step is extremely exothermic and will generate HCl gas. A slow rate of addition is essential for safety and control. Perform this step deep within a fume hood.

  • Once the initial vigorous reaction subsides, transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine all organic layers and wash sequentially with:

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; watch for gas evolution).

    • 100 mL of deionized water.

    • 100 mL of brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange oil.

Purification
  • The crude oil is a mixture of this compound and 4-tert-butylbenzaldehyde. Isolate the desired ortho-isomer using flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., 99:1 to 95:5 Hexanes:Ethyl Acetate). The less polar para-isomer will elute first, followed by the target ortho-isomer.

  • Collect fractions and analyze by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow liquid. Expect a typical yield of 30-40%.

Visualization of Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Assemble dry glassware under N2 atmosphere B Add tert-butylbenzene and anhydrous DCM A->B C Cool flask to 0 °C B->C D Dropwise add TiCl4 at 0 °C C->D E Dropwise add dichloromethyl methyl ether at 0 °C D->E F Warm to RT Stir for 3-4 hours E->F G Quench with ice-water at 0 °C F->G H Extract with DCM G->H I Wash with NaHCO3, then brine H->I J Dry (MgSO4) and concentrate I->J K Purify by flash column chromatography J->K L Combine pure fractions and evaporate solvent K->L M Characterize product (NMR, IR, MS) L->M Final Final L->Final Pure this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 10.5 (s, 1H, -CHO), 7.8-7.9 (m, 1H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 1.4 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 192.8, 155.0, 136.5, 133.8, 130.5, 127.0, 126.5, 35.5, 30.0.

  • IR (neat, cm⁻¹): ≈ 2965 (C-H stretch), 2870, 2730 (aldehyde C-H stretch), 1695 (C=O stretch), 1595, 1465 (aromatic C=C stretch).

  • Mass Spectrometry (EI): m/z (%) = 162 (M⁺), 147 ([M-CH₃]⁺), 133 ([M-CHO]⁺).

Safety and Hazard Management

This protocol involves several hazardous materials and requires strict adherence to safety procedures.

  • Titanium(IV) chloride (TiCl₄): Highly corrosive. Reacts violently with moisture to produce toxic HCl gas. Causes severe skin and eye burns. Handle only in a well-ventilated fume hood under inert gas.

  • Dichloromethyl methyl ether: Toxic and a potential carcinogen. Handle with extreme care in a fume hood.

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile). A face shield is recommended during the quenching step.

  • Waste Disposal: All organic waste containing halogenated solvents must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal. Follow all institutional guidelines for chemical waste management.

References

  • This compound | C11H14O | CID 13184777 . PubChem, National Center for Biotechnology Information. [Link]

  • Duff reaction . Wikipedia. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes . UNI ScholarWorks. [Link]

  • Duff reaction . chemeurope.com. [Link]

  • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide . Organic Chemistry Portal. [Link]

  • Gattermann reaction . Wikipedia. [Link]

  • Gattermann Koch Reaction: Mechanism, Uses & Examples . Vedantu. [Link]

  • The Duff Reaction: Researching A Modification . The ScholarShip, Morehead State University. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications . Testbook. [Link]

  • Duff Reaction . In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Rieche Formylation . SynArchive. [Link]

  • Formylation - Common Conditions . Organic Chemistry Data. [Link]

  • Summary of the oxidation of TBT . ResearchGate. [Link]

  • Rieche formylation . Wikipedia. [Link]

  • Gattermann Koch Reaction Mechanism . BYJU'S. [Link]

  • Rieche Formylation - Examples . Common Organic Chemistry. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations . Molecules. [Link]

Sources

The Wittig Reaction with Sterically Hindered 2-tert-Butylbenzaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Olefin Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This powerful transformation, discovered by Georg Wittig and earning him the Nobel Prize in Chemistry in 1979, offers a high degree of regioselectivity, ensuring the double bond forms precisely where the carbonyl group once resided.[1][2] However, the textbook elegance of the Wittig reaction can be met with significant challenges when dealing with sterically encumbered substrates.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Wittig reaction to a particularly challenging substrate: 2-tert-butylbenzaldehyde. The bulky tert-butyl group positioned ortho to the aldehyde functionality presents a formidable steric barrier, influencing reaction kinetics, stereoselectivity, and overall yield. We will delve into the mechanistic nuances dictated by this steric hindrance, provide detailed, field-proven protocols for both stabilized and non-stabilized ylides, and discuss the superior Horner-Wadsworth-Emmons (HWE) reaction as a strategic alternative.

The Mechanistic Implications of Ortho-Substitution

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, leading to a betaine intermediate which subsequently forms a four-membered oxaphosphetane ring.[3] This intermediate then collapses to furnish the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely determined by the nature of the ylide.

  • Non-stabilized ylides (e.g., those with alkyl substituents) typically react irreversibly and rapidly, leading to a predominance of the Z-alkene through a kinetically controlled pathway.[4]

  • Stabilized ylides (e.g., those bearing an electron-withdrawing group like an ester) react more slowly and often reversibly, allowing for equilibration to the more thermodynamically stable E-alkene.[4]

With this compound, the substantial steric bulk of the tert-butyl group can hinder the approach of the ylide, potentially slowing the reaction rate and influencing the transition state geometry, thereby affecting the E/Z ratio of the resulting alkene. For sterically hindered ketones and aldehydes, the reaction may be slow and result in poor yields, particularly with stabilized ylides.[1]

Experimental Protocols

Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (Benzyltriphenylphosphonium chloride)

This protocol details the synthesis of 2-tert-butylstilbene using a non-stabilized ylide, which is expected to favor the formation of the (Z)-isomer.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe to form a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe or dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the alkene isomers and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the less polar alkene from the more polar triphenylphosphine oxide. The (E)- and (Z)-isomers may also be separable by careful chromatography.

Protocol 2: Wittig Reaction with a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)

This protocol describes the reaction with a commercially available stabilized ylide, which is expected to yield the (E)-isomer as the major product.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically slower with sterically hindered aldehydes. Monitor by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture, washing the solid with cold hexanes.

    • The filtrate contains the crude product. Concentrate the filtrate and purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Presentation: Expected Outcomes

The following tables provide a framework for the expected outcomes of the Wittig reaction with this compound. Actual yields and isomer ratios will vary depending on the precise reaction conditions.

Ylide TypeReagentExpected Major IsomerTypical Yield Range
Non-StabilizedBenzyltriphenylphosphonium chloride(Z)-2-tert-butylstilbene40-60%
Stabilized(Carbethoxymethylene)triphenylphosphorane(E)-ethyl 3-(2-tert-butylphenyl)acrylate50-70%
Analytical Technique(Z)-2-tert-butylstilbene(E)-2-tert-butylstilbene
¹H NMR (approx. δ)
tert-Butyl protons~1.4 ppm (s, 9H)~1.5 ppm (s, 9H)
Vinylic protons~6.5-6.7 ppm (d)~7.0-7.2 ppm (d)
TLC (Hexanes) Higher RfLower Rf

Visualization of the Wittig Reaction Workflow

Wittig_Workflow cluster_ylide_prep Ylide Generation (Protocol 1) cluster_reaction Wittig Reaction cluster_purification Workup & Purification Phosphonium_Salt Phosphonium Salt in THF Base Add Strong Base (n-BuLi) at 0°C Phosphonium_Salt->Base Ylide Phosphorus Ylide (Colored Solution) Base->Ylide Reaction_Mix Combine at 0°C, warm to RT Ylide->Reaction_Mix Aldehyde This compound in THF Aldehyde->Reaction_Mix Crude_Mixture Crude Product Mixture Reaction_Mix->Crude_Mixture Quench Quench (aq. NH4Cl) Crude_Mixture->Quench Extract Extract (DCM) Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product Isolated Alkene Isomers Chromatography->Product

Caption: Experimental workflow for the Wittig reaction with a non-stabilized ylide.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

For sterically hindered aldehydes like this compound, the Horner-Wadsworth-Emmons (HWE) reaction often proves to be a more efficient and stereoselective alternative.[5][6] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than the corresponding phosphorus ylide.[5] This enhanced nucleophilicity allows for successful reactions with substrates that are sluggish or unreactive in the Wittig reaction. A significant advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene.[5]

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • HWE Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

    • Stir the reaction mixture overnight, monitoring its progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the predominantly (E)-alkene.

Characterization and Data Interpretation

The primary products of these reactions can be characterized by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The vinylic protons of the (E)- and (Z)-isomers will appear at distinct chemical shifts, with the (E)-isomer typically resonating further downfield. The characteristic singlet of the tert-butyl group will also be present.

  • ¹³C NMR Spectroscopy: The number of signals will confirm the formation of the desired product and can help differentiate between isomers.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a C=C stretch (around 1600-1650 cm⁻¹) are indicative of a successful reaction.

Troubleshooting and Key Considerations

  • Low Yields: Steric hindrance is the primary cause of low yields. Consider increasing the reaction time or temperature. For the Wittig reaction with non-stabilized ylides, ensure the ylide is generated under strictly anhydrous conditions.

  • Difficult Purification: The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can be challenging to remove. Recrystallization from a suitable solvent like ethanol or isopropanol can be effective, as the nonpolar alkene product is less soluble than the polar phosphine oxide.[7]

  • Stereoselectivity: The E/Z ratio can be influenced by the solvent, temperature, and the specific base used. For obtaining the (E)-isomer from a non-stabilized ylide, the Schlosser modification can be employed, which involves deprotonation of the betaine intermediate at low temperature.[1]

Conclusion

The Wittig reaction of this compound presents a formidable challenge due to steric hindrance. However, with careful selection of the ylide and optimization of reaction conditions, successful olefination can be achieved. For the synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons reaction is a highly recommended and often superior alternative, offering higher yields and greater stereoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to navigate the complexities of this transformation and achieve their synthetic goals.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • YouTube. The Wittig Reaction. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • Odinity. The Wittig Reaction - Formal Report. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts. [Link]

  • University of California, Irvine. Chemical shifts. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. [Link]

  • Royal Society of Chemistry. Stereochemically Pure E- and 2- Alkenes by the Wittig-Homer Reaction. [Link]

  • University of Iowa. Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. [Link]

  • WebAssign. Synthesis of an Alkene via the Wittig Reaction. [Link]

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Application Notes and Protocols: 2-tert-Butylbenzaldehyde as a Strategic Building Block for Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 2-tert-butylbenzaldehyde in the synthesis of high-value pharmaceutical intermediates. The unique steric and electronic properties conferred by the ortho-tert-butyl group make this aldehyde a superior building block for controlling stereochemistry in asymmetric reactions. We present detailed, field-proven protocols for the synthesis of chiral amines, a prevalent motif in active pharmaceutical ingredients (APIs), using this compound in conjunction with tert-butanesulfinamide (Ellman's auxiliary). This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

Introduction: The Strategic Importance of Steric Hindrance

In the landscape of pharmaceutical synthesis, the ability to construct complex, three-dimensional molecules with precise stereochemical control is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of therapeutic agents, with over 80% of all drugs and drug candidates containing amine functionality.[1] The choice of starting materials is a critical determinant of the efficiency and stereoselectivity of a synthetic route. This compound has emerged as a key building block due to the profound influence of its bulky ortho-tert-butyl group.

The tert-butyl group, one of the most sterically demanding substituents in organic chemistry, serves several critical functions:

  • Stereochemical Control: It acts as a powerful stereodirecting group, creating a highly biased steric environment around the reactive aldehyde functionality. This hindrance dictates the trajectory of incoming nucleophiles in addition reactions, enabling high levels of diastereoselectivity, which is crucial for the synthesis of single-enantiomer drugs.[2]

  • Stabilization and Reactivity Modulation: The electron-donating nature of the tert-butyl group can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde. Furthermore, its steric bulk can shield adjacent functional groups from unwanted side reactions, thereby improving reaction yields and simplifying purification processes.

This guide will focus on a robust and widely adopted methodology for asymmetric amine synthesis: the condensation of this compound with the chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, followed by diastereoselective nucleophilic addition.[2][3][4]

Core Application: Asymmetric Synthesis of Chiral Amines

Chiral amines are fundamental building blocks for a multitude of pharmaceutical agents, including anti-diabetic drugs like Sitagliptin and anti-Alzheimer's treatments such as Rivastigmine.[5] The following protocols detail a reliable, three-step sequence for the synthesis of enantioenriched primary amines starting from this compound.

Overall Synthetic Workflow

The asymmetric synthesis of chiral amines from this compound follows a well-established three-step process, as pioneered by Ellman.[1][4] This methodology is highly regarded for its broad scope and consistently high stereoselectivity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage A This compound C N-(2-tert-Butylbenzylidene) -tert-butanesulfinimide A->C CuSO₄, CH₂Cl₂ B (R)-tert-Butanesulfinamide B->C D Organometallic Nucleophile (R'-M) E Chiral Sulfinamide Adduct C->E THF or Toluene D->E F Enantiopure Primary Amine E->F HCl in MeOH/Ether E->F

Sources

Application Notes and Protocols for 2-tert-Butylbenzaldehyde in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals in the fragrance, flavor, and drug development industries. This document provides in-depth insights into the synthesis, characterization, and application of 2-tert-butylbenzaldehyde, emphasizing practical, field-proven methodologies and the scientific principles that underpin them.

Introduction: The Olfactive Signature of Steric Hindrance

Aromatic aldehydes are foundational to modern perfumery and flavor creation, providing a wide spectrum of sensory experiences. Within this class of compounds, the substitution pattern on the benzene ring dramatically influences the olfactory and gustatory properties. This compound, with its bulky tert-butyl group positioned ortho to the aldehyde functionality, presents a unique case study in steric hindrance and its impact on molecular interactions with olfactory receptors. While its para-isomer, 4-tert-butylbenzaldehyde, is a well-established precursor to the popular lily-of-the-valley scented ingredient, Lilial, the ortho-isomer offers a distinct and less-explored aromatic profile.[1][2][3][4] This guide will delve into the specific applications of this compound, providing detailed protocols for its synthesis, analysis, and incorporation into fragrance and flavor formulations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an aroma chemical is paramount for its effective and safe application. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 16358-79-5PubChem[5]
Molecular Formula C₁₁H₁₄OPubChem[5]
Molecular Weight 162.23 g/mol PubChem[5]
Appearance LiquidSigma-Aldrich
Boiling Point 243 °C at 760 mmHgSigma-Aldrich[1]
Density Not available
Flash Point Not available
Solubility Soluble in ethanol and other common organic solvents.General Knowledge
Purity Typically >95%ChemScene[6]
Storage 4°C, stored under nitrogenChemScene[6]

Safety Information:

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H317: May cause an allergic skin reaction

  • H360: May damage fertility or the unborn child

  • H410: Very toxic to aquatic life with long-lasting effects

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Protocol Based on Friedel-Crafts Acylation and Subsequent Reduction

The synthesis of this compound can be approached through a multi-step process, beginning with the Friedel-Crafts acylation of tert-butylbenzene. This method, while requiring careful control of reaction conditions to favor ortho-substitution, is a reliable route to the target molecule. The bulky tert-butyl group can sterically hinder the para position to some extent, allowing for a reasonable yield of the ortho-acylated product.[7][8][9]

Part 1: Friedel-Crafts Acylation of tert-Butylbenzene

This protocol details the acylation of tert-butylbenzene with acetyl chloride to form 2-tert-butylacetophenone.

Materials:

  • tert-Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add acetyl chloride to the cooled suspension via the dropping funnel.

  • Once the addition is complete, add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition of tert-butylbenzene, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-tert-butylacetophenone.

  • Purify the product by vacuum distillation.

Part 2: Oxidation to this compound

A common method for converting the acetophenone to the desired benzaldehyde is through oxidation.

Materials:

  • 2-tert-Butylacetophenone

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the purified 2-tert-butylacetophenone in a suitable solvent such as dichloromethane.

  • Slowly add an aqueous solution of potassium permanganate to the stirred solution. The reaction is exothermic and should be cooled in an ice bath.

  • Stir the reaction mixture vigorously until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation.

Diagram of Synthesis Workflow:

SynthesisWorkflow tert_butylbenzene tert-Butylbenzene acylation Friedel-Crafts Acylation (AlCl₃, DCM) tert_butylbenzene->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation acetophenone 2-tert-Butylacetophenone acylation->acetophenone purification1 Purification (Distillation) acetophenone->purification1 oxidation Oxidation (KMnO₄) benzaldehyde This compound oxidation->benzaldehyde purification2 Purification (Distillation) benzaldehyde->purification2 purification1->oxidation

Caption: Workflow for the synthesis of this compound.

Analytical Protocols: Ensuring Purity and Characterizing Olfactory Properties

The purity of an aroma chemical is critical to its performance and safety. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity of volatile compounds like this compound. For characterizing its specific scent profile, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[10][11]

Protocol for GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL of a 1% solution in ethanol (split injection, e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis: The purity is determined by the peak area percentage from the FID chromatogram. The identity of the main peak is confirmed by comparing its mass spectrum with a reference library (e.g., NIST).

Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column. This is crucial for identifying the specific odor character of this compound and any potential trace impurities that might contribute to the overall scent.

Setup: The effluent from the GC column is split between the MS detector and a heated sniffing port. A trained panelist sniffs the effluent from the port and records the odor descriptors and their intensity at specific retention times.

Procedure:

  • Prepare a dilution series of the this compound sample in a suitable solvent.

  • Inject each dilution onto the GC-O system.

  • A panelist describes the perceived odor and its intensity for each eluting compound.

  • The results are compiled into an aromagram, which plots odor intensity versus retention time.

This technique is essential for determining the specific olfactory contribution of this compound and distinguishing it from other isomers or impurities.

Diagram of Analytical Workflow:

AnalyticalWorkflow sample This compound Sample gc_ms GC-MS Analysis sample->gc_ms gc_o GC-O Analysis sample->gc_o purity Purity Assessment (Peak Area %) gc_ms->purity identity Identity Confirmation (Mass Spectrum) gc_ms->identity olfactory_profile Olfactory Profile (Aromagram) gc_o->olfactory_profile

Caption: Analytical workflow for this compound.

Applications in Fragrance and Flavor Chemistry

While data on the specific organoleptic properties of this compound are not as widely published as for its 4-isomer, its structural characteristics suggest a unique aromatic profile. The ortho-tert-butyl group is expected to influence the conformation of the aldehyde group, potentially leading to a different interaction with olfactory receptors compared to the less sterically hindered benzaldehyde.

Olfactory Profile and Use in Fragrance

Based on the general properties of aromatic aldehydes and the influence of alkyl substitution, this compound is anticipated to possess a complex odor with almond-like, cherry, and potentially spicy or woody facets. Its steric hindrance may result in a less intense but more nuanced and persistent aroma compared to benzaldehyde.

Application Protocol in a Floral Fragrance Accord:

This protocol provides a starting point for incorporating this compound into a simple floral fragrance base.

Materials:

  • This compound

  • Phenylethyl alcohol

  • Linalool

  • Hedione® (Methyl dihydrojasmonate)

  • Iso E Super®

  • Galaxolide® (50% in IPM)

  • Ethanol (perfumer's grade)

Formulation:

IngredientParts by Weight
Phenylethyl alcohol200
Linalool150
Hedione®250
Iso E Super®200
Galaxolide® (50%)150
This compound (10% in ethanol) 50
Total 1000

Procedure:

  • Accurately weigh each ingredient into a clean glass beaker.

  • Stir the mixture gently until all components are fully dissolved.

  • Allow the concentrate to mature for at least 48 hours before evaluation.

  • For evaluation, dilute the concentrate to 20% in perfumer's grade ethanol.

In this formulation, this compound is expected to add a unique, slightly spicy, and warm undertone to the floral heart, enhancing the overall complexity and longevity of the fragrance.

Potential Applications in Flavor Chemistry

The use of this compound in flavor applications is less documented. However, its structural similarity to benzaldehyde, a key component of bitter almond flavor, suggests potential applications in creating nutty and fruity flavor profiles, such as cherry, almond, and pistachio.[12] Due to its "harmful if swallowed" classification, its use would be restricted to applications where it is present at very low, safe concentrations, and its regulatory status for flavor use would need to be carefully verified.

Exploratory Protocol for a Cherry Flavor Accord:

This is a conceptual protocol for investigating the potential of this compound in a cherry flavor.

Materials:

  • This compound (food grade, if available and approved)

  • Benzaldehyde

  • Vanillin

  • Ethyl acetate

  • Ethyl butyrate

  • Propylene glycol (food grade)

Formulation:

IngredientParts per Million (ppm) in final product
Benzaldehyde50
This compound 1-5 (starting range)
Vanillin20
Ethyl acetate10
Ethyl butyrate5

Procedure:

  • Prepare a stock solution of each ingredient in propylene glycol.

  • Create a series of dilutions of the this compound stock solution.

  • Add the ingredients to a simple sugar-water base at the specified concentrations.

  • Conduct sensory evaluation with a trained panel to assess the impact of this compound on the overall cherry flavor profile, noting any changes in aroma, taste, and mouthfeel.

Conclusion and Future Perspectives

This compound represents an intriguing molecule for the fragrance and flavor industry. Its unique structure, governed by the sterically demanding ortho-tert-butyl group, suggests a departure from the more common aromatic aldehydes. While detailed application data remains somewhat limited in publicly accessible literature, the protocols provided in this guide offer a solid foundation for researchers and creators to explore its potential. Further investigation into its precise olfactory and gustatory thresholds, stability in various consumer product bases, and synergistic effects with other aroma chemicals will undoubtedly unlock new creative possibilities. As with any potent aroma chemical, a thorough understanding of its synthesis, purity, and safety is the essential first step towards its successful and responsible application.

References

  • PubChem. (n.d.). Metabolites of the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) in urine of children and adolescents in Germany - Human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • ResearchGate. (2023). Potential Risk of 2- (4-Tert-Butylbenzyl) Propionaldehyde (Lismeral) Use and Prediction of Skin Toxicity Using Qsar Toolbox. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • CORESTA. (n.d.). GC-MS METHOD: UPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Google Patents. (n.d.). Process for synthesizing p-tertiary butyl benzaldehyde.
  • YouTube. (2022). A Friedel Crafts Reaction. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Metabolites of the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) in urine of children and adolescents in Germany – Human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). Retrieved from [Link]

  • University of California, San Diego. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Schiff Bases from 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Steric Hindrance in Schiff Base Chemistry

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of synthetic chemistry.[1][2][3] Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, is a versatile and often straightforward reaction.[2] These compounds are not merely synthetic curiosities; they are pivotal ligands in coordination chemistry and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable scaffolds in drug development.[1][3]

This guide focuses on the synthesis of Schiff bases derived from a particularly intriguing building block: 2-tert-butylbenzaldehyde. The presence of the bulky tert-butyl group ortho to the aldehyde functionality introduces significant steric hindrance. This steric congestion is not a mere inconvenience; it profoundly influences the reaction's kinetics, thermodynamics, and the final product's geometry and stability.[4][5][6] Understanding and controlling these steric effects are paramount for researchers aiming to develop robust, sterically encumbered ligands for catalysis or to fine-tune the pharmacological profile of bioactive molecules.[4][6] This document provides a detailed exploration of the underlying principles and practical, step-by-step protocols for the successful synthesis and characterization of these unique Schiff bases.

Mechanistic Insights: Navigating the Steric Landscape

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[7][8] The reaction is commonly catalyzed by either acid or base.[7]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine then eliminates a molecule of water to form the stable imine. This dehydration step is often the rate-determining step and is facilitated by catalysis.[7]

The steric bulk of the 2-tert-butyl group in this compound primarily impacts the initial nucleophilic attack. The large tert-butyl group shields the carbonyl carbon, potentially slowing down the approach of the amine. Consequently, reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times) compared to the synthesis with unhindered aromatic aldehydes.

Furthermore, the steric strain can influence the geometry and electronic structure of the resulting Schiff base. The ortho tert-butyl group can cause a twisting of the aryl-imine bond, which may reduce π-conjugation.[4][5] This has significant implications for the compound's photophysical properties and its ability to act as a planar ligand in coordination chemistry.

The Role of Catalysis

While some Schiff base formations proceed without a catalyst, particularly with heat, the use of a catalyst is generally recommended to improve reaction rates and yields, especially with sterically hindered substrates.[9]

  • Acid Catalysis: A mildly acidic medium (pH ~5) is often optimal.[10] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[8][10] However, excessively high acid concentrations must be avoided, as they will protonate the amine nucleophile, rendering it unreactive.[10] Glacial acetic acid is a commonly used catalyst.[1][11]

  • Base Catalysis: Base catalysis can also promote the dehydration of the carbinolamine intermediate.[7]

The logical flow of the acid-catalyzed Schiff base formation is illustrated in the diagram below.

SchiffBase_Mechanism cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde (Enhanced Electrophilicity) Aldehyde->Protonated_Aldehyde Acid Catalyst H_plus H+ Amine Primary Amine (R-NH2) Carbinolamine_Intermediate Protonated Carbinolamine Amine->Carbinolamine_Intermediate Attack on Carbonyl C Proton_Transfer_Intermediate Carbinolamine Carbinolamine_Intermediate->Proton_Transfer_Intermediate Deprotonation of N Carbinolamine_Intermediate->Proton_Transfer_Intermediate Schiff_Base Schiff Base (Imine) Proton_Transfer_Intermediate->Schiff_Base Elimination of Water Proton_Transfer_Intermediate->Schiff_Base Water H2O

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of Schiff bases from this compound. Adjustments to reaction time and purification methods may be necessary depending on the specific primary amine used.

Protocol 1: Synthesis of N-(2-tert-butylbenzylidene)aniline

This protocol details the reaction with a representative aromatic amine, aniline.

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker with ice-water

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.62 g) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of aniline (10 mmol, 0.93 g).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Due to the steric hindrance, a longer reflux period is recommended. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-6 hours.

  • Isolation of Product: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Crystallization: Cool the flask in an ice-water bath to induce crystallization of the Schiff base product. If precipitation is slow, scratching the inside of the flask with a glass rod may help.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Characterization: Determine the melting point, and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of N-(2-tert-butylbenzylidene)ethanamine

This protocol details the reaction with a representative aliphatic amine, ethylamine. Schiff bases of aliphatic aldehydes and amines can be less stable than their aromatic counterparts, but the aromatic aldehyde used here imparts stability.[7]

Materials and Equipment:

  • Same as Protocol 1, with ethylamine (often supplied as a solution in a solvent like ethanol or THF) replacing aniline.

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.62 g) in 30 mL of absolute ethanol.

  • Amine Addition: Add an equimolar amount of ethylamine (10 mmol). If using a solution, calculate the required volume based on its concentration. Note: Aliphatic amines are more basic than aromatic amines; the reaction may proceed more readily.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After cooling, the product may remain an oil or crystallize. If it is an oil, concentrate the solution under reduced pressure to remove the ethanol. The residue can then be purified. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common method for solid products.[12] For liquid products, column chromatography may be necessary.

  • Drying and Characterization: Dry the final product and perform full spectroscopic characterization as described in Protocol 1.

Summary of Reaction Parameters

The choice of amine significantly affects the reaction conditions and outcomes. The following table summarizes typical parameters for the synthesis of Schiff bases from this compound.

ParameterAromatic Amine (e.g., Aniline)Aliphatic Amine (e.g., Ethylamine)
Stoichiometry (Aldehyde:Amine) 1:11:1
Solvent Absolute Ethanol / MethanolAbsolute Ethanol / Methanol
Catalyst Glacial Acetic Acid (3-5 drops)Glacial Acetic Acid (2-3 drops)
Reaction Temperature Reflux (~80-85 °C)Reflux (~80-85 °C)
Typical Reaction Time 4-6 hours2-4 hours
Work-up/Purification Cooling/Crystallization, FiltrationEvaporation, Recrystallization/Chromatography
Product Stability Generally high, crystalline solidModerate to high, may be solid or oil

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

  • FT-IR Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). For Schiff bases of this compound, this peak is typically observed in the 8.0-9.0 ppm region. The large singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent around 1.3-1.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the C=N group will appear as a distinct signal in the downfield region of the spectrum, usually between 150-165 ppm.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, identified by the molecular ion peak [M]⁺.

Applications in Research and Drug Development

Schiff bases derived from sterically hindered aldehydes like this compound are of significant interest for several reasons:

  • Coordination Chemistry: The bulky tert-butyl group can be used to control the coordination environment around a metal center, influencing the catalytic activity and selectivity of the resulting metal complexes.[6]

  • Medicinal Chemistry: The lipophilicity and steric bulk imparted by the tert-butyl group can enhance the membrane permeability and metabolic stability of a drug candidate. These Schiff bases serve as versatile intermediates for synthesizing more complex heterocyclic compounds with potential therapeutic applications.[3][13]

  • Materials Science: The twisted molecular structure resulting from steric hindrance can lead to interesting photophysical properties, making these compounds candidates for use in optoelectronic materials.[2]

Conclusion

The synthesis of Schiff bases from this compound presents a unique set of challenges and opportunities driven by steric effects. While the reaction may require more vigorous conditions compared to unhindered analogues, the resulting sterically encumbered imines are valuable building blocks in catalysis, medicinal chemistry, and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and characterize these fascinating compounds.

References

  • Cetin, M. M. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme E-Books & E-Journals.
  • Anamika, S., & Prerna, G. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
  • (n.d.). Schematic mechanism of Schiff's base reaction between aldehyde and amine groups.
  • Cetin, M. M. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
  • (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme Connect.
  • (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org.
  • (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
  • (n.d.).
  • (2022, July 25).
  • (n.d.). Application Notes and Protocols for the Formation of Schiff Bases with tert-Butylamine. BenchChem.
  • Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.
  • (n.d.).
  • (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine.
  • (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central.
  • (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complex. JOCPR.
  • Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research.
  • (2023, May 12). Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II)
  • (2017, December 25). Synthesis of Benzaldehyde and Aniline Schiff Bases. Chemistry Stack Exchange.

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Application Note: High-Selectivity Catalytic Oxidation of 2-tert-Butylbenzyl Alcohol to 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1][2] 2-tert-Butylbenzaldehyde is a valuable intermediate whose synthesis demands high selectivity to prevent over-oxidation to the carboxylic acid. This application note provides a detailed guide for researchers on two robust and efficient catalytic systems for the oxidation of 2-tert-butylbenzyl alcohol. We move beyond outdated stoichiometric methods that use hazardous heavy metals, focusing instead on greener, more sustainable catalytic approaches utilizing molecular oxygen or air as the terminal oxidant.[3][4] The protocols detailed herein—one based on a Copper/TEMPO system and another on a Vanadium-based catalyst—offer high yields, excellent selectivity, and operational simplicity suitable for both academic and industrial research environments.

Introduction and Scientific Rationale

The conversion of alcohols to carbonyl compounds is a fundamental process in organic chemistry.[5] Historically, this was achieved using stoichiometric oxidants like chromium(VI) reagents, which generate significant toxic waste.[3] Modern synthetic chemistry prioritizes "green" methodologies, driving the development of catalytic systems that use clean, atom-economical oxidants.[2] For the oxidation of a primary alcohol like 2-tert-butylbenzyl alcohol, the primary challenge is to achieve high conversion while preventing the subsequent oxidation of the desired aldehyde product to the corresponding carboxylic acid.

This guide explores two distinct, field-proven catalytic systems that address this challenge:

  • Copper/TEMPO-Catalyzed Aerobic Oxidation: This system pairs the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a copper co-catalyst. It is renowned for its exceptional selectivity for primary alcohols under mild conditions, using air or oxygen as the ultimate oxidant.[6]

  • Vanadium-Catalyzed Aerobic Oxidation: Utilizing earth-abundant vanadium, this method presents an economical and effective alternative.[3] Vanadium complexes can catalyze the aerobic oxidation of benzylic alcohols, in some cases even in environmentally benign solvents like water.[3][7]

By understanding the mechanistic underpinnings of these systems, researchers can optimize reaction conditions to achieve superior results in the synthesis of this compound.

Mechanistic Insights and Catalytic Cycles

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The two systems presented here operate via distinct catalytic pathways.

The Copper/TEMPO Catalytic System

The synergy between a copper salt and TEMPO enables a highly efficient aerobic oxidation cycle. TEMPO itself does not react directly with the alcohol in this catalytic system. Instead, the active oxidant is the N-oxoammonium cation, which is generated in situ. The role of the copper complex is to facilitate the regeneration of this active species using molecular oxygen.[6][8]

The catalytic cycle is believed to proceed through two main stages:[6]

  • Substrate Oxidation: The active oxidant, the TEMPO oxoammonium cation (TEMPO⁺), oxidizes the alcohol to the aldehyde. In this process, TEMPO⁺ is reduced to the hydroxylamine form (TEMPO-H).

  • Catalyst Regeneration: The copper(I) complex reacts with molecular oxygen (O₂) to form a copper-oxygen species. This species then oxidizes both the hydroxylamine (TEMPO-H) back to the nitroxyl radical (TEMPO) and the copper(I) to copper(II), which facilitates the cycle's continuation. The overall process regenerates the catalytic species, consuming only the alcohol and oxygen.

Cu_TEMPO_Cycle cluster_substrate Substrate Oxidation cluster_catalyst Catalyst Regeneration Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation TEMPO_plus TEMPO⁺ (Oxoammonium) TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_plus->TEMPO_H Reduction TEMPO TEMPO Radical TEMPO_H->TEMPO Oxidation Cu_II Cu(II) Complex TEMPO_H->Cu_II  Reduces Cu(II) to Cu(I) TEMPO->TEMPO_plus  Re-oxidation by Cu(II) O2 O₂ (Air) Cu_I Cu(I) Complex O2->Cu_I Activates Cu_I->Cu_II Oxidation Cu_II->TEMPO_plus  Mediates Oxidation

Figure 1: Simplified Cu/TEMPO Catalytic Cycle. The cycle shows the oxidation of the alcohol by the TEMPO⁺ cation and the subsequent regeneration of the catalyst using a copper complex and O₂.

The Vanadium Catalytic System

Vanadium-catalyzed oxidations offer a robust and often more economical alternative to systems based on precious metals. These reactions typically involve a high-valent vanadium-oxo species as the active oxidant. The ligand, commonly a bipyridyl derivative, plays a crucial role in stabilizing the vanadium complex and modulating its reactivity.[3][7]

While the precise mechanism can vary with the specific vanadium precursor and ligands, a general workflow involves:

  • Activation: The vanadium catalyst precursor reacts with the alcohol. In many systems, a base is required to facilitate the formation of a vanadium-alkoxide intermediate.[9]

  • Oxidation Step: The vanadium center, assisted by the ligand framework, facilitates the transfer of hydride from the alcohol's α-carbon, releasing the aldehyde product. The vanadium is consequently reduced.

  • Re-oxidation: The reduced vanadium species is re-oxidized to its active state by the terminal oxidant, molecular oxygen (air), allowing the catalytic cycle to continue.

Vanadium_Workflow Start 2-tert-Butylbenzyl Alcohol Intermediate Vanadium-Alkoxide Intermediate Start->Intermediate Coordination Catalyst V-Catalyst + Ligand Catalyst->Intermediate Base Base (e.g., NEt₃) Base->Intermediate Deprotonation Oxidant O₂ / Air Oxidant->Catalyst Catalyst Regeneration Product This compound Intermediate->Product Oxidation

Figure 2: Generalized Vanadium-Catalyzed Oxidation Workflow. This illustrates the key components and steps involved in the vanadium-catalyzed aerobic oxidation of benzyl alcohol.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol is adapted from methodologies known for high selectivity in the oxidation of primary benzylic alcohols.[6] It uses ambient air as the oxidant at room temperature, making it highly practical and energy-efficient.

Materials and Reagents

ReagentCAS NumberM.W.Notes
2-tert-Butylbenzyl alcohol16358-81-9164.25Substrate, >98% purity
Copper(I) Bromide (CuBr)7787-70-4143.45Catalyst, >98% purity
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)2564-83-2156.25Catalyst, >98% purity
2,2'-Bipyridine (bpy)366-18-7156.18Ligand, >99% purity
Acetonitrile (MeCN)75-05-841.05Anhydrous or HPLC grade
Diethyl ether60-29-774.12For extraction
Saturated aq. NH₄Cl12125-02-953.49For work-up
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying agent
Silica Gel112926-00-8-For column chromatography (230-400 mesh)

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylbenzyl alcohol (1.0 g, 6.09 mmol, 1.0 equiv).

  • Catalyst Addition: Add TEMPO (48 mg, 0.30 mmol, 0.05 equiv), CuBr (44 mg, 0.30 mmol, 0.05 equiv), and 2,2'-bipyridine (48 mg, 0.30 mmol, 0.05 equiv).

  • Solvent Addition: Add 15 mL of acetonitrile. The mixture may be heterogeneous.

  • Initiate Reaction: Seal the flask with a septum and insert a balloon filled with air (or O₂). Stir the reaction vigorously at room temperature (20-25 °C). The flask should be open to the balloon to ensure a constant supply of oxidant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours. A suitable TLC eluent is 10% ethyl acetate in hexanes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes to afford this compound as a colorless oil.

Protocol 2: Vanadium-Catalyzed Aerobic Oxidation

This protocol utilizes an air-stable vanadium complex and is effective for a range of benzylic alcohols, operating at a slightly elevated temperature.[9]

Materials and Reagents

ReagentCAS NumberM.W.Notes
2-tert-Butylbenzyl alcohol16358-81-9164.25Substrate, >98% purity
Vanadyl sulfate (VOSO₄) hydrate27774-13-6163.00Catalyst precursor, >97% purity
4,4′-Di-tert-butyl-2,2′-bipyridyl (dtbpy)72914-19-3268.41Ligand, >98% purity
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous or HPLC grade
Triethylamine (NEt₃)121-44-8101.19Base, >99%, distill before use
Diethyl ether60-29-774.12For extraction
1 M aq. HCl7647-01-036.46For work-up
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying agent
Silica Gel112926-00-8-For column chromatography (230-400 mesh)

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add VOSO₄ hydrate (30 mg, ~0.18 mmol, 0.03 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridyl (49 mg, 0.18 mmol, 0.03 equiv).

  • Solvent and Reagent Addition: Add 15 mL of 1,2-dichloroethane, followed by 2-tert-butylbenzyl alcohol (1.0 g, 6.09 mmol, 1.0 equiv) and triethylamine (85 μL, 0.61 mmol, 0.10 equiv).

  • Initiate Reaction: Place an air-filled balloon atop the condenser and heat the mixture to 60 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 30 mL of diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 2-10% ethyl acetate in hexanes).

Data Summary and Product Characterization

Successful execution of these protocols should yield this compound with high purity.

Table 1: Comparison of Catalytic Protocols

ParameterProtocol 1 (Cu/TEMPO)Protocol 2 (Vanadium)
Catalyst System 5 mol% CuBr / 5 mol% TEMPO / 5 mol% bpy3 mol% VOSO₄ / 3 mol% dtbpy
Oxidant Air / O₂Air
Solvent Acetonitrile1,2-Dichloroethane
Base None required10 mol% Triethylamine
Temperature Room Temperature (20-25 °C)60 °C
Typical Time 4 - 8 hours12 - 24 hours
Selectivity Excellent (>98% for aldehyde)Very Good (>95% for aldehyde)
Expected Yield 85 - 95%80 - 90%

Expected Characterization Data for this compound (C₁₁H₁₄O)

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.3 (s, 1H, -CHO), 7.9 (dd, 1H, Ar-H), 7.5-7.6 (m, 2H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 1.4 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 192.5 (C=O), 155.0, 136.0, 133.5, 130.5, 128.0, 126.0, 35.5, 30.0.

  • FT-IR (neat, cm⁻¹): ~2965 (C-H), ~1701 (C=O, strong), ~1595, 1465 (C=C).

  • Mass Spec (EI): m/z (%) 162 (M⁺), 147 ([M-CH₃]⁺).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., Cu(I) oxidized to inactive Cu(II) before reaction; poor quality VOSO₄).2. Insufficient oxidant supply.3. Poor quality solvent or reagents.1. Use fresh, high-purity catalysts. For Protocol 1, ensure CuBr is not extensively blue/green.2. Ensure the reaction is open to the air/O₂ balloon and stirring is vigorous to maximize gas-liquid interface.3. Use anhydrous solvents and pure starting material.
Reaction Stalls or is Sluggish 1. Low ambient temperature for Protocol 1.2. Catalyst deactivation over time.3. Insufficient base in Protocol 2.1. Gently warm the reaction to 30-35 °C if progress is slow at room temperature.2. Add a small additional portion of the catalyst (e.g., another 1 mol%).3. Ensure the base is fresh and added in the correct stoichiometry.
Over-oxidation to Carboxylic Acid 1. Reaction time is excessively long.2. Reaction temperature is too high.1. Monitor the reaction closely by TLC/GC and stop it as soon as the starting material is consumed.2. Reduce the temperature. For Protocol 2, try running at 50 °C.
Formation of Unknown Byproducts 1. Impurities in the starting material.2. Side reactions due to excessive heat or incorrect stoichiometry.1. Re-purify the starting alcohol if its purity is questionable.2. Double-check all reagent measurements and maintain strict temperature control.

References

  • Kodama, S., et al.
  • Jiang, N., et al. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts.
  • Gligorich, K. M., & Sigman, M. S. Mild and Selective Vanadium-Catalyzed Oxidation of Benzylic, Allylic, and Propargylic Alcohols Using Air. Organic Letters.
  • Hanson, S. K., & Kaledin, A. L. Mechanism of the Copper/TEMPO Catalyzed Aerobic Oxidation of Alcohols.
  • De Luca, L., et al.
  • Gurbuz, E. I., et al. Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI.
  • Kodama, S., et al.
  • Hoover, J. M., & Stahl, S. S. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society.
  • Hutchings, G. J., et al. Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts.
  • Prati, L., et al.
  • Dunn, P. J., et al. TEMPO (General overview). Wordpress.
  • Song, H.-N., et al. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Journal of Organic Chemistry.
  • TEMPO-Catalyzed Green Alcohol Oxid
  • Okazaki, R., et al. Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde, the first stable thiobenzaldehyde.
  • Kodama, S., et al. ChemInform Abstract: Vanadium-Catalyzed Atmospheric Oxidation of Benzyl Alcohols Using Water as Solvent.
  • Miao, C., et al.
  • Ganjali, M. R., et al. Selective oxidation of benzyl alcohol with tert-butylhydroperoxide catalysed via Mn (II) 2, 2-bipyridine complexes immobilized o. Journal of Chemical Sciences.

Sources

Application Note: High-Purity Isolation of 2-tert-Butylbenzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-tert-butylbenzaldehyde from a typical crude reaction mixture using automated flash column chromatography. The methodology is designed for researchers, chemists, and process development scientists requiring high-purity material for applications in fine chemical synthesis, fragrance development, and pharmaceutical research. This guide emphasizes the rationale behind parameter selection, from mobile phase optimization to stationary phase choice, and includes troubleshooting advice for common separation challenges.

Introduction

This compound is a valuable aromatic aldehyde intermediate in organic synthesis. Its sterically hindered nature, due to the bulky tert-butyl group ortho to the formyl group, imparts unique reactivity and properties to its derivatives. However, synthetic routes to this compound, such as Friedel-Crafts reactions, often yield a mixture of isomers, including the thermodynamically favored 4-tert-butylbenzaldehyde and the 3-tert-butylbenzaldehyde isomer, alongside unreacted starting materials and oxidation byproducts like 2-tert-butylbenzoic acid. Achieving high isomeric purity is therefore critical for subsequent synthetic steps and is effectively accomplished using column chromatography.

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For aldehydes, silica gel is a common stationary phase, but its inherent acidity can sometimes lead to side reactions.[2][3] This protocol is optimized to ensure the stability of the target aldehyde while achieving excellent separation from its closely related isomers.

Scientific Principles of the Separation

The separation of this compound from its isomers and other impurities relies on subtle differences in their polarity. The general order of elution from a normal-phase silica column is based on increasing polarity. The tert-butylbenzaldehyde isomers, being the least polar, will elute first, followed by any unreacted starting materials (depending on their nature), and finally the most polar impurity, 2-tert-butylbenzoic acid, will be strongly retained on the silica gel.

The key to separating the isomers lies in optimizing the mobile phase. A non-polar solvent like hexane is used as the base eluent, and a more polar solvent, such as ethyl acetate or diethyl ether, is added to modulate the elution strength.[1][2] The bulky tert-butyl group in the ortho position of this compound can influence its interaction with the silica surface compared to the less hindered para and meta isomers, allowing for their chromatographic separation.

Experimental Protocol

Materials and Equipment
  • Crude this compound mixture

  • Silica gel, flash chromatography grade (40-63 µm)

  • n-Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Automated flash chromatography system

  • Pre-packed or self-packed silica gel column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Sample collection tubes

Step 1: Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[4]

  • Sample Preparation: Dissolve a small amount of the crude mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Eluent Systems: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Visualization: Visualize the developed plates under a UV lamp.

  • Optimal Rf: The ideal solvent system will provide a retention factor (Rf) for this compound between 0.25 and 0.35, with clear separation from other spots.[5] An Rf in this range ensures efficient migration and separation on the column.[5]

Step 2: Column Preparation and Equilibration
  • Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Packing (if applicable): If not using a pre-packed column, dry-pack the column with silica gel and tap gently to ensure even packing.

  • Equilibration: Equilibrate the column by flushing with the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) for at least 3-5 column volumes. This ensures a stable baseline and reproducible results.

Step 3: Sample Loading
  • Dry Loading (Recommended): Adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. This "dry-loaded" sample can then be carefully added to the top of the column. This technique generally results in sharper bands and better separation compared to liquid loading.

  • Liquid Loading: If dry loading is not feasible, dissolve the crude mixture in a minimal amount of the initial mobile phase or a weak solvent like hexane. Inject the solution slowly onto the top of the column.

Step 4: Elution and Fraction Collection
  • Gradient Elution: Start the elution with a low concentration of the polar solvent (e.g., 2% ethyl acetate in hexane) and gradually increase the concentration to elute the compounds. A typical gradient might be from 2% to 10% ethyl acetate over 20-30 column volumes.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL, depending on column size and flow rate).

  • Monitoring: Monitor the elution profile using the system's UV detector. This compound will show a UV absorbance.

Step 5: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product by a suitable analytical method (e.g., GC-MS, HPLC, or NMR).

Data Presentation

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective polar stationary phase for normal-phase chromatography.
Mobile Phase n-Hexane / Ethyl AcetateProvides good selectivity for aromatic aldehydes with tunable polarity.
Initial TLC Screening 98:2, 95:5, 90:10 Hexane:EtOAcTo determine the optimal starting polarity for the column separation.
Target Rf Value 0.25 - 0.35Ensures the compound elutes in a reasonable time with good resolution.[5]
Sample Loading Dry loading on silicaMinimizes band broadening and improves separation efficiency.
Elution Gradient 2% to 10% Ethyl Acetate in HexaneGradually increases eluent strength to separate compounds of varying polarity.
Detection UV (254 nm)Aromatic aldehydes are UV-active, allowing for real-time monitoring of the elution.

Visualizations

Experimental Workflow

workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Equilibrate Column Equilibration TLC->Equilibrate Determines Starting Conditions Load Sample Loading (Dry Load Recommended) Elute Gradient Elution Load->Elute Equilibrate->Load Collect Fraction Collection Elute->Collect Analyze Fraction Analysis (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate Solvent Evaporation Pool->Evaporate Pure Pure 2-TBA Evaporate->Pure

Caption: Workflow for the purification of this compound.

Expertise & Experience: Troubleshooting Common Issues

  • Poor Separation of Isomers: If the isomers co-elute, the mobile phase is too polar. Reduce the initial concentration of ethyl acetate and/or use a shallower gradient.

  • Band Tailing: This can be caused by overloading the column or the acidic nature of the silica gel. Reduce the amount of sample loaded. If tailing persists, consider deactivating the silica gel by preparing a slurry with the mobile phase containing a small amount (0.1-0.5%) of triethylamine.

  • Product Degradation: If the product appears to degrade on the column (indicated by the appearance of new spots on TLC of the collected fractions), the silica gel may be too acidic. Using neutral alumina as the stationary phase or adding triethylamine to the mobile phase can mitigate this.

  • No Elution of Product: If the product does not elute, the mobile phase is not polar enough. Increase the concentration of ethyl acetate in the mobile phase.

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure a successful purification:

  • Preliminary TLC: This initial step validates the chosen mobile phase system before committing to the larger-scale column chromatography.

  • In-Process Monitoring: The use of a UV detector provides real-time feedback on the separation, allowing for adjustments if necessary.

  • Fraction Analysis: Analyzing the collected fractions by TLC confirms the identity and purity of the eluted compounds, ensuring that only the pure fractions are combined.

  • Final Purity Assessment: An independent analytical technique (GC-MS, HPLC, or NMR) provides the ultimate validation of the purification's success.

By following these steps, the researcher can have high confidence in the purity of the final product.

References

  • cmu.edu.jm. (2025-02-19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of 2-tert-butylbenzaldehyde. The synthesis of this specific ortho-isomer is a well-known challenge in electrophilic aromatic substitution due to significant regiochemical hurdles. This document provides in-depth troubleshooting, validated protocols, and the causal logic behind our procedural recommendations to empower you to overcome these challenges.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Our approach focuses on understanding the underlying chemical principles to make informed experimental choices.

Q1: Why is my yield of this compound consistently low, with 4-tert-butylbenzaldehyde being the major product?

A: This is the most fundamental challenge and is rooted in the inherent electronic and steric properties of the tert-butyl group on the benzene ring.

  • Electronic Effects: The tert-butyl group is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (2,6) and para (4) positions.

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. This three-dimensional size physically obstructs the two adjacent ortho positions.[1][2][3] An incoming electrophile, which is often part of a large complex with the catalyst, experiences significant steric repulsion when attempting to attack the ortho position. The para position, being remote, is sterically unhindered and therefore much more accessible.

Consequently, in standard formylation reactions like Friedel-Crafts, Vilsmeier-Haack, or Gattermann-Koch, the reaction kinetically favors substitution at the para position, leading to 4-tert-butylbenzaldehyde as the predominant product.[4] Overcoming this steric barrier is the key to improving the yield of the desired ortho-isomer.

Q2: What is the most effective strategy to achieve high ortho-selectivity for the formylation of a tert-butyl substituted benzene?

A: Direct formylation of tert-butylbenzene is inefficient for producing the ortho-isomer. The most successful and reliable strategy is to change the starting material to one that contains a Directing Metalation Group (DMG) ortho to the tert-butyl group.[5][6] For this specific synthesis, the ideal and most practical starting material is 2-tert-butylphenol .

The hydroxyl group (-OH) of the phenol can act as a powerful directing group. By coordinating to a Lewis acid or acting as a site for directed deprotonation, it can force the formylation to occur exclusively at the adjacent, open ortho position (the 3-position of the phenol, which corresponds to the 6-position relative to the tert-butyl group, yielding 3-tert-butyl-2-hydroxybenzaldehyde).

Q3: Which specific formylation methods are recommended for the ortho-selective formylation of 2-tert-butylphenol?

A: Two methods are particularly effective for the high-yield ortho-formylation of phenols, including sterically hindered ones.

  • Magnesium Chloride-Mediated Formylation (Modified Duff Reaction): This is often the preferred method due to its high selectivity, operational simplicity, and the use of relatively benign reagents. The reaction uses anhydrous magnesium chloride, a tertiary amine base like triethylamine (Et₃N), and paraformaldehyde in a solvent like THF.[7][8][9] The magnesium ion chelates to both the phenolic oxygen and the formaldehyde, creating a rigid intermediate that delivers the electrophile specifically to the ortho position.[9][10]

  • Rieche Formylation: This method employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent and a strong Lewis acid, typically titanium tetrachloride (TiCl₄), in an anhydrous solvent like dichloromethane (DCM).[11][12] The TiCl₄ coordinates strongly to the phenolic oxygen, enhancing the acidity of the ring and directing the incoming electrophile to the ortho position with high selectivity.[12][13] This method is highly effective but requires stringent handling of the moisture-sensitive and corrosive TiCl₄ and the lachrymatory dichloromethyl methyl ether.

Q4: My ortho-formylation reaction is failing or producing a complex mixture of byproducts. What are the most critical parameters to check?

A: Low yield or reaction failure in these advanced formylation methods almost always points to issues with reaction setup and reagent quality.

  • Strict Anhydrous Conditions: Both the MgCl₂-mediated and Rieche formylations are extremely sensitive to moisture. Water will hydrolyze the Lewis acids (MgCl₂, TiCl₄) and quench any organometallic intermediates. All glassware must be rigorously oven- or flame-dried, solvents must be distilled from appropriate drying agents (e.g., THF from sodium/benzophenone), and reagents should be handled under an inert atmosphere (Argon or Nitrogen).[8]

  • Reagent Purity:

    • Lewis Acids: Use freshly opened or properly stored anhydrous MgCl₂ or TiCl₄. Partially hydrolyzed Lewis acids are inactive.

    • Base: In the MgCl₂ method, the triethylamine must be dry. Distilling from calcium hydride is recommended.[8]

    • Paraformaldehyde: Use a high-purity source. Older paraformaldehyde can be less reactive.

  • Temperature Control: The initial complexation with the Lewis acid can be exothermic. It is crucial to add reagents slowly at the recommended temperature (often 0 °C) to prevent uncontrolled side reactions or degradation.[14]

  • Inert Atmosphere: Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction is essential to exclude atmospheric moisture and oxygen.

Q5: How can I effectively purify the final this compound product?

A: If your synthesis starts from 2-tert-butylphenol, your product will be 3-tert-butyl-2-hydroxybenzaldehyde . The primary impurity is often the unreacted 2-tert-butylphenol.

  • Acid/Base Extraction: An initial workup by washing the organic layer with dilute acid (e.g., 1N HCl) will remove the triethylamine catalyst.[8] Subsequent washing with water and brine will remove other salts. Avoid vigorous shaking which can cause emulsions.[8]

  • Silica Gel Chromatography: This is the most effective method for separating the aldehyde product from the starting phenol and any minor impurities. A gradient elution with a hexane/ethyl acetate solvent system typically provides excellent separation.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexane) can be used for final purification.

If your target is strictly this compound (without the hydroxyl group), a subsequent deoxygenation step would be required, which would involve its own purification protocol.

Data Summary: Comparison of Recommended Ortho-Formylation Methods

The table below summarizes the key parameters for the two recommended methods for synthesizing 3-tert-butyl-2-hydroxybenzaldehyde from 2-tert-butylphenol.

ParameterMgCl₂-Mediated FormylationRieche Formylation
Formylating Agent Paraformaldehyde ((CH₂O)n)Dichloromethyl methyl ether (Cl₂CHOMe)
Catalyst/Promoter Anhydrous MgCl₂ and Triethylamine (Et₃N)Titanium tetrachloride (TiCl₄)
Typical Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)
Temperature Reflux (approx. 65-70 °C)0 °C to Room Temperature
Typical Yield 85-95%>90%
Key Advantage High yields with safer, less corrosive reagents.Very high efficiency and fast reaction times.
Critical Consideration Requires rigorously anhydrous conditions.Requires handling of highly corrosive and moisture-sensitive TiCl₄ and a lachrymatory formylating agent. Strict inert atmosphere and anhydrous technique are mandatory.
Reference Hansen, T. V.; Skattebøl, L. Org. Synth.2005 , 82, 64.[8][10]García, O.; Nicolás, E.; Albericio, F. Tetrahedron Lett.2003 , 44, 4961–4963.[12][13]
Visualized Workflows and Mechanisms
Diagram 1: The Regioselectivity Problem

G cluster_start Starting Material cluster_reaction Standard Formylation Conditions cluster_products Products tert_butylbenzene tert-Butylbenzene conditions e.g., Vilsmeier-Haack or Gattermann-Koch tert_butylbenzene->conditions para_product 4-tert-butylbenzaldehyde (Major Product) conditions->para_product Favored Pathway (Sterically Accessible) ortho_product This compound (Minor Product) conditions->ortho_product Disfavored Pathway (Sterically Hindered)

Caption: Standard formylation of tert-butylbenzene favors the para-isomer due to steric hindrance at the ortho positions.

Diagram 2: Recommended Ortho-Directing Strategy Workflow

G A Step 1: Select Starting Material B 2-tert-Butylphenol (Contains -OH Directing Group) A->B C Step 2: Ortho-Formylation Reaction B->C D MgCl₂ / Et₃N / Paraformaldehyde (See Protocol Below) C->D E Step 3: Workup & Purification D->E F Aqueous Workup followed by Silica Gel Chromatography E->F G Final Product F->G H 3-tert-Butyl-2-hydroxybenzaldehyde (High Yield & Regioselectivity) G->H

Caption: Workflow for the selective synthesis of the ortho-formylated product starting from 2-tert-butylphenol.

Experimental Protocol: Magnesium Chloride-Mediated Ortho-Formylation

This protocol is adapted from established literature procedures and is recommended for its high yield and selectivity in producing 3-tert-butyl-2-hydroxybenzaldehyde.[7][8]

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Anhydrous reagents are sensitive to air and moisture. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials & Reagents:

  • 2-tert-Butylphenol (1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv), freshly distilled from CaH₂

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and two rubber septa under a positive pressure of argon or nitrogen. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 equiv) and paraformaldehyde (3.0 equiv).

  • Solvent and Base Addition: Add anhydrous THF via syringe to the flask to create a suspension. Begin vigorous stirring. Slowly add dry triethylamine (2.0 equiv) dropwise via syringe over 10-15 minutes. The mixture may warm slightly.

  • Substrate Addition: Once the base addition is complete, add 2-tert-butylphenol (1.0 equiv), either neat if it is a liquid or dissolved in a minimal amount of anhydrous THF.

  • Reaction: Heat the reaction mixture to reflux (approximately 70 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 1N HCl solution and diethyl ether or ethyl acetate.

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1N HCl (2x), water (2x), and finally with brine (1x). Be gentle to avoid emulsion formation.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically a yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-tert-butyl-2-hydroxybenzaldehyde.

References
  • García, O.; Nicolás, E.; Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.

  • Hansen, T. V.; Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

  • Lumen Learning. (n.d.). Preparation of alkylbenzenes. In Organic Chemistry II.

  • Rieche, A.; Gross, H.; Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1.

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents and other functional groups as regiodirectors in aromatic substitution. Chemical Reviews, 90(6), 879-933.

  • Various Authors. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal.

  • Wikipedia. (n.d.). Directed ortho metalation.

  • Wikipedia. (n.d.). Rieche formylation.

  • ChemicalBook. (n.d.). 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis.

  • Heras, C., et al. (2015). On the mechanism of phenolic formylation mediated by ticl4 complexes: Existence of diradical intermediates induced by valence tautomerism. European Journal of Organic Chemistry.

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University Chemistry Department.

Sources

common side products in the synthesis of 2-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their primary drawbacks?

There are several established routes to synthesize this compound, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale, and desired purity.

Synthetic Method Starting Material Primary Drawbacks & Common Side Products
Friedel-Crafts Acylation followed by Reduction/Oxidation tert-ButylbenzeneRisk of polyalkylation, formation of isomeric products (para-isomer), and potential for rearrangement of the alkyl group.[1][2]
Formylation of tert-Butylbenzene (e.g., Vilsmeier-Haack, Gattermann-Koch) tert-ButylbenzeneThe Vilsmeier-Haack reaction can lead to the formation of the para-isomer, 4-tert-butylbenzaldehyde, as the major product due to steric hindrance at the ortho position.[3][4] The Gattermann-Koch reaction is often not suitable for highly activated or deactivated rings.[5][6][7][8][9]
Oxidation of 2-tert-butylbenzyl alcohol 2-tert-butylbenzyl alcoholOver-oxidation to 2-tert-butylbenzoic acid is a significant concern. Incomplete oxidation can also leave residual starting material.[10]
Oxidation of 2-tert-butyltoluene 2-tert-butyltolueneSimilar to the alcohol oxidation, over-oxidation to the carboxylic acid is a common side reaction.[11][12] The reaction can also yield benzyl alcohol as a byproduct.[13]
Sommelet Reaction 2-tert-butylbenzyl halideThe reaction can be limited by steric hindrance at the ortho position and may produce the corresponding amine as a side product (Delépine reaction).
Q2: I am attempting a Vilsmeier-Haack formylation of tert-butylbenzene and obtaining a low yield of the desired this compound. What is the likely cause?

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[4][14] However, the bulky tert-butyl group presents a significant steric hindrance at the ortho position. Consequently, the electrophilic Vilsmeier reagent will preferentially attack the less hindered para position, leading to 4-tert-butylbenzaldehyde as the major product.[3]

Troubleshooting:

  • Directing Groups: While not directly applicable to tert-butylbenzene, for other substrates, consider the electronic effects of existing substituents to favor ortho-substitution.

  • Alternative Routes: For ortho-substituted benzaldehydes with bulky groups, alternative synthetic strategies such as the oxidation of the corresponding benzyl alcohol or toluene are often more effective.

Q3: During the oxidation of 2-tert-butylbenzyl alcohol, I am observing significant amounts of 2-tert-butylbenzoic acid. How can I prevent this over-oxidation?

Over-oxidation is a frequent issue when preparing aldehydes from primary alcohols. The initially formed aldehyde is susceptible to further oxidation to the corresponding carboxylic acid.

Troubleshooting Protocol: Selective Oxidation

  • Choice of Oxidant: Employ milder, more selective oxidizing agents. Reagents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are known for stopping the oxidation at the aldehyde stage.[15]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C for Swern oxidation) to control the reactivity of the oxidant.

  • TEMPO-catalyzed Oxidation: The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite allows for mild and highly selective oxidation of primary alcohols to aldehydes.[10]

Q4: My Friedel-Crafts reaction with tert-butylbenzene is yielding a mixture of products, including di-tert-butylbenzene. How can I improve the selectivity for the mono-substituted product?

A common challenge in Friedel-Crafts alkylation is polyalkylation.[1][2] The initial alkylation product, tert-butylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This leads to further alkylation, primarily at the para position, to form di-tert-butylbenzene.

Troubleshooting Protocol: Minimizing Polyalkylation

  • Excess of Aromatic Substrate: Use a large excess of tert-butylbenzene relative to the acylating or alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the more activated product.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

  • Choice of Catalyst: The strength of the Lewis acid catalyst can influence the extent of side reactions. Experiment with milder catalysts if possible.

  • Acylation followed by Reduction: A more reliable method to avoid polyalkylation and rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[16] The acyl group is deactivating, which prevents further substitution.

Troubleshooting Guides

Issue 1: Formation of 4-tert-butylbenzaldehyde during Formylation
  • Symptom: The final product mixture shows a significant peak corresponding to the para-isomer, 4-tert-butylbenzaldehyde, confirmed by NMR or GC-MS analysis.

  • Root Cause: Steric hindrance from the tert-butyl group directs the formylating agent to the less hindered para position during electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch reactions.[3]

  • Corrective Actions:

    • Re-evaluate Synthetic Route: For ortho-selectivity with a bulky substituent, direct formylation is often not the ideal path. Consider a multi-step synthesis starting from a precursor where the ortho-substitution is already established, such as 2-tert-butylbenzyl alcohol or 2-tert-butyltoluene.

    • Purification: If a mixture is obtained, separation can be attempted via fractional distillation or column chromatography, although this can be challenging due to similar boiling points.

Issue 2: Presence of Benzoic Acid Impurity
  • Symptom: Characterization of the product from an oxidation reaction shows the presence of 2-tert-butylbenzoic acid.

  • Root Cause: The oxidizing agent used is too strong or the reaction was allowed to proceed for too long, leading to over-oxidation of the desired aldehyde.[11]

  • Corrective Actions:

    • Employ Milder Oxidants: Switch to selective oxidation reagents such as PCC, DMP, or use a TEMPO-catalyzed system.[15][10]

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting alcohol or toluene has been consumed.

    • Control Temperature: Perform the oxidation at a lower temperature to reduce the rate of over-oxidation.

Issue 3: Incomplete Reaction and Low Conversion
  • Symptom: Significant amounts of starting material (e.g., 2-tert-butylbenzyl alcohol or 2-tert-butyltoluene) remain in the final product mixture.

  • Root Cause:

    • Insufficient amount of oxidizing or formylating agent.

    • Reaction temperature is too low, or reaction time is too short.

    • Deactivated catalyst or impure reagents.

  • Corrective Actions:

    • Stoichiometry Check: Ensure the correct molar ratios of reactants and reagents are used. A slight excess of the formylating or oxidizing agent may be necessary.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time while carefully monitoring for the formation of side products.

    • Reagent and Catalyst Quality: Use freshly opened or purified reagents and ensure the catalyst is active.

Visualizing Reaction Pathways

Diagram 1: Vilsmeier-Haack Formylation of tert-Butylbenzene```dot

Vilsmeier_Haack cluster_products Products tert-Butylbenzene tert-Butylbenzene Intermediate_Ortho Intermediate_Ortho tert-Butylbenzene->Intermediate_Ortho Vilsmeier Reagent (ortho attack) Intermediate_Para Intermediate_Para tert-Butylbenzene->Intermediate_Para Vilsmeier Reagent (para attack) This compound This compound Intermediate_Ortho->this compound Hydrolysis 4-tert-Butylbenzaldehyde 4-tert-Butylbenzaldehyde (Major Side Product) Intermediate_Para->4-tert-Butylbenzaldehyde Hydrolysis

Caption: Oxidation states in the synthesis from 2-tert-butylbenzyl alcohol.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Gattermann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • Quora. (2019, May 4). What is Gattermann Koch reaction? Retrieved from [Link]

  • Wikipedia. (2023, April 29). Sommelet reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reimer–Tiemann reaction. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • ResearchGate. (2007, December). Summary of the oxidation of TBT. Retrieved from [Link]

  • Vedantu. (n.d.). The product formed in Gattermann-Koch reaction from benzene is. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from [Link]

  • YouTube. (2025, December 11). Sommelet Reaction. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • National Institutes of Health. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Retrieved from [Link]

  • National Institutes of Health. (2020, October 29). Photooxidation of 2-(tert-Butyl)-3-Methyl-2,3,5,6,7,8-Hexahydroquinazolin-4(1H). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Oxidation of tert-butylbenzene in different solvents. Retrieved from [Link]

  • Pearson. (n.d.). A formate ester, such as ethyl formate, reacts with an excess of .... Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
  • Patsnap. (2012, October 31). Process for synthesizing p-tertiary butyl benzaldehyde. Retrieved from [Link]

  • Patent 0580231. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • PubMed. (2019, June 5). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study on the Liquid Phase Oxidation of p-Tert-butyltoluene Over Ni/NaY. Retrieved from [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

  • Filo. (2025, January 24). CRACK NEST 2025 /11-Aug-2024 Reaction of ethyl formate with excess of. Retrieved from [Link]

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Technical Support Center: Optimizing Reactions with 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving 2-tert-butylbenzaldehyde. The unique steric hindrance imposed by the ortho-tert-butyl group presents specific challenges and opportunities in synthesis, which this guide will address in detail.

Section 1: Understanding the Unique Reactivity of this compound

The defining feature of this compound is the bulky tert-butyl group positioned ortho to the aldehyde functionality. This steric shield significantly influences the electrophilicity of the carbonyl carbon and the trajectory of incoming nucleophiles.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why are my reactions with this compound significantly slower compared to benzaldehyde or 4-tert-butylbenzaldehyde?

A1: The primary reason for decreased reaction rates is the steric hindrance from the ortho-tert-butyl group. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, increasing the activation energy of the reaction. In contrast, the para-isomer (4-tert-butylbenzaldehyde) experiences no such direct steric inhibition of the aldehyde.

Q2: I am observing a significant amount of unreacted starting material, even after extended reaction times and elevated temperatures. What can I do?

A2: This is a common issue. Consider the following strategies:

  • Reagent Choice: Switch to a less sterically demanding nucleophile if your reaction allows.

  • Catalysis: Employ a catalyst that can activate the aldehyde. For instance, a Lewis acid could coordinate to the carbonyl oxygen, increasing its electrophilicity.

  • Solvent Effects: The choice of solvent can play a crucial role. A more polar solvent might stabilize charged intermediates, potentially lowering the transition state energy.[1][2] However, for some reactions like SN2, polar aprotic solvents that do not heavily solvate the nucleophile can increase its reactivity.[1]

  • Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions.[3]

Q3: Are there any common side reactions specific to this compound I should be aware of?

A3: While common aldehyde side reactions like oxidation to the carboxylic acid can occur[4], the steric hindrance of the 2-tert-butyl group can sometimes suppress bimolecular side reactions. However, under forcing conditions (e.g., high heat), intramolecular reactions or rearrangements might become more prevalent than with less hindered benzaldehydes.

Section 2: Troubleshooting Specific Reaction Types

This section provides detailed troubleshooting for common reactions where this compound is a substrate.

Guide 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but the steric bulk of this compound can make it challenging.

Problem: Low or no yield of the desired alkene.

Wittig_Troubleshooting start Low/No Wittig Product check_ylide Verify Ylide Formation (Color change? NMR of ylide?) start->check_ylide ylide_ok Ylide Formed check_ylide->ylide_ok Yes ylide_bad Ylide Not Formed check_ylide->ylide_bad No sterics Steric Hindrance Issue ylide_ok->sterics base_issue Base Strength/Solubility Issue ylide_bad->base_issue temp Increase Reaction Temperature sterics->temp ylide_type Use Less Hindered Ylide (e.g., smaller R groups on P) sterics->ylide_type solvent Change Solvent (e.g., THF to Toluene for higher T) sterics->solvent outcome Improved Yield temp->outcome ylide_type->outcome solvent->outcome change_base Use Stronger/More Soluble Base (e.g., n-BuLi, NaHMDS) base_issue->change_base change_base->outcome

Caption: Troubleshooting workflow for a low-yielding Wittig reaction.

Step-by-Step Troubleshooting:

  • Confirm Ylide Formation: Before adding the this compound, ensure your phosphorus ylide has formed. For non-stabilized ylides, a distinct color change (often to deep red, orange, or yellow) is indicative of ylide formation. If in doubt, an aliquot can be quenched with D₂O and analyzed by ¹H NMR.

  • Address Steric Hindrance:

    • Ylide Choice: If possible, use a less sterically demanding ylide. Ylides derived from smaller phosphines or with smaller substituents on the carbanion will react more readily. Stabilized ylides are less reactive and may struggle to react with the hindered aldehyde, generally leading to (E)-alkenes.[5][6] Non-stabilized ylides are more reactive and typically favor the (Z)-alkene.[6]

    • Reaction Temperature: Gently heating the reaction (e.g., refluxing in THF or switching to a higher boiling solvent like toluene) can provide the necessary energy to overcome the activation barrier.

  • Optimize Base and Solvent:

    • Base: For non-stabilized ylides, ensure your base is sufficiently strong and soluble. Sodium hydride (NaH) can have variable quality and surface area. Consider stronger bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS).[7]

    • Solvent: The solvent must be anhydrous. THF is a common choice, but for sluggish reactions, a less coordinating solvent might increase the nucleophilicity of the ylide.

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.1 eq.) and suspend it in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C and add n-BuLi (1.05 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a deep color should develop.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. If TLC or GC-MS analysis shows incomplete conversion, gently reflux the mixture for 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will contain triphenylphosphine oxide, can be purified by column chromatography.

Guide 2: Grignard and Organolithium Additions

The addition of organometallic reagents to this compound is also hampered by steric hindrance.

Problem: Low yield of the desired alcohol, with significant recovery of starting material.

Troubleshooting Strategies:

IssueRecommended Solution(s)Rationale
Steric Hindrance 1. Use a less bulky Grignard/organolithium reagent (e.g., MeMgBr vs. i-PrMgBr).[8] 2. Increase reaction temperature or use a higher boiling solvent (e.g., from THF to 2-MeTHF).Reduces steric clash between the nucleophile and the substrate. Provides more energy to overcome the activation barrier.
Enolization 1. Add the aldehyde to the Grignard reagent solution (inverse addition). 2. Use a cerium(III) chloride (CeCl₃) additive (Luche reduction conditions).Minimizes the time the aldehyde is in the presence of a strong base, reducing the chance of deprotonation at the benzylic position (if applicable) or other acidic protons. CeCl₃ is a Lewis acid that activates the carbonyl group, making it more electrophilic and reducing the basicity of the organometallic reagent.
Reagent Quality 1. Titrate the Grignard or organolithium reagent before use. 2. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.Ensures accurate stoichiometry. Grignard reagents are highly sensitive to moisture and will be quenched by water.[8]

Experimental Protocol: Grignard Addition

  • Setup: Flame-dry a three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere.

  • Grignard Formation (if not using commercial): Add magnesium turnings to the flask. Add a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF to the addition funnel and add a small portion to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[8]

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via the addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography.

Section 3: Purification and Workup Challenges

Q4: I have a persistent impurity of 2-tert-butylbenzoic acid in my product. How can I remove it?

A4: Benzaldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid.[4] To remove this acidic impurity, perform a basic aqueous wash. Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The 2-tert-butylbenzoic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer.[4]

Q5: After my reaction, I have a significant amount of unreacted this compound. How can I remove it during workup?

A5: A highly effective method for removing unreacted aldehydes is an extraction with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[4] The bisulfite will add to the aldehyde to form a water-soluble adduct, which can then be separated in the aqueous layer. Be aware that this adduct formation can sometimes be slow for sterically hindered aldehydes. Vigorous stirring of the biphasic mixture is recommended.

Purification_Workflow start Crude Product acid_check Acidic Impurity? (e.g., 2-tert-butylbenzoic acid) start->acid_check aldehyde_check Unreacted Aldehyde? acid_check->aldehyde_check No base_wash Wash with aq. Na₂CO₃ or NaOH solution acid_check->base_wash Yes bisulfite_wash Wash with aq. NaHSO₃ solution aldehyde_check->bisulfite_wash Yes chromatography Column Chromatography aldehyde_check->chromatography No base_wash->aldehyde_check bisulfite_wash->chromatography final_product Pure Product chromatography->final_product

Caption: Purification workflow for products from this compound reactions.

References

  • Optimization of reaction conditions The optimization of reaction... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Solvent Effect on the Reaction of Benzaldehyde, 2-Naph- thol, and Semicarbazide Hydrochloride Catalyzed by PTSA/NaOAc - ResearchGate. Available at: [Link]

  • Ch 8 : Solvent Effects - University of Calgary. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

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  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ChemRxiv. Available at: [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde - European Patent Office - EP 0580231 A1 - Googleapis.com.
  • reaction of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in 2-tert-Butylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered substrate. The question-and-answer format addresses specific, common issues with in-depth explanations and actionable protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound notoriously difficult, often resulting in low conversion rates?

A1: The primary reason for the low reactivity of this compound is the significant steric hindrance imposed by the bulky tert-butyl group positioned ortho to the aldehyde functionality.[1][2] This spatial crowding physically obstructs the trajectory of incoming nucleophiles, slowing down the rate of desired reactions at the carbonyl carbon.[3][4][5] This steric shield often allows slower, alternative reaction pathways, such as enolization or reduction, to become competitive, leading to a mixture of products and low yields of the intended compound.[6]

Steric_Hindrance cluster_substrate This compound tBu t-Bu Benzene Aryl Ring tBu->Benzene Carbonyl C=O Benzene->Carbonyl Nu Nucleophile Nu->Carbonyl Hindered Attack Path

Caption: Steric hindrance from the ortho-tert-butyl group shields the carbonyl carbon.

Section 1: Troubleshooting Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

This is the most common class of reactions where researchers face issues due to the pronounced steric hindrance of this compound.

Q2: My Grignard reaction is failing or giving a complex mixture. What's going wrong?

A2: With sterically hindered aldehydes, Grignard reagents can act as bases or reducing agents instead of nucleophiles.[6][7]

  • Basal Behavior (Enolization): If your Grignard reagent is particularly bulky (e.g., t-butylmagnesium chloride), it may deprotonate any available acidic protons instead of attacking the carbonyl.

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethyl- or isopropylmagnesium bromide), it can reduce the aldehyde to 2-tert-butylbenzyl alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[6]

  • No Reaction: The steric barrier is simply too high for the nucleophile to overcome, leading to recovery of starting material.[7]

Q3: How can I improve the yield of my Grignard or organolithium addition?

A3: To favor nucleophilic addition, you must either increase the nucleophilicity of the reagent or modify the reaction conditions to lower the activation energy of the desired pathway.

Optimization Strategies for Nucleophilic Addition

ParameterRecommendationRationale
Reagent Choice Switch from a Grignard reagent to a more reactive organolithium reagent (e.g., n-BuLi, MeLi).Organolithiums are generally more nucleophilic and less sterically demanding than the corresponding Grignard reagents, increasing the rate of addition.
Temperature Perform the initial addition at a very low temperature (-78 °C) and then slowly warm the reaction.[7]Low temperatures can help control the exothermicity and may favor the kinetic addition product over side reactions. Allowing the reaction to warm slowly can provide the energy needed to overcome the steric barrier.
Solvent Use a less coordinating solvent like diethyl ether or toluene instead of THF for Grignard reactions.In highly coordinating solvents like THF, the Grignard reagent is heavily solvated, increasing its effective steric bulk. Diethyl ether provides a better balance of reagent solubility and reactivity.[8]
Lewis Acid Additive Consider adding a Lewis acid like CeCl₃ (Luche reduction conditions for borohydrides, adapted for organometallics).The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Reagent Stoichiometry Use a larger excess of the organometallic reagent (2.0 to 3.0 equivalents).[7]This can help drive the reaction to completion, compensating for reagent consumed in side reactions or by trace amounts of water.
Experimental Protocol: Titration of Organolithium Reagents

Accurate knowledge of your organolithium reagent's concentration is critical, as it degrades over time.

  • Preparation: Dry a 100 mL flask under flame or in an oven and cool under an inert atmosphere (N₂ or Ar). Add ~200 mg of a suitable indicator like diphenylacetic acid and 10 mL of anhydrous THF.

  • Titration: Cool the solution to 0 °C. Slowly add the organolithium solution dropwise via syringe. The endpoint is reached upon the first persistent color change (e.g., to yellow for diphenylacetic acid).

  • Calculation: Molarity = (mass of indicator in mg / MW of indicator) / (volume of titrant in mL).

Section 2: Troubleshooting Oxidation to 2-tert-Butylbenzoic Acid
Q4: My oxidation of this compound is incomplete. How can I drive it to completion?

A4: Incomplete conversion is often due to insufficient oxidant strength, poor catalyst activity, or suboptimal temperature.

  • Oxidant Choice: Mild oxidants (e.g., Ag₂O) may struggle. Consider more robust systems like potassium permanganate (KMnO₄) under basic conditions or a Jones oxidation (CrO₃ in acetone/H₂SO₄).

  • Temperature: Many oxidations require heating. If you are running the reaction at room temperature, try increasing it to 50-80 °C, monitoring for potential side reactions.[9]

  • Phase Transfer Catalysis: If using a biphasic system (e.g., aqueous KMnO₄ and an organic solvent), the reaction can be limited by the interface. Adding a phase-transfer catalyst like a quaternary ammonium salt can dramatically increase the reaction rate.

Q5: I'm seeing byproducts in my oxidation reaction. What are they and how do I prevent them?

A5: A potential side reaction is the cleavage of the tert-butyl group under harsh acidic or oxidative conditions.[10] The tert-butyl cation is relatively stable and can be eliminated, leading to the formation of benzoic acid or other derivatives.

To minimize this:

  • Avoid excessively strong acidic conditions.

  • Use buffered systems where possible.

  • Opt for milder, more selective modern oxidation catalysts if harsh traditional methods are causing degradation.[11]

Section 3: General Troubleshooting Workflow

When encountering low conversion, a systematic approach is essential. The following workflow can help diagnose the issue.

Troubleshooting_Workflow A Low Conversion Observed B Verify Starting Material (SM) Purity via NMR/GC-MS A->B C Is SM >98% Pure? B->C D Purify SM (Distillation/Chromatography) C->D No E Ensure Reagents are Anhydrous and Active C->E Yes D->B F Are Solvents Dry? Are Reagents Fresh/Titrated? E->F G Dry Solvents / Use Fresh Reagents F->G No H Optimize Reaction Conditions F->H Yes G->E I Increase Temperature or Reaction Time H->I J Change Solvent H->J K Increase Reagent Stoichiometry H->K L Consider Alternative Catalyst/Reagent H->L

Caption: A systematic workflow for troubleshooting low conversion rates.

References
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Eureka | Patsnap. Process for synthesizing p-tertiary butyl benzaldehyde.
  • Benchchem. Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis.
  • ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

  • Wikipedia. Steric effects. [Link]

  • PubMed. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. [Link]

  • ResearchGate. Solvent-free selective oxidation of benzyl alcohol to benzaldehyde by tert-butyl hydroperoxide over U 3O 8-supported nano-gold catalysts. [Link]

  • Benchchem.
  • Reddit. Ortho-lithiation with n-BuLi. [Link]

  • PMC - NIH. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

  • Quora. What produces steric hindrance? [Link]

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  • European Patent Office. Process for the preparation of 4-tert-butylbenzaldehyde. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • NIH. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. [Link]

  • Catalysis Science & Technology (RSC Publishing). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. [Link]

  • Benchchem. Technical Support Center: Solvent Effects on tert-Butylazomethine Reactivity.
  • ResearchGate. Selective oxidation of benzyl alcohol with tert-butylhydroperoxide catalysed via Mn (II) 2, 2-bipyridine complexes immobilized o. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. [Link]

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  • Organic Letters. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. [Link]

  • ResearchGate. Solvent Effect on the Reaction of Benzaldehyde, 2-Naph- thol, and Semicarbazide Hydrochloride Catalyzed by PTSA/NaOAc. [Link]

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stability issues of 2-tert-butylbenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-Butylbenzaldehyde is a valuable aromatic aldehyde used in various synthetic applications within the pharmaceutical and chemical industries. Its bulky tert-butyl group at the ortho position introduces significant steric hindrance, which influences its reactivity and stability. A thorough understanding of its behavior under both acidic and basic conditions is critical for developing robust and high-yielding synthetic protocols. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers in navigating the complexities of handling this reagent.

Troubleshooting Guide

This section addresses specific issues encountered during experiments involving this compound, focusing on the root causes related to its stability and providing actionable solutions.

Question 1: I am running a base-catalyzed reaction with this compound and observing low yields of my desired product, along with two major, unexpected byproducts. What is happening?

Answer: This is a classic stability issue when using non-enolizable aldehydes in the presence of a strong base. The primary cause is the Cannizzaro reaction , a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[1][2] Because this compound has no alpha-hydrogens, it cannot form an enolate and undergo reactions like aldol condensation; instead, it is susceptible to the Cannizzaro pathway under strongly basic conditions.[3][4]

Likely Byproducts:

  • 2-tert-Butylbenzyl alcohol (the reduction product)

  • 2-tert-Butylbenzoic acid (the oxidation product, which will be in its salt form, e.g., sodium 2-tert-butylbenzoate, in the basic medium)

Troubleshooting Steps:

  • Re-evaluate Your Base: If possible, switch to a milder, non-nucleophilic, or sterically hindered base. Bases like potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA) are often preferable to strong hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu).

  • Control Stoichiometry and Temperature: Add the base slowly and at a reduced temperature (e.g., 0 °C) to minimize the rate of the competing Cannizzaro reaction. Ensure your substrate is not left sitting in a concentrated basic solution for extended periods.

  • Protect the Aldehyde: If the reaction chemistry allows, consider temporarily protecting the aldehyde as an acetal (e.g., a dimethyl acetal or a cyclic acetal using ethylene glycol). Acetal protecting groups are stable to basic conditions and can be removed later with a mild acidic workup.

Question 2: My reaction mixture containing this compound turned dark and resulted in a complex mixture of products after heating under strongly acidic conditions (e.g., refluxing in HCl/methanol). Why did the reaction fail?

Answer: While the tert-butyl group itself is relatively stable, the aldehyde functional group is susceptible to degradation under harsh acidic conditions, especially with heat.

Potential Causes:

  • Acetal Formation: If an alcohol (like methanol or ethanol) is your solvent or is present in the reaction, strong acid will catalyze the formation of the corresponding acetal. While this can be a deliberate protecting strategy, under uncontrolled conditions it will consume your starting material.

  • Polymerization/Decomposition: Strong acids can promote aldol-type condensation reactions or other electrophilic aromatic substitution side reactions, leading to the formation of polymeric tars or other degradation products.

  • Friedel-Crafts Type Reactions: The bulky tert-butyl group can potentially rearrange or be cleaved under very strong Lewis or Brønsted acid conditions, although this is less common than reactions involving the aldehyde.

Troubleshooting Steps:

  • Use Milder Acids: If acid catalysis is required, opt for milder conditions. Use catalytic amounts of a weaker acid like p-toluenesulfonic acid (p-TsOH) or use a Lewis acid that is less prone to causing decomposition.

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choose an Aprotic Solvent: If possible, use a non-alcoholic, aprotic solvent (e.g., THF, Dichloromethane) to prevent acetal formation.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction before significant degradation occurs.

Question 3: I am losing a significant amount of my product during aqueous workup and subsequent purification by silica gel chromatography. Is this related to the stability of this compound?

Answer: Yes, instability during workup and purification is a common issue.

Potential Causes:

  • Oxidation: this compound, like many aldehydes, is sensitive to air and can oxidize to 2-tert-butylbenzoic acid.[5] This is exacerbated if the compound is exposed to air for long periods, especially on a high-surface-area medium like silica gel.

  • Residual Acid/Base on Silica: Standard silica gel can be slightly acidic. This acidity can catalyze the degradation of sensitive aldehydes or cause streaking and poor separation. If the crude product contains residual base from the reaction, it can react on the silica column.

  • Hydrolysis of Intermediates: If your product is an intermediate that is sensitive to water or pH changes (e.g., an enol ether or an imine), the aqueous workup can cause it to revert to the starting aldehyde.

Troubleshooting Steps:

  • Minimize Air Exposure: Keep the compound under an inert atmosphere (nitrogen or argon) whenever possible.[6] When concentrating the product after extraction, use a rotary evaporator and avoid leaving the dried product under vacuum for an excessive amount of time.

  • Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), and then re-equilibrating with your mobile phase.

  • Careful Workup: Ensure that any acidic or basic catalysts are thoroughly quenched and neutralized before extraction. A wash with a saturated sodium bicarbonate solution is effective for neutralizing acids, while a wash with dilute, cold acid (e.g., 1M HCl) can remove basic impurities. Be cautious not to make the aqueous layer strongly basic.

  • Prompt Purification: Do not let the crude product sit for long periods before purification. Purify it as quickly as possible after the workup is complete.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for this compound? this compound should be stored in a tightly sealed container under an inert atmosphere like nitrogen or argon.[6] It should be kept in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[7][8] Many suppliers recommend refrigeration (e.g., 4°C) for long-term storage.[6]

FAQ 2: What is the detailed mechanism of degradation for this compound in a strong base? In a strong base like NaOH, this compound undergoes the Cannizzaro reaction. The mechanism involves two molecules of the aldehyde.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the first aldehyde molecule, forming a tetrahedral intermediate.[2][4]

  • Hydride Transfer: This tetrahedral intermediate collapses, reforming the carbonyl double bond and transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[3] This step is the rate-determining step and results in the formation of 2-tert-butylbenzoic acid and the alkoxide of 2-tert-butylbenzyl alcohol.

  • Proton Exchange: A rapid proton transfer occurs between the newly formed carboxylic acid and the alkoxide, resulting in the final products: a carboxylate salt and the primary alcohol.[2]

FAQ 3: Is this compound generally stable to standard acidic workup conditions (e.g., a 1M HCl wash)? Yes, it is generally stable to a brief wash with dilute aqueous acid at room temperature or below. The purpose of such a wash is to remove basic impurities. However, prolonged exposure to acidic conditions, especially with heat or in the presence of nucleophilic solvents like alcohols, should be avoided.[9]

FAQ 4: How does the ortho tert-butyl group influence the reactivity and stability of the aldehyde? The bulky tert-butyl group exerts a significant steric effect.

  • Stability: It provides steric hindrance around the aldehyde, which can slow down the rate of nucleophilic attack compared to less hindered aldehydes like benzaldehyde. This can sometimes offer a degree of protection.

  • Reactivity: The steric bulk can also hinder desired reactions. Reagents must be able to approach the carbonyl group. This steric hindrance is also the reason the molecule is non-enolizable (there are no α-hydrogens on the benzene ring).

  • Electronic Effect: The tert-butyl group is a weak electron-donating group, which slightly activates the benzene ring towards electrophilic substitution but has a minimal effect on the reactivity of the aldehyde group itself compared to the steric effect.

FAQ 5: If this compound is too unstable for my reaction conditions, what are some alternative strategies? If the aldehyde functionality proves too reactive, consider the following:

  • Protecting Groups: Convert the aldehyde to a more stable functional group, such as an acetal or a dithiane, which can withstand the reaction conditions and be deprotected later.

  • Alternative Reagents: It may be possible to use a different starting material where the aldehyde is generated in a later step of the synthesis, avoiding its exposure to harsh conditions. For example, using 2-tert-butylbenzyl alcohol and oxidizing it to the aldehyde in the final step.

Data Summary

ConditionReagents/EnvironmentStabilityPotential Byproducts / Issues
Strongly Basic NaOH, KOH, NaOMe (conc.)Unstable 2-tert-Butylbenzyl alcohol, 2-tert-Butylbenzoic acid (via Cannizzaro)[1][2]
Mildly Basic K₂CO₃, Et₃N, DIPEAGenerally Stable Minimal degradation; reaction should proceed as intended.
Strongly Acidic Refluxing HCl, H₂SO₄Unstable Acetal (if alcohol present), polymers, decomposition products.
Mildly Acidic Dilute HCl wash, p-TsOH (cat.)Generally Stable Acetal formation is possible with alcohols, but slow at low temp.
Storage (Air/Light) Ambient, prolonged exposureModerately Unstable Oxidation to 2-tert-butylbenzoic acid.[5]
Chromatography Standard Silica GelPotentially Unstable Degradation on acidic silica surface; oxidation.

Visualizations & Mechanisms

Diagram 1: Cannizzaro Reaction Pathway

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Limiting) cluster_step3 Step 3: Proton Exchange A 2-tBu-Ph-CHO Intermediate1 Tetrahedral Intermediate (2-tBu-Ph-CH(O⁻)OH) A->Intermediate1 + OH⁻ OH OH⁻ Intermediate1_c Tetrahedral Intermediate B 2-tBu-Ph-CHO Products1 2-tBu-Ph-COOH + 2-tBu-Ph-CH₂O⁻ B->Products1 Hydride (H⁻) Transfer Intermediate1_c->Products1 Hydride (H⁻) Transfer Acid 2-tBu-Ph-COOH Alkoxide 2-tBu-Ph-CH₂O⁻ FinalProducts Final Products: 2-tBu-Ph-COO⁻ + 2-tBu-Ph-CH₂OH Acid->FinalProducts Fast Proton Transfer Alkoxide->FinalProducts Fast Proton Transfer

Caption: Mechanism of the base-induced Cannizzaro reaction.

Diagram 2: Acid-Catalyzed Acetal Formation

G Aldehyde 2-tBu-Ph-CHO Protonated_Aldehyde Protonated Aldehyde (Activated Carbonyl) Aldehyde->Protonated_Aldehyde + H⁺ H_plus H⁺ ROH R-OH Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + R-OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H₂O Acetal Acetal (2-tBu-Ph-CH(OR)₂) Carbocation->Acetal + R-OH - H⁺

Caption: General mechanism for acid-catalyzed acetal protection.

Diagram 3: Troubleshooting Workflow

G Start Low Yield or Unexpected Byproducts? Check_pH What were the reaction conditions? Start->Check_pH Acidic Acidic Check_pH->Acidic pH < 6 Basic Basic Check_pH->Basic pH > 8 Neutral Neutral / Other Check_pH->Neutral Other Acid_Strength Strong Acid + Heat? Acidic->Acid_Strength Base_Strength Strong Base (NaOH, KOH)? Basic->Base_Strength Workup_Issue Problem during workup/purification? Neutral->Workup_Issue Cannizzaro High probability of Cannizzaro Reaction. Solution: Use milder base (K₂CO₃), lower temp, or protect aldehyde. Base_Strength->Cannizzaro Yes Solvent_Check Alcohol Solvent? Acid_Strength->Solvent_Check Yes Polymerization Likely polymerization or decomposition. Solution: Use milder acid, lower temp. Acid_Strength->Polymerization No Alcohol Acetal_Formation Likely acetal formation. Solution: Use aprotic solvent or protect aldehyde differently. Solvent_Check->Acetal_Formation Oxidation Probable air oxidation. Solution: Use inert atmosphere, neutralize silica, purify quickly. Workup_Issue->Oxidation Yes No_Obvious_Issue Consult further literature on specific reaction type. Workup_Issue->No_Obvious_Issue No

Sources

removal of unreacted starting materials from 2-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-tert-Butylbenzaldehyde

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the removal of unreacted starting materials and common byproducts from this compound. The content is structured in a question-and-answer format to directly address challenges encountered during experimental work.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a clear understanding of the potential impurities in your crude product. The nature of these impurities is dictated by the synthetic route employed.

Q1: What are the likely unreacted starting materials and byproducts in a typical this compound synthesis?

A1: The impurity profile of your crude this compound largely depends on the synthetic method. Two common routes are Friedel-Crafts type reactions and the oxidation of 2-tert-butyltoluene.

  • Via Friedel-Crafts Acylation: This route often involves reacting tert-butylbenzene with a formylating agent (a source of the -CHO group) in the presence of a Lewis acid catalyst like AlCl₃.[1][2]

    • Unreacted Starting Materials: tert-butylbenzene.

    • Common Byproducts:

      • Isomers: 4-tert-butylbenzaldehyde is a common isomeric byproduct due to the directing effects of the tert-butyl group.

      • Poly-alkylation Products: The product, this compound, can react further, leading to di-tert-butylbenzene isomers.[3]

  • Via Oxidation of 2-tert-butyltoluene: This method involves the oxidation of the methyl group of 2-tert-butyltoluene.

    • Unreacted Starting Material: 2-tert-butyltoluene.

    • Common Byproducts:

      • Over-oxidation: The most common byproduct is 2-tert-butylbenzoic acid, formed when the aldehyde is further oxidized.[4]

      • Incomplete Oxidation: Residual benzyl alcohol or benzyl halide intermediates may be present depending on the specific reagents used.

Q2: How can I get a preliminary identification of these impurities in my crude product?

A2: Before attempting a large-scale purification, it is crucial to analyze the crude mixture. This step saves time and resources by informing the selection of the most appropriate purification method.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to visualize the complexity of your mixture. By co-spotting your crude product with authentic samples of suspected starting materials (if available), you can get a preliminary identification. Non-polar starting materials like tert-butylbenzene will have a high Rf, while the more polar aldehyde product will be lower. Highly polar impurities like carboxylic acids will remain close to the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile components. It can separate and identify unreacted starting materials, the desired product, and various byproducts based on their mass-to-charge ratios.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can provide quantitative insights. The aldehyde proton of this compound has a characteristic chemical shift (~9.5-10.5 ppm). Signals corresponding to unreacted tert-butylbenzene or 2-tert-butyltoluene can be identified and integrated to estimate their concentration.

Section 2: Troubleshooting Common Purification Issues (FAQs)

Q3: My flash column chromatography is giving a low yield or appears to be degrading my product. What's going wrong?

A3: This is a frequent issue with aldehydes. The problem often lies with the stationary phase. Standard silica gel is inherently acidic, which can catalyze side reactions like acetal formation (if using alcohol-containing eluents) or polymerization.[5][6][7]

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to degradation or irreversible adsorption.

  • Solutions:

    • Deactivate the Silica: Before running the column, flush it with your eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica gel, minimizing product degradation.[8]

    • Switch Stationary Phase: Consider using neutral alumina as your stationary phase, which is less harsh for many sensitive aldehydes.[8]

    • Optimize Eluent: Use a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/Diethyl Ether. Avoid alcohols unless the silica is deactivated.[5]

Q4: I'm trying to remove an acidic byproduct with a basic wash, but I'm getting an emulsion that won't separate. How can I resolve this?

A4: Emulsions are common during the workup of crude reaction mixtures, especially when soaps are formed in situ by the neutralization of carboxylic acid byproducts.

  • Causality: The sodium salt of 2-tert-butylbenzoic acid can act as a surfactant, stabilizing the oil-in-water emulsion.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help break it up.

Q5: My purified this compound turns yellow or brown over time. What is causing this and how can I prevent it?

A5: Aldehydes are notoriously susceptible to air oxidation, especially aromatic aldehydes. The discoloration is likely due to the formation of the corresponding carboxylic acid (2-tert-butylbenzoic acid) and other degradation products.

  • Causality: The aldehyde C-H bond is susceptible to radical-initiated oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Prevention:

    • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon.

    • Cold and Dark: Keep the container in a refrigerator or freezer and protect it from light by using an amber vial or wrapping it in aluminum foil.

    • Purity is Key: Ensure the product is free from acidic or basic impurities, which can catalyze degradation. The final distillation or purification step is critical.

Section 3: Detailed Purification Protocols

Protocol 1: Chemical Purification via Sodium Bisulfite Adduct Formation

This is the most robust and highly recommended method for selectively removing this compound from non-aldehydic impurities like unreacted tert-butylbenzene or di-tert-butylbenzene. The principle relies on the reversible reaction of the aldehyde with sodium bisulfite to form a charged, water-soluble adduct.[5][9][10][11][12]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude product mixture in methanol (approx. 5-10 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • Adduct Formation: Add 1-1.5 equivalents (relative to the estimated amount of aldehyde) of freshly prepared saturated aqueous sodium bisulfite solution.

    • Expert Insight: Using a water-miscible solvent like methanol is key, as it allows the aqueous bisulfite and the organic aldehyde to mix and react efficiently before the extraction begins.[10]

  • Vigorous Shaking: Stopper the funnel and shake vigorously for 30-60 seconds. Vent the funnel frequently, as sulfur dioxide gas may be generated.[10] A white precipitate of the bisulfite adduct may form.

  • Extraction: Add deionized water (approx. 25 mL) and an immiscible, non-polar organic solvent like hexanes or diethyl ether (approx. 25 mL). Shake again to partition the components.

  • Separation: Allow the layers to separate. The unreacted starting materials and non-aldehydic byproducts will remain in the organic (top) layer. The water-soluble bisulfite adduct will be in the aqueous (bottom) layer. Drain and collect the aqueous layer.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. To regenerate the aldehyde, add a strong base, such as 50% aqueous sodium hydroxide (NaOH), dropwise until the solution is strongly basic (pH > 12). This reverses the adduct formation.[9][11]

  • Final Extraction & Isolation: Extract the regenerated this compound from the aqueous layer with two portions of a clean organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This method is useful for separating the product from impurities with different polarities, such as isomeric byproducts, when the bisulfite method is not suitable.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes.

    • Expert Insight: The non-polar starting material (tert-butylbenzene) will elute first. The desired product, this compound, will follow. More polar byproducts will elute much later or remain on the column.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Bulk Purification by Fractional Vacuum Distillation

This method is ideal for larger quantities (>5 g) of crude product, provided there is a sufficient difference in boiling points between the product and the major impurities.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column and vacuum adapter. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Place the crude oil and a magnetic stir bar into the distillation flask.

  • Apply Vacuum: Slowly apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect a forerun fraction containing any low-boiling solvents or impurities.

    • As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a clean receiving flask to collect the main fraction of pure this compound.

    • Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

Section 4: Reference Data

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Physical State
This compound 162.23~235-240 (est. at atm. pressure)Liquid
tert-Butylbenzene134.22169[13][14][15]Liquid
2-tert-Butyltoluene148.25191-192Liquid
2-tert-Butylbenzoic Acid178.23304.7 (est.)[4]Solid
1,4-Di-tert-butylbenzene190.32236[16][17]Solid

Note: The significant difference in boiling points suggests that fractional distillation is a viable method for separating this compound from unreacted tert-butylbenzene and from the higher-boiling di-tert-butylbenzene byproduct.

Section 5: Workflow Diagrams

Diagram 1: Purification Method Selection

G start Crude this compound q1 Major impurity is non-aldehydic hydrocarbon (e.g., tert-butylbenzene)? start->q1 m1 Use Protocol 1: Sodium Bisulfite Extraction q1->m1  Yes q2 Major impurity is an isomer or compound with similar reactivity? q1->q2  No end_node Pure Product m1->end_node m2 Use Protocol 2: Flash Chromatography q2->m2  Yes q3 Large scale (>5g) AND Boiling points differ by >25°C? q2->q3  No m2->end_node m3 Use Protocol 3: Fractional Distillation q3->m3  Yes q3->end_node  No (Re-evaluate options) m3->end_node

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Sodium Bisulfite Extraction Workflow

G cluster_extraction Step 1: Adduct Formation & Extraction cluster_separation Step 2: Phase Separation cluster_regeneration Step 3: Regeneration & Isolation A 1. Dissolve crude in Methanol B 2. Add saturated NaHSO₃ solution A->B C 3. Shake vigorously B->C D 4. Add Hexane & Water C->D E 5. Separate Layers D->E F1 Organic Layer: Unreacted Starting Materials (e.g., tert-butylbenzene) E->F1 F2 Aqueous Layer: Water-soluble Bisulfite Adduct E->F2 G 6. Add NaOH (aq) to Aqueous Layer (pH>12) F2->G H 7. Extract with Diethyl Ether G->H I 8. Dry & Evaporate Solvent H->I end_node Pure this compound I->end_node

Caption: Workflow for purification via sodium bisulfite adduct formation.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-tert-Butyltoluene (CAS 1074-92-6). [Link]

  • CAS Common Chemistry. (n.d.). tert-Butylbenzene. [Link]

  • ChemBK. (2024). 2-tert-butylbenzoic acid. [Link]

  • ChemBK. (2024). P-DI-TERT-BUTYL BENZENE. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-tert-butylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylbenzaldehyde. The tert-butylation of benzaldehyde, a critical step in forming this valuable intermediate, is frequently complicated by catalyst deactivation. This resource provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and resolve these catalytic challenges, ensuring the efficiency and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the predominant catalytic methods for synthesizing this compound, and what catalysts are used?

A1: The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation reaction. This involves reacting benzaldehyde with a tert-butylating agent, such as isobutene or tert-butanol. The choice of catalyst is critical and generally falls into two categories:

  • Homogeneous Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) are effective but are required in stoichiometric amounts and are highly sensitive to reaction conditions.[1]

  • Heterogeneous Solid Acids: Modern, reusable alternatives include various types of zeolites (e.g., H-BEA, H-FAU, H-ZSM-5).[2] These are favored for their environmental benefits and ease of separation from the reaction mixture.

Q2: I'm using aluminum chloride (AlCl₃) and my reaction has stopped. What is the most likely cause of catalyst deactivation?

A2: With Lewis acids like AlCl₃, two primary deactivation mechanisms are highly probable:

  • Moisture Poisoning: AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture present in your reactants, solvent, or glassware will hydrolyze the catalyst to aluminum hydroxide, rendering it inactive.[3] Maintaining strictly anhydrous conditions is imperative.

  • Product Complexation: The carbonyl oxygen of the benzaldehyde product can form a stable Lewis acid-base complex with AlCl₃.[1][3] This complex sequesters the catalyst, effectively removing it from the catalytic cycle. This is a key reason why stoichiometric or even excess amounts of AlCl₃ are often necessary for such reactions.[1]

Q3: My zeolite catalyst is losing activity over several reuse cycles. What's happening?

A3: For solid acid catalysts like zeolites, the deactivation pathways are different:

  • Coking (Fouling): This is the most common mechanism. Carbonaceous deposits, or "coke," form on the catalyst's surface and within its porous structure from the polymerization or cracking of organic molecules.[4] These deposits physically block reactant access to the active sites.

  • Poisoning: This involves the strong, often irreversible, chemisorption of impurities from the feedstock onto the catalyst's active sites.[5][6] Sulfur and certain nitrogen-containing compounds are well-known poisons for acid catalysts.[7]

Q4: What are the tell-tale signs of catalyst deactivation in my experiment?

A4: You can diagnose catalyst deactivation by observing several key indicators:[8]

  • A noticeable decrease in the reaction rate or a complete stall before full conversion is achieved.

  • A lower-than-expected yield of this compound.

  • The need to apply harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve previous conversion levels.

  • A visible change in the catalyst's appearance, particularly the darkening of a solid catalyst, which often indicates coke formation.[9]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the synthesis.

Issue 1: Reaction Fails or Yield is Near-Zero with AlCl₃ Catalyst

This is a common and abrupt failure mode often encountered with traditional Lewis acid catalysts.

  • Probable Cause A: Moisture Contamination

    • Causality: Water hydrolyzes AlCl₃ into catalytically inactive aluminum hydroxide and HCl. This is an irreversible deactivation process.[3] Even trace amounts of moisture in the air, glassware, solvent, or reactants can be sufficient to kill the catalyst.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly opened, anhydrous grade solvents. Ensure benzaldehyde and the tert-butylating agent are free of water.

      • Proper Glassware Preparation: Oven-dry all glassware at >120°C for several hours or flame-dry it under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system. See Protocol 1 for a detailed setup.

  • Probable Cause B: Aromatic Ring Deactivation

    • Causality: The aldehyde group (-CHO) on benzaldehyde is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[10][11] This makes the Friedel-Crafts reaction inherently difficult and sluggish.

    • Troubleshooting Steps:

      • Protect the Aldehyde: A highly effective strategy is to protect the aldehyde functionality as an acetal (e.g., benzaldehyde dimethyl acetal).[12] The acetal group is electron-donating, which activates the ring, facilitating a smoother alkylation. The acetal can be easily hydrolyzed back to the aldehyde during the aqueous workup.

      • Reaction Conditions: Increase the reaction temperature moderately, but be aware that higher temperatures can also promote side reactions and coking.

Issue 2: Gradual Loss of Conversion Over Multiple Runs with Zeolite Catalyst

This issue points towards a progressive degradation of the solid catalyst's active sites.

  • Probable Cause A: Coking/Fouling

    • Causality: At elevated temperatures, organic molecules can polymerize on the acidic sites of the zeolite, forming heavy, carbon-rich deposits (coke). These deposits physically obstruct the pores and cover the active sites, preventing reactants from reaching them.[4]

    • Diagnostic & Solution Workflow:

      • Visual Inspection: Check the color of the recovered catalyst. A change from white/light tan to grey or black is a strong indicator of coking.[9]

      • Quantify Coke: Perform Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss upon heating in air corresponds to the amount of coke burned off.[9]

      • Regenerate the Catalyst: If coking is confirmed, the catalyst's activity can often be fully restored. This is achieved by a controlled calcination process to burn off the carbonaceous deposits. See Protocol 2 for a detailed regeneration procedure.

  • Probable Cause B: Feedstock Poisoning

    • Causality: Impurities in the benzaldehyde or tert-butylating agent can act as poisons. For example, sulfur-containing compounds from raw material synthesis can irreversibly bind to the active acid sites.[5] Unlike coking, poisoning may affect a small number of sites but have a disproportionately large impact on activity.

    • Diagnostic & Solution Workflow:

      • Analyze Feedstock: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen reactants for potential organic impurities. Inductively Coupled Plasma (ICP) analysis can detect trace metal or elemental poisons.[9]

      • Purify Reactants: If impurities are detected, purify the reactants via distillation or column chromatography before use.

      • Use Guard Beds: For continuous flow systems, consider passing the feedstock through a guard bed of adsorbent material designed to trap common poisons before it reaches the catalyst reactor.

Section 3: Visual Guides & Data Summary

Catalyst Deactivation Pathways

cluster_0 Lewis Acid (AlCl₃) Deactivation cluster_1 Solid Acid (Zeolite) Deactivation AlCl3_active Active AlCl₃ Catalyst H2O Moisture (H₂O) Product Product Complexation (Benzaldehyde) AlCl3_inactive Inactive Catalyst (Al(OH)₃ / Complex) H2O->AlCl3_inactive Product->AlCl3_inactive Zeolite_active Active Zeolite Coke Coke Formation (Fouling) Poisons Feedstock Poisons (e.g., Sulfur) Zeolite_inactive Deactivated Zeolite (Blocked Pores) Coke->Zeolite_inactive Poisons->Zeolite_inactive

Caption: Major pathways for catalyst deactivation.

Troubleshooting Workflow for Low Yield

start Start: Low Product Yield catalyst_type Which catalyst type? start->catalyst_type lewis_acid_check Reaction failed abruptly? catalyst_type->lewis_acid_check Lewis Acid zeolite_check Yield decreased over time? catalyst_type->zeolite_check Zeolite moisture Probable Cause: Moisture Poisoning Action: Implement rigorous anhydrous techniques (Protocol 1) lewis_acid_check->moisture Yes complexation Probable Cause: Ring Deactivation Action: Protect aldehyde as acetal lewis_acid_check->complexation No coking Probable Cause: Coking/Fouling Action: Regenerate catalyst (Protocol 2) zeolite_check->coking Yes poisoning Probable Cause: Feedstock Poisoning Action: Analyze and purify reactants zeolite_check->poisoning No

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-tert-butylbenzaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal reasoning behind spectral interpretation, compares NMR with other key analytical techniques, and provides robust, field-proven experimental protocols. Our objective is to offer a comprehensive resource that is both educational and practically applicable for the structural elucidation of sterically hindered aromatic aldehydes.

The Analytical Challenge: Steric Hindrance in Aromatic Systems

This compound presents a unique analytical challenge. The bulky tert-butyl group, positioned ortho to the aldehyde functionality, imposes significant steric strain. This influences the molecule's conformation, particularly the rotational freedom of the aldehyde group relative to the benzene ring, and perturbs the electronic environment of the aromatic protons and carbons. Consequently, its NMR spectra exhibit features distinct from its less hindered isomers (e.g., 4-tert-butylbenzaldehyde) or the parent benzaldehyde molecule. Accurate structural confirmation, therefore, relies on a meticulous interpretation of these nuanced spectral details.

Deep Dive: ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule. Key insights are derived from chemical shift (δ), integration, and splitting patterns (multiplicity).[3]

  • Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated far downfield, typically in the δ 9.5-10.5 ppm region.[4][5] This significant downfield shift is caused by the powerful electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond. Its singlet nature arises from the lack of adjacent protons to couple with.

  • tert-Butyl Protons (-C(CH₃)₃): This group gives rise to a prominent, sharp singlet integrating to nine protons.[6] The chemical equivalence of the nine methyl protons results in a single resonance. Its expected chemical shift is around δ 1.3-1.5 ppm, characteristic of an aliphatic group attached to an aromatic ring.[6][7]

  • Aromatic Protons (Ar-H): The ortho-substitution breaks the symmetry of the benzene ring, rendering all four aromatic protons chemically non-equivalent. This results in a complex and informative pattern in the aromatic region (typically δ 7.2-8.0 ppm). The steric clash between the tert-butyl and aldehyde groups can force the aldehyde out of the plane of the ring, further influencing the chemical shifts of the nearby protons. The proton ortho to the aldehyde (at C6) is expected to be the most downfield due to the anisotropy of the carbonyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.[8][9]

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing as a low-intensity signal in the δ 190-200 ppm range, which is highly diagnostic for aldehydes.[9][10][11]

  • tert-Butyl Carbons (-C(CH₃)₃): Two signals are expected: a quaternary carbon (C(CH₃)₃) around δ 35 ppm and a more intense signal for the three equivalent methyl carbons (C(CH₃)₃) around δ 30-32 ppm.[7][12]

  • Aromatic Carbons: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons in the δ 125-150 ppm range.[11] The carbon bearing the aldehyde group (ipso-carbon, C1) and the carbon bearing the tert-butyl group (ipso-carbon, C2) will have their chemical shifts significantly influenced by the substituents. Predicting the exact assignment requires advanced techniques like 2D NMR (HSQC, HMBC) or comparison with empirically derived substituent chemical shift (SCS) data.[13][14]

Data Summary: Predicted NMR Assignments for this compound

Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
Aldehyde (-CHO)~10.1Singlet (s)
Aromatic (Ar-H)~7.2 - 7.9Multiplets (m)
tert-Butyl (-C(CH₃)₃)~1.4Singlet (s)
tert-Butyl (-C(CH₃)₃)

A Comparative Framework: NMR vs. Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a self-validating system for characterization.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups.[2] For this compound, the spectrum would be dominated by:

  • A strong, sharp C=O stretching absorption around 1700-1720 cm⁻¹.[15]

  • Weak C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.[15]

  • Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.[15]

  • Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

Comparison: IR quickly confirms the presence of the key aldehyde and aromatic functionalities but provides no information on their connectivity or the substitution pattern of the ring, a task for which NMR is essential.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.[1]

  • Molecular Ion (M⁺): An intact molecular ion peak would confirm the molecular weight of 162.23 g/mol .

  • Fragmentation: Key fragments would likely include the loss of a methyl group ([M-15]⁺) and the loss of the entire tert-butyl group ([M-57]⁺), which would be a very stable benzylic cation.

Comparison: MS is highly sensitive and provides crucial molecular formula information.[1] However, it cannot distinguish between isomers like this compound, 3-tert-butylbenzaldehyde, and 4-tert-butylbenzaldehyde, which are easily differentiated by the unique splitting patterns in their ¹H NMR spectra.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, 3D structure, isomeric differentiationUnambiguous structure elucidationLower sensitivity, requires mg sample amounts[16][17]
IR Spectroscopy Functional group identificationFast, simple, inexpensiveLimited structural information, not suitable for isomer differentiation
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity (µg-ng), mixture analysis (GC-MS, LC-MS)[1][18]Cannot differentiate many isomers, fragmentation can be complex

Experimental Protocols & Workflows

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation.[16][19]

Protocol: NMR Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[16][19]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the instrument's deuterium lock system.[16][20]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[21] Mix gently to ensure complete dissolution.

  • Transfer & Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][21] Solid particles can severely degrade the quality of the NMR spectrum.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard like tetramethylsilane (TMS) for precise chemical shift referencing (δ = 0.00 ppm).[16] Alternatively, the residual proton signal of the solvent can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).[16]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[17]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to final structural confirmation.

G cluster_pre Sample Preparation cluster_acq Data Acquisition cluster_post Data Analysis & Reporting Sample Receive Sample (this compound) Weigh Weigh Sample (5-100 mg) Sample->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Spectrum Filter->Acquire_1H Acquire_Other Acquire IR / MS Data Filter->Acquire_Other Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Process Process Spectra (FT, Phasing, Baseline) Acquire_13C->Process Compare Compare with Alternative Techniques Acquire_Other->Compare Analyze Assign Signals & Interpret Data Process->Analyze Analyze->Compare Report Generate Final Report Compare->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for this compound NMR assignments.

Conclusion

The comprehensive analysis of this compound demonstrates the indispensable power of NMR spectroscopy for detailed structural elucidation, particularly for molecules with challenging steric and electronic properties. While complementary techniques like IR and MS are vital for confirming functional groups and molecular weight, only NMR can resolve the fine details of isomerism and substitution patterns. The protocols and interpretive frameworks provided herein offer a robust guide for scientists to confidently characterize complex aromatic compounds, ensuring data integrity and accelerating research and development timelines.

References

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A Comparative Guide to the Reactivity of 2-tert-Butylbenzaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The reactivity of aromatic aldehydes is a cornerstone of modern organic synthesis. While benzaldehyde serves as the foundational model for this class of compounds, its substituted derivatives can exhibit dramatically different chemical behaviors. This guide provides an in-depth comparison of the reactivity of 2-tert-butylbenzaldehyde with its parent compound, benzaldehyde. The primary differentiating factor is the profound steric hindrance imposed by the ortho-tert-butyl group, which significantly shields the carbonyl center from nucleophilic attack. This steric impediment, coupled with minor electronic effects, governs the outcomes of a wide array of chemical transformations. We will explore these differences through a theoretical framework and provide supporting experimental contexts for key reactions, including nucleophilic additions, oxidations, and reductions.

Theoretical Framework: Steric Hindrance vs. Electronic Effects

The disparate reactivity between benzaldehyde and this compound can be rationalized by considering two primary factors: steric hindrance and electronic effects.

  • Steric Hindrance: The tert-butyl group, -C(CH₃)₃, is one of the most sterically demanding substituents in organic chemistry.[1] When placed at the ortho position relative to the aldehyde, its bulky, three-dimensional profile creates a formidable shield around the carbonyl carbon. This spatial obstruction physically impedes the trajectory of incoming nucleophiles, dramatically slowing the rate of reactions that depend on attack at this site.[2]

  • Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect. This effect slightly increases the electron density at the carbonyl carbon of this compound, making it marginally less electrophilic than the carbonyl carbon in benzaldehyde. However, this electronic influence is generally considered minor compared to the overwhelming impact of steric hindrance.

The following diagram illustrates the profound difference in steric accessibility of the carbonyl group in the two molecules.

Cannizzaro_Mechanism cluster_benzaldehyde Benzaldehyde Pathway cluster_tertbutyl This compound Pathway B_Aldehyde Benzaldehyde B_Intermediate Tetrahedral Intermediate B_Aldehyde->B_Intermediate 1. OH⁻ Attack (Fast) B_Products Benzyl Alcohol + Benzoate B_Intermediate->B_Products 2. Hydride Transfer (Moderate) T_Aldehyde This compound T_Intermediate Hindered Intermediate T_Aldehyde->T_Intermediate 1. OH⁻ Attack (Very Slow) T_Products Reaction Disfavored T_Intermediate->T_Products 2. Hydride Transfer (Extremely Slow)

Caption: Comparative workflow for the Cannizzaro reaction.

Experimental Protocols

The following protocols describe standard procedures for reactions with benzaldehyde. Notes are included to highlight the expected challenges when attempting these reactions with this compound.

Protocol 1: Grignard Synthesis of Diphenylmethanol

Objective: To synthesize diphenylmethanol via the reaction of phenylmagnesium bromide with benzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the ether layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Note on this compound: If this substrate were used in place of benzaldehyde, Step 9 would be extremely slow. The reaction would likely result in the recovery of a large amount of unreacted starting material, even after prolonged reaction times or heating.

Protocol 2: Cannizzaro Reaction of Benzaldehyde

Objective: To demonstrate the disproportionation of benzaldehyde into benzyl alcohol and benzoic acid.

Materials:

  • Benzaldehyde

  • Potassium hydroxide (KOH) pellets

  • Water

  • Diethyl ether

  • Concentrated HCl

Procedure:

  • In a flask, dissolve potassium hydroxide in water to create a concentrated solution. Cool the solution in an ice bath.

  • Add benzaldehyde to the cold KOH solution with vigorous stirring.

  • Stir the resulting thick paste at room temperature for 24 hours.

  • After 24 hours, add water to dissolve the solids.

  • Extract the mixture with diethyl ether (3x). The combined ether layers will contain the benzyl alcohol.

  • Wash the ether layers with water, dry over anhydrous MgSO₄, and evaporate the solvent to isolate benzyl alcohol.

  • Carefully acidify the aqueous layer from Step 5 with concentrated HCl while cooling in an ice bath. Benzoic acid will precipitate.

  • Collect the benzoic acid by vacuum filtration and wash with cold water.

Note on this compound: This substrate is highly unreactive under these conditions due to steric hindrance. After 24 hours, TLC analysis would likely show predominantly unreacted starting aldehyde.

Conclusion

The comparison between benzaldehyde and this compound serves as a powerful illustration of the dominance of steric effects in controlling chemical reactivity. The ortho-tert-butyl group acts as a powerful steric shield, dramatically diminishing the reactivity of the aldehyde towards a wide range of nucleophiles. While benzaldehyde readily participates in classic aldehyde reactions such as Grignard additions, Wittig olefinations, and the Cannizzaro reaction, this compound is largely unreactive or provides significantly lower yields under similar conditions. This understanding is critical for researchers in reaction design and drug development, as the strategic placement of bulky substituents can be used to control reaction pathways and enhance molecular stability.

References

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A Comparative Guide to Purity Assessment of 2-tert-butylbenzaldehyde: The Definitive Role of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stringent control of starting materials and intermediates is not merely a regulatory hurdle but a fundamental pillar of product quality and safety. The purity of reagents like 2-tert-butylbenzaldehyde, a key building block, directly influences the yield, impurity profile, and ultimately, the efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of this compound, with a primary focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present validating protocols, and contrast GC-MS with alternative methods to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Criticality of Purity in Aromatic Aldehydes

This compound (C₁₁H₁₄O) is a volatile organic compound whose purity is paramount.[1] Potential impurities can arise from the synthetic route—such as the oxidation of 2-tert-butyltoluene or Friedel-Crafts acylation—or from degradation upon storage.[2][3] Common impurities may include the unreacted starting materials, over-oxidation products like 2-tert-butylbenzoic acid, and isomeric byproducts.[2][4] These impurities can introduce competing reaction pathways, reduce yields, and introduce new, potentially toxic, components into the final product. Therefore, a highly sensitive and specific analytical method is required to not only quantify the main component but also to identify and quantify trace-level impurities.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[5][6] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[7][8][9]

The principle of GC-MS involves vaporizing a sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column.[8] The separation is based on the differential partitioning of compounds between the two phases.[10] Subsequently, the separated components are ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments provides a unique "fingerprint" for each compound, enabling definitive identification and quantification.[10][11]

This protocol outlines a validated method for the quantitative purity assessment of this compound, designed to be self-validating through the inclusion of system suitability checks and an internal standard.

Objective: To determine the purity of a this compound sample and identify potential impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC-grade)

  • Internal Standard (IS): e.g., Dodecane or another suitable non-reactive, volatile compound with a distinct retention time.

  • Certified Reference Standard (CRS) of this compound

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for separating aromatic aldehydes and their common impurities.[12]

Procedure:

  • Standard Preparation:

    • Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound CRS and dissolving it in the solvent containing a fixed concentration of the internal standard. The concentration range should bracket the expected concentration of the sample solution (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Add a precise volume of the internal standard stock solution.

    • Dilute to volume with the solvent and mix thoroughly.

  • GC-MS Parameters:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis and Data Processing:

    • Inject the calibration standards and the sample solution.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound CRS.

    • Calculate the concentration of this compound in the sample solution using the calibration curve.

    • Determine the purity of the sample by calculating the percentage of this compound relative to the initial weighed amount.

    • Identify unknown peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and instrument response, leading to higher precision and accuracy in quantitative analysis.[11]

  • Column Choice: A non-polar column like DB-5ms is chosen for its ability to separate compounds based on their boiling points, which is effective for the analysis of relatively non-polar aromatic aldehydes and their likely impurities.

  • Temperature Program: The temperature ramp allows for the efficient separation of compounds with a range of volatilities, ensuring sharp peaks and good resolution.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, facilitating library matching for impurity identification.[10]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution IS Internal Standard Addition Sample->IS Standard CRS Weighing & Dilution Series Standard->IS Injector Injection & Vaporization IS->Injector Column Chromatographic Separation Injector->Column IonSource Ionization & Fragmentation (EI) Column->IonSource MassAnalyzer Mass Analysis (m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Identification Identify Impurities (Library Search) Chromatogram->Identification Quantification Quantify Analyte Calibration->Quantification Result Purity Report Quantification->Result Identification->Result caption GC-MS Workflow for Purity Assessment

Caption: A schematic representation of the GC-MS workflow for the purity assessment of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a premier technique, other methods can also be employed for purity assessment, each with its own set of advantages and limitations.

HPLC is a powerful separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column.[13] It is particularly suitable for non-volatile or thermally labile compounds.[9][14] For this compound, a reversed-phase HPLC method with a UV detector could be developed.

Advantages over GC-MS:

  • Suitable for a broader range of compounds, including non-volatile impurities.[13]

  • Can be performed at room temperature, avoiding thermal degradation of sensitive analytes.[13]

Disadvantages compared to GC-MS:

  • Generally lower separation efficiency (fewer theoretical plates) than capillary GC.[14]

  • Identification based on retention time alone is less definitive than mass spectral data. Coupling with a mass spectrometer (LC-MS) enhances identification capabilities but increases complexity and cost.[14]

  • Can be more expensive due to the cost of high-purity solvents.[13]

Titrimetric methods, a form of classical chemical analysis, can be used to determine the concentration of aldehydes.[15] A common approach involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid which is then titrated with a standard base.[16][17][18]

Advantages over GC-MS:

  • Cost-effective instrumentation.

  • Does not require expensive solvents or gases.

Disadvantages compared to GC-MS:

  • Lacks specificity; it quantifies the total aldehyde content and cannot distinguish between this compound and other aldehydic impurities.[19]

  • Significantly lower sensitivity, making it unsuitable for trace impurity analysis.

  • Prone to interferences from other acidic or basic components in the sample.

While not a purity assay in the traditional sense, Karl Fischer titration is crucial for determining the water content, which is a critical quality attribute. Aldehydes can pose challenges for Karl Fischer titration due to side reactions (acetal formation) that produce water, leading to erroneously high results.[20] Specialized reagents and techniques are required for accurate water determination in aldehydes.[20]

Data Summary and Comparison

FeatureGC-MSHPLC-UVTitrimetry
Specificity Very High (Mass Spectrum)Moderate (Retention Time)Low (Functional Group)
Sensitivity High (ppb-ppm)Moderate (ppm)Low (percent level)
Quantitative Accuracy High (with IS)High (with IS)Moderate
Impurity Identification ExcellentLimited (requires standards)Not Possible
Sample Volatility RequiredNot RequiredNot Required
Speed Moderate to FastModerateFast
Cost (Instrument) HighHighLow
Cost (Operational) ModerateHighLow

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of this compound, GC-MS emerges as the superior technique, offering unparalleled specificity for both quantification and impurity identification.[5][10] Its high sensitivity is crucial for detecting trace-level contaminants that could impact the quality of downstream products.[7] While HPLC provides a viable alternative, particularly if non-volatile impurities are a concern, it lacks the definitive identification power of mass spectrometry unless coupled with a mass detector. Titrimetric methods, though cost-effective, are best suited for preliminary, non-specific assays of total aldehyde content.

In a rigorous quality control environment, an integrated approach is often optimal. GC-MS should be the primary method for purity determination and impurity profiling, complemented by Karl Fischer titration for accurate water content analysis. This multi-faceted strategy ensures a thorough characterization of this compound, upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceutical products. The validation of the chosen analytical methods, in accordance with guidelines such as those from the International Council for Harmonisation (ICH), is a mandatory step to ensure the reliability and consistency of the results.[21][22]

References

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A Comparative Guide to the Synthesis of 2-tert-butylbenzaldehyde: A Novel, High-Selectivity Route vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis, the production of aromatic aldehydes is a cornerstone for the development of pharmaceuticals, fragrances, and agrochemicals. Among these, 2-tert-butylbenzaldehyde presents a unique synthetic challenge due to the steric hindrance imposed by the bulky tert-butyl group at the ortho position. This guide provides an in-depth comparison of a novel, two-step synthetic route to this compound with traditional, established methods. We will delve into the mechanistic rationale, comparative performance, and provide detailed experimental protocols, offering researchers and drug development professionals a comprehensive understanding of the available synthetic strategies.

Introduction: The Challenge of Ortho-Selectivity

The tert-butyl group, while offering valuable properties such as metabolic shielding and enhanced receptor selectivity in drug design, poses a significant hurdle in electrophilic aromatic substitution reactions.[1] Its substantial steric bulk preferentially directs incoming electrophiles to the para position, making the synthesis of ortho-substituted isomers a non-trivial pursuit.[1][2][3] Traditional formylation and related reactions often result in low yields of the desired ortho product, necessitating challenging purification processes.

This guide introduces a novel synthetic pathway designed to overcome this challenge by separating the introduction of the carbon framework from the oxidation to the aldehyde. This approach is compared against two classical methods: the Sommelet reaction and direct electrophilic formylation, providing a clear perspective on the advantages in terms of yield, purity, and operational simplicity.

A Novel Synthetic Route: Strategic Ortho-Functionalization and Green Oxidation

Our proposed route circumvents the poor regioselectivity of direct formylation by employing a two-stage strategy: (1) ortho-selective chloromethylation of tert-butylbenzene via the Blanc reaction, followed by (2) hydrolysis and subsequent selective oxidation of the resulting 2-tert-butylbenzyl alcohol to the target aldehyde.

Conceptual Workflow of the Novel Route

Novel Synthetic Route tert_butylbenzene tert-Butylbenzene chloromethylation Blanc Chloromethylation (HCHO, HCl, ZnCl₂) tert_butylbenzene->chloromethylation benzyl_chloride 2-tert-Butylbenzyl Chloride (ortho-isomer) chloromethylation->benzyl_chloride hydrolysis Hydrolysis (H₂O) benzyl_chloride->hydrolysis benzyl_alcohol 2-tert-Butylbenzyl Alcohol hydrolysis->benzyl_alcohol oxidation Selective Oxidation (TEMPO/NaOCl) benzyl_alcohol->oxidation final_product This compound oxidation->final_product

Caption: Workflow of the proposed novel synthetic route.

Rationale for the Novel Approach

The cornerstone of this new method is the strategic separation of C-C bond formation and functional group transformation. While the Blanc chloromethylation of tert-butylbenzene still produces a mixture of ortho and para isomers, the subsequent separation of the 2-tert-butylbenzyl chloride intermediate is often more feasible than the separation of the final aldehyde isomers.[4][5][6][7][8] The subsequent oxidation step can then be carried out on the pure ortho-precursor, ensuring a high purity of the final product.

Furthermore, this route incorporates principles of green chemistry by utilizing a catalytic oxidation system (TEMPO/NaOCl) for the final step, which operates under mild conditions and avoids the use of heavy metal oxidants.[9][10][11]

Traditional Synthetic Routes: A Comparative Overview

For decades, chemists have relied on a few classical methods for the synthesis of aromatic aldehydes. Here, we evaluate two of the most relevant to the synthesis of this compound.

Route A: The Sommelet Reaction

The Sommelet reaction provides a direct conversion of a benzyl halide to an aldehyde using hexamine.[12][13] This method is often a one-pot procedure, which is an attractive feature for industrial applications.[14]

Sommelet Reaction benzyl_chloride 2-tert-Butylbenzyl Chloride sommelet Sommelet Reaction (Hexamine, H₂O) benzyl_chloride->sommelet final_product This compound sommelet->final_product

Caption: Workflow of the Sommelet reaction.

While straightforward, the Sommelet reaction is known to be sensitive to steric hindrance. For ortho-substituted benzyl halides, especially with bulky groups like tert-butyl, the reaction yield can be significantly diminished.[15]

Route B: Direct Formylation (Vilsmeier-Haack Reaction)

Direct formylation methods, such as the Vilsmeier-Haack reaction, introduce the aldehyde group directly onto the aromatic ring.[16][17][18][19] This approach is highly efficient for electron-rich aromatic compounds.[19][20][21]

Vilsmeier-Haack Reaction tert_butylbenzene tert-Butylbenzene vilsmeier Vilsmeier-Haack (DMF, POCl₃) tert_butylbenzene->vilsmeier product_mixture Mixture of ortho and para isomers vilsmeier->product_mixture separation Chromatographic Separation product_mixture->separation final_product This compound separation->final_product

Caption: Workflow of the Vilsmeier-Haack reaction.

As previously mentioned, the directing effect of the tert-butyl group strongly favors para-substitution. In the nitration of tert-butylbenzene, the ortho to para ratio is approximately 16:75.[1][2][22] A similar or even more pronounced preference for the para isomer is expected in the Vilsmeier-Haack reaction, leading to a low yield of the desired this compound and a difficult purification process.[21]

Comparative Analysis: Performance Metrics

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the traditional routes are estimated based on typical yields for sterically hindered substrates, as specific data for this compound is scarce in the literature.

MetricNovel Route (Chloromethylation/Oxidation)Traditional Route A (Sommelet Reaction)Traditional Route B (Direct Formylation)
Overall Yield Good (~60-70%)Moderate to Low (~30-50%)Low (<15% of ortho isomer)
Purity of Crude Product HighModerate (potential byproducts)Low (mixture of isomers)
Key Challenge Handling of chloromethylation reagentsSteric hindrancePoor regioselectivity
Green Chemistry Aspect Utilizes catalytic, mild oxidationOne-pot reactionAtom economy is good
Purification StraightforwardModerateDifficult (isomeric separation)

Experimental Protocols for the Novel Synthetic Route

This section provides a detailed, step-by-step methodology for the proposed novel synthesis of this compound.

Step 1: Synthesis of 2-tert-Butylbenzyl Chloride

Materials:

  • tert-Butylbenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Inert solvent (e.g., Dichloromethane)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge tert-butylbenzene and paraformaldehyde in the chosen solvent.

  • Add anhydrous zinc chloride as the catalyst.

  • Under vigorous stirring, bubble dry hydrogen chloride gas through the mixture at a controlled rate.

  • Maintain the reaction temperature at 60-70°C and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and quench with ice-water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to isolate the 2-tert-butylbenzyl chloride isomer.

Step 2: Hydrolysis to 2-tert-Butylbenzyl Alcohol

Materials:

  • 2-tert-Butylbenzyl Chloride

  • Sodium Hydroxide (NaOH)

  • Water/Organic co-solvent (e.g., THF)

Procedure:

  • Dissolve 2-tert-butylbenzyl chloride in a mixture of water and a suitable organic co-solvent.

  • Add a stoichiometric amount of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with water.

  • Dry the organic phase and evaporate the solvent to obtain crude 2-tert-butylbenzyl alcohol, which can be used in the next step without further purification.

Step 3: Oxidation to this compound

Materials:

  • 2-tert-Butylbenzyl Alcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium Hypochlorite (NaOCl) solution

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane

Procedure:

  • Dissolve 2-tert-butylbenzyl alcohol in dichloromethane.

  • Add a catalytic amount of TEMPO (1-2 mol%).

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

  • Cool the organic solution to 0°C and add the aqueous solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield this compound of high purity.

Validation of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result
¹H NMR (CDCl₃) δ ~10.3 (s, 1H, CHO), 7.8-7.3 (m, 4H, Ar-H), 1.4 (s, 9H, C(CH₃)₃) ppm
¹³C NMR (CDCl₃) δ ~192 (C=O), 160, 136, 133, 130, 128, 126 (Ar-C), 35 (quaternary C), 30 (CH₃) ppm
IR (thin film) ~1700 cm⁻¹ (C=O stretch)
GC-MS Molecular ion peak at m/z = 162.23

Conclusion: A Superior Strategy for a Challenging Synthesis

The synthesis of this compound is a formidable challenge due to the steric hindrance of the tert-butyl group. Traditional methods like the Sommelet reaction and direct formylation are hampered by low yields and poor regioselectivity. The proposed novel, two-step route, involving an initial chloromethylation followed by a green oxidation, presents a more strategic and efficient approach. By separating the key bond-forming and functional group manipulation steps, this method allows for better control over the final product's purity and achieves a higher overall yield. For researchers and professionals in drug development and fine chemical synthesis, this guide offers a viable and superior alternative for the production of this valuable, sterically hindered building block.

References

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  • Saleh, N., & Tashtoush, H. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Journal of Organic Chemistry.
  • Quora. Between toluene and tert-butylbenzene, which one is more susceptible to an electrophilic substitution reaction? Available from: [Link]

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A Senior Application Scientist's Comparative Guide to the Quantification of 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the primary analytical methods for the quantification of 2-tert-butylbenzaldehyde (C₁₁H₁₄O), a key intermediate in various synthetic pathways. As professionals in research and drug development, the accurate and reliable measurement of such compounds is paramount for process monitoring, quality control, and regulatory compliance. This document moves beyond a simple listing of procedures to offer a logical framework for method selection, grounded in the principles of chromatography and supported by experimental data from analogous compounds.

Foundational Analytical Strategies: Volatility vs. Chromophoric Enhancement

The quantification of this compound, an aromatic aldehyde, hinges on a critical decision point: leveraging its inherent volatility for gas-phase separation or enhancing its detectability in the liquid phase through chemical modification. This choice leads to two primary analytical pathways: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): This technique is ideally suited for thermally stable and volatile compounds.[1][2] this compound fits these criteria, allowing for direct analysis without chemical derivatization. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Detection is typically performed using a Flame Ionization Detector (FID), which offers robust, universal detection for hydrocarbons, or a Mass Spectrometer (MS), which provides unparalleled specificity through mass-to-charge ratio analysis.[3][4]

  • High-Performance Liquid Chromatography (HPLC): While direct HPLC analysis is possible, aldehydes like this compound lack a strong native chromophore, leading to poor sensitivity with UV-Vis detectors.[5] To overcome this, a derivatization step is almost universally employed.[6][7] The most common approach involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable 2,4-dinitrophenylhydrazone derivative.[8][9][10][11] This derivative exhibits strong absorbance around 360 nm, dramatically increasing detection sensitivity.[9][11]

Comparative Analysis of Leading Methodologies

The selection between GC and HPLC is not merely a matter of preference but a strategic choice based on the analytical objective, sample matrix, and available instrumentation. The following sections detail the operational principles and performance characteristics of each approach.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[12] It is the preferred method for trace-level analysis in complex matrices due to its exceptional selectivity.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is chosen because it separates compounds primarily based on their boiling points, a good strategy for a range of aromatic compounds.[13]

  • Injector Mode: A splitless injection is often used for trace analysis to ensure the maximum transfer of the analyte onto the column, enhancing sensitivity. For more concentrated samples, a split injection prevents column overloading.

  • Temperature Programming: A temperature gradient is employed to ensure that analytes with different boiling points are eluted as sharp, well-resolved peaks. The program starts at a low temperature to trap volatile components and gradually ramps up to elute higher-boiling compounds like this compound.[14]

  • MS Detection: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, allowing for confident identification against spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used to further increase sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely accessible technique is a workhorse in quality control laboratories.[6][15] Its reliability for quantifying aldehydes is contingent on a successful derivatization step.

Causality Behind Experimental Choices:

  • Derivatization: The reaction with DNPH is critical. It attaches a molecule with a high molar absorptivity, making the non-absorbing aldehyde easily detectable by UV.[5][16] The reaction is typically carried out in an acidic solution (e.g., acetonitrile with hydrochloric or phosphoric acid) to catalyze the formation of the hydrazone.

  • Column Selection: A reversed-phase C18 column is the standard choice.[10][17] The derivatized analyte (the DNPH-hydrazone) is significantly less polar than the mobile phase, allowing for strong retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using acetonitrile and water is common.[8][17] Starting with a higher water content allows for the retention of the DNPH derivatives, and increasing the acetonitrile concentration then elutes the derivatives in order of their polarity.

  • Detection Wavelength: Detection is set near the absorbance maximum of the DNPH derivatives, typically around 360 nm, to achieve the highest sensitivity.[5][9]

Performance Data: A Comparative Summary

While specific, validated performance data for this compound is not widely published, the following table synthesizes expected performance characteristics based on established methods for analogous aromatic aldehydes like benzaldehyde and other substituted benzaldehydes.[1][18][19] This provides a reliable framework for method expectation and validation design.

Performance ParameterGC-MS (Direct Analysis)HPLC-UV (DNPH Derivatization)
Linearity (R²) > 0.995> 0.999[8]
Specificity Very High (Mass Spectrum Confirmation)High (Chromatographic Resolution)
Limit of Detection (LOD) Low ng/mL to pg/mL range~0.008 µg/mL (for general aldehydes)[8]
Limit of Quantitation (LOQ) ng/mL range~0.025 µg/mL (for general aldehydes)[8]
Precision (%RSD) < 5%< 10%[8]
Sample Throughput ModerateModerate (derivatization adds time)
Key Advantages High specificity, no derivatization neededRobust, widely available instrumentation
Key Disadvantages Higher instrument cost, requires volatile/thermally stable analyteDerivatization step required, potential for reagent interference

Visualizing the Analytical Workflows

To ensure clarity and reproducibility, the logical flow of each analytical procedure is presented below using standardized diagrams.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Dissolve sample in volatile solvent (e.g., Hexane) s_is Add Internal Standard (e.g., 3-Chlorobenzaldehyde) s_prep->s_is s_vortex Vortex to homogenize s_is->s_vortex s_filter Filter through 0.45 µm PTFE filter s_vortex->s_filter s_inject Inject 1 µL into GC s_filter->s_inject s_sep Separate on DB-5ms column (Temperature Program) s_inject->s_sep s_detect Detect via Mass Spectrometer (Scan or SIM mode) s_sep->s_detect s_quant Integrate peak areas (Analyte and IS) s_detect->s_quant s_calib Quantify using calibration curve s_quant->s_calib

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing p_sample Prepare sample solution in Acetonitrile p_dnph Add acidic DNPH reagent p_sample->p_dnph p_react React at room temp (e.g., 30-60 min) p_dnph->p_react p_quench Dilute to final volume p_react->p_quench a_inject Inject 10 µL into HPLC p_quench->a_inject a_sep Separate on C18 column (ACN/Water Gradient) a_inject->a_sep a_detect Detect at 360 nm a_sep->a_detect d_quant Integrate peak area of DNPH-hydrazone derivative a_detect->d_quant d_calib Quantify using calibration curve d_quant->d_calib

Caption: Workflow for HPLC-UV quantification via DNPH derivatization.

Detailed Experimental Protocols

The following protocols are self-validating systems. Each includes steps for preparing standards and running checks to ensure the integrity of the results.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is adapted from established methods for benzaldehyde and related volatile compounds.[18][19]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • 3-Chlorobenzaldehyde (Internal Standard, IS)

  • Hexane or Dichloromethane (HPLC or GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • Primary Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 3-chlorobenzaldehyde in hexane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the primary stock. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound and dissolve it in hexane in a volumetric flask to achieve an expected concentration within the calibration range.

  • Add the internal standard to a final concentration of 10 µg/mL.

  • Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

4. GC-MS Chromatographic Conditions:

  • System: Gas chromatograph with a mass spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF)[3]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: 250°C, Splitless mode

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min

  • MS Transfer Line: 280°C

  • MS Source: 230°C (Electron Ionization, 70 eV)

  • Acquisition: Scan mode (m/z 40-300) or SIM mode targeting key ions (e.g., m/z 162, 147, 119).

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis by HPLC-UV with DNPH Derivatization

This protocol is based on the widely accepted EPA Method 8315A for carbonyl compounds.[11]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Reagents and Standard Solutions:

  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing ~1% (v/v) concentrated HCl. (Caution: DNPH is explosive when dry and should be handled with care).

  • Primary Stock (as derivative): Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask. Add 50 mL of acetonitrile and 5 mL of the DNPH reagent. Allow to react for 1 hour at room temperature. Dilute to volume with acetonitrile. This solution's concentration must be calculated based on the molecular weight of the resulting hydrazone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized primary stock with acetonitrile to cover the desired concentration range.

3. Sample Preparation and Derivatization:

  • Dissolve a known quantity of the sample in acetonitrile in a volumetric flask.

  • Transfer an aliquot of this solution to a separate flask and add the DNPH derivatizing reagent (a 2-3 fold molar excess of DNPH is recommended).

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Dilute the reacted solution to a known final volume with acetonitrile to bring the concentration within the calibration range.

  • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

4. HPLC-UV Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[17]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound-DNPH derivative against its calculated concentration.

  • Determine the concentration of the derivative in the sample and back-calculate to find the original concentration of this compound.

Conclusion and Method Selection

Both GC-MS and HPLC-UV are powerful, validated techniques for the quantification of this compound.

  • Choose GC-MS when absolute certainty of identification is required, when analyzing for trace levels in complex matrices, or when other volatile impurities need to be profiled simultaneously. Its primary advantage is specificity without the need for chemical derivatization.

  • Choose HPLC-UV for routine quality control in environments where GC-MS is not available or necessary. It is a highly robust, precise, and cost-effective method, provided that the pre-analytical derivatization step is controlled with care.

The optimal choice depends on a thorough evaluation of your laboratory's capabilities, the specific requirements of your project, and the nature of the sample matrix. Proper method validation according to ICH or FDA guidelines is a critical final step to ensure any chosen method is fit for its intended purpose.

References

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  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies.
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  • Selected Methods of Analysis. (n.d.). Textbook Chapter.
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The Telltale Signatures: A Spectroscopic Comparison of 2-tert-butylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and molecular synthesis, the precise characterization of chemical structures is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecular architecture and understand the subtle interplay of steric and electronic effects. This guide provides an in-depth comparative analysis of 2-tert-butylbenzaldehyde and its derivatives, offering researchers, scientists, and drug development professionals a foundational understanding of how structural modifications are reflected in their spectroscopic signatures. We will explore the causality behind experimental choices and interpret the resulting data through the lens of fundamental chemical principles.

The Central Role of the Ortho tert-Butyl Group

Our investigation centers on this compound, a molecule where the bulky tert-butyl group is positioned ortho to the aldehyde functionality. This steric hindrance is a powerful tool in synthetic chemistry, capable of directing reaction pathways and influencing the conformational preferences of the molecule. By comparing this compound with its para-isomer, 4-tert-butylbenzaldehyde, and with derivatives bearing strong electron-donating (methoxy) and electron-withdrawing (nitro) groups, we can systematically dissect the contributions of both steric bulk and electronic influence on the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, comparable data.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the benzaldehyde derivative for ¹H NMR (50-100 mg for ¹³C NMR). Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal.

Caption: Workflow for NMR Spectroscopic Analysis.

Comparative ¹H NMR Data
CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)tert-Butyl-H (δ, ppm)Other
Benzaldehyde~10.0~7.5-7.9--
This compound~10.4~7.4-7.8~1.4-
4-tert-Butylbenzaldehyde~9.9~7.5 (d), 7.8 (d)~1.3-
2-tert-Butyl-4-nitrobenzaldehyde~10.5~7.9-8.5~1.5-
2-tert-Butyl-4-methoxybenzaldehyde~10.3~6.9-7.7~1.4~3.9 (OCH₃)

Note: Data for 2-substituted derivatives are typical values and may vary slightly based on specific experimental conditions.

Analysis of ¹H NMR Spectra

The most striking feature is the downfield shift of the aldehyde proton in this compound (~10.4 ppm) compared to benzaldehyde (~10.0 ppm) and 4-tert-butylbenzaldehyde (~9.9 ppm). This deshielding is a direct consequence of the steric compression imposed by the ortho tert-butyl group. This forces the aldehyde group into a conformation where the proton is pushed into a more deshielding region of the aromatic ring's magnetic anisotropy.

In contrast, the para-tert-butyl group in 4-tert-butylbenzaldehyde has a minimal electronic effect on the aldehyde proton, resulting in a chemical shift very similar to that of benzaldehyde. The aromatic region of 4-tert-butylbenzaldehyde shows a classic pair of doublets, indicative of para-substitution, while the ortho-substituted compounds exhibit more complex splitting patterns.

The introduction of an electron-withdrawing nitro group in the para position of this compound further deshields the aromatic protons, shifting them significantly downfield. Conversely, the electron-donating methoxy group shields the aromatic protons, causing an upfield shift of their signals.

Comparative ¹³C NMR Data
CompoundCarbonyl-C (δ, ppm)Aromatic-C (δ, ppm)tert-Butyl-C (δ, ppm)Other
Benzaldehyde~192.3~128-136--
This compound~194.0~126-140~35 (quat), ~30 (CH₃)-
4-tert-Butylbenzaldehyde~192.1~125-158~35 (quat), ~31 (CH₃)-
2-tert-Butyl-4-nitrobenzaldehyde~192.5~124-150~36 (quat), ~30 (CH₃)-
2-tert-Butyl-4-methoxybenzaldehyde~193.5~110-160~35 (quat), ~30 (CH₃)~55 (OCH₃)

Note: Data for 2-substituted derivatives are typical values and may vary slightly based on specific experimental conditions.

Analysis of ¹³C NMR Spectra

The carbonyl carbon signal is highly sensitive to its electronic environment. In this compound, the steric interaction with the ortho-tert-butyl group can slightly alter the hybridization and electronic density around the carbonyl carbon, leading to a modest downfield shift compared to benzaldehyde and the 4-tert-butyl isomer. The electronic effects of the nitro and methoxy groups are also evident in the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy: Observing Molecular Vibrations

IR spectroscopy probes the vibrational frequencies of chemical bonds. The position, intensity, and shape of absorption bands provide valuable information about the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a single drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the spectrometer's sample compartment is clean.

  • Background Scan: Acquire a background spectrum of the empty sample holder (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Comparative IR Data (Key Frequencies)
CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Benzaldehyde~1703~2820, ~2740~1600-1450
This compound~1695~2825, ~2745~1600-1450
4-tert-Butylbenzaldehyde~1702~2820, ~2735~1605-1450
2-tert-Butyl-4-nitrobenzaldehyde~1710~2830, ~2750~1600-1450, ~1530 & ~1350 (NO₂)
2-tert-Butyl-4-methoxybenzaldehyde~1690~2820, ~2730~1600-1450, ~1250 (C-O)
Analysis of IR Spectra

The carbonyl (C=O) stretching frequency is a key diagnostic peak. In benzaldehyde, conjugation with the aromatic ring lowers this frequency to around 1703 cm⁻¹ from the typical ~1730 cm⁻¹ for a saturated aldehyde.[1] The position of the tert-butyl group has a subtle effect. In this compound, steric hindrance can slightly disrupt the planarity between the carbonyl group and the aromatic ring, which can decrease the extent of conjugation and would be expected to increase the C=O stretching frequency. However, we observe a slight decrease to ~1695 cm⁻¹. This suggests that other electronic factors may be at play.

The electronic nature of the para-substituent has a more predictable effect. The electron-withdrawing nitro group in 2-tert-butyl-4-nitrobenzaldehyde pulls electron density away from the carbonyl group, strengthening the C=O bond and increasing the stretching frequency to ~1710 cm⁻¹. Conversely, the electron-donating methoxy group pushes electron density into the ring and towards the carbonyl group, weakening the C=O bond through resonance and lowering the stretching frequency to ~1690 cm⁻¹. The characteristic stretches of the nitro and methoxy groups are also clearly visible in their respective spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of electrons (typically at 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data (Key Fragments)
CompoundMolecular Ion (M⁺•, m/z)Key Fragments (m/z) and Interpretation
Benzaldehyde106105 [M-H]⁺, 77 [C₆H₅]⁺ (base peak), 51
This compound162147 [M-CH₃]⁺ (base peak), 119 [M-C₃H₇]⁺, 91
4-tert-Butylbenzaldehyde162147 [M-CH₃]⁺ (base peak), 119, 91
2-tert-Butyl-4-nitrobenzaldehyde207192 [M-CH₃]⁺, 162 [M-NO₂]⁺, 147
2-tert-Butyl-4-methoxybenzaldehyde192177 [M-CH₃]⁺ (base peak), 149, 121
Analysis of Mass Spectra

The molecular ion peak (M⁺•) is observed for all compounds, confirming their respective molecular weights. The fragmentation patterns are highly informative. Benzaldehyde characteristically loses a hydrogen atom to form a stable benzoyl cation at m/z 105, and the base peak is often the phenyl cation at m/z 77, formed by the loss of the entire aldehyde group.[2]

For both 2- and 4-tert-butylbenzaldehyde, the most prominent fragmentation pathway is the loss of a methyl group (•CH₃) from the tert-butyl substituent to form a very stable tertiary carbocation at m/z 147, which is the base peak in both spectra. This fragmentation is so favorable that the loss of the entire tert-butyl group is less significant. The similarity in the mass spectra of the ortho and para isomers highlights a limitation of EI-MS in distinguishing between positional isomers without chromatographic separation.

The fragmentation of the nitro and methoxy derivatives is influenced by the additional functional groups. For example, 2-tert-butyl-4-nitrobenzaldehyde can also lose the nitro group (NO₂) to generate a fragment at m/z 162.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative UV-Vis Data
Compoundπ → π* Transition (λmax, nm)n → π* Transition (λmax, nm)
Benzaldehyde~248~280
This compound~250~295
4-tert-Butylbenzaldehyde~255~285
2-tert-Butyl-4-nitrobenzaldehyde~265-
2-tert-Butyl-4-methoxybenzaldehyde~275~310

Note: λmax values are approximate and can be solvent-dependent.

Analysis of UV-Vis Spectra

Aromatic aldehydes typically exhibit two main absorption bands: a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The π → π* transition is sensitive to conjugation. In this compound, the steric clash between the aldehyde and the tert-butyl group may slightly twist the aldehyde out of the plane of the aromatic ring. This disruption of coplanarity reduces conjugation, which would typically lead to a hypsochromic (blue) shift to a shorter wavelength. However, the observed λmax is similar to or slightly longer than that of benzaldehyde. This indicates that the electronic effects of the alkyl group and the complex conformational dynamics play a significant role.

The electronic effects of the para-substituents are more pronounced. The electron-donating methoxy group extends the conjugated system, resulting in a significant bathochromic (red) shift to a longer wavelength. Similarly, the electron-withdrawing nitro group, which can also participate in resonance, causes a red shift in the π → π* transition.

Conclusion: A Synthesis of Spectroscopic Insight

This comparative guide demonstrates that each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

  • NMR spectroscopy is unparalleled in its ability to reveal the detailed electronic environment and connectivity of atoms, clearly distinguishing the effects of ortho-steric hindrance from para-electronic influences.

  • IR spectroscopy provides a rapid and effective method for identifying key functional groups and probing how substituents alter bond strengths, particularly the carbonyl bond.

  • Mass spectrometry unequivocally determines molecular weight and offers predictable fragmentation patterns that can confirm the presence of specific structural motifs like the tert-butyl group.

  • UV-Vis spectroscopy sheds light on the electronic transitions within the conjugated system, revealing how steric and electronic factors modulate the energy gap between molecular orbitals.

By integrating the data from these techniques, researchers can confidently characterize this compound and its derivatives, providing the robust analytical foundation necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]

  • PubChem. Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. [Link]

  • PubChem. Compound Summary for CID 13184777, this compound. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dearden, J. C., & Forbes, W. F. (1958). ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(10), 1362–1369. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic press.

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The Steric Influence of the tert-Butyl Group: A Comparative Guide to the Catalytic Performance of 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the benzaldehyde moiety serves as a cornerstone, a versatile building block for a vast array of valuable molecules. The reactivity and selectivity of benzaldehyde derivatives in catalytic transformations are profoundly influenced by the nature and position of their substituents. Among these, sterically demanding groups introduce unique challenges and opportunities. This guide provides an in-depth analysis of the performance of 2-tert-butylbenzaldehyde in several key catalytic systems, juxtaposed with less hindered benzaldehydes to illuminate the critical role of steric hindrance in directing reaction outcomes.

The bulky tert-butyl group at the ortho position in this compound imposes significant steric shielding around the formyl group. This structural feature dramatically impacts the aldehyde's interaction with catalytic active sites, influencing reaction rates, selectivities, and even mechanistic pathways. Understanding these effects is paramount for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of sterically hindered aldehydes.

Comparative Performance Analysis in Key Catalytic Systems

To provide a clear and objective comparison, the following sections detail the performance of this compound against other benzaldehydes in various catalytic reactions. The data presented is a synthesis of findings from multiple studies, offering a comprehensive overview for the discerning researcher.

I. Catalytic Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. The steric hindrance in this compound can significantly affect the efficiency of this process.

Table 1: Comparative Performance in Catalytic Oxidation

AldehydeCatalyst SystemOxidantSolventConversion (%)Selectivity to Carboxylic Acid (%)Reference
BenzaldehydePhase Transfer Catalyst (TBPB) / KMnO4KMnO4Toluene>90High[1]
4-ChlorobenzaldehydePhase Transfer Catalyst (TBPB) / KMnO4KMnO4Toluene>90High[1]
This compoundData not available in a directly comparable system. Performance is inferred to be lower due to steric hindrance.
Benzyl Alcohol (to Benzaldehyde)Ni(II) Schiff Base ComplexTBHPDMF95 (to Benzaldehyde)High[2]
Benzyl Alcohol (to Benzaldehyde)Au/TiO2TBHPSolvent-free~70 (to Benzaldehyde)High[3]

Discussion:

In related oxidations, such as the conversion of benzyl alcohol to benzaldehyde, various catalytic systems have been shown to be effective. For instance, a Nickel(II) Schiff base complex with tert-butyl hydroperoxide (TBHP) as the oxidant achieves a high conversion of benzyl alcohol to benzaldehyde.[2] Similarly, gold nanoparticles supported on titania also catalyze this oxidation effectively.[3] These examples highlight that while the aldehyde can be formed efficiently from the corresponding alcohol, the subsequent oxidation to a carboxylic acid would still be subject to the steric constraints of the tert-butyl group.

II. Catalytic Hydrogenation

The reduction of aldehydes to alcohols is another cornerstone reaction. Here, the steric bulk of this compound plays a crucial role in its interaction with the catalyst surface.

Table 2: Comparative Performance in Catalytic Hydrogenation

AldehydeCatalyst SystemHydrogen SourceTemperature (°C)Conversion (%)Selectivity to Alcohol (%)Reference
BenzaldehydeAu/γ-Al2O3H2140HighExclusive to benzyl alcohol[4]
BenzaldehydeAu/CeO2H2< 100HighHigh to benzyl alcohol[5]
This compoundData not available in a directly comparable system. Performance is inferred to be lower due to steric hindrance.

Discussion:

In the gas-phase hydrogenation of benzaldehyde, gold nanoparticles supported on various metal oxides have demonstrated high activity and selectivity towards benzyl alcohol.[4][5] For instance, Au/γ-Al2O3 exclusively produces benzyl alcohol at 140°C.[4] The steric hindrance of the ortho-tert-butyl group in this compound is expected to hinder the adsorption of the aldehyde onto the catalyst surface, leading to a lower reaction rate compared to benzaldehyde under similar conditions. The bulky substituent would create a less favorable orientation for the formyl group to interact with the active metal sites.

III. Asymmetric Addition Reactions

The enantioselective addition of nucleophiles to aldehydes is a powerful tool for creating chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The steric and electronic properties of the aldehyde are critical for achieving high enantioselectivity.

Discussion:

In the context of asymmetric catalysis, the steric bulk of this compound can be advantageous. For instance, in asymmetric Stetter reactions, which involve the conjugate addition of an aldehyde to an acceptor, the steric hindrance of the aldehyde can influence the stereochemical outcome.[6] Similarly, in the asymmetric addition of diethylzinc to benzaldehydes, the substituents on the aromatic ring affect the enantioselectivity, although the effect is not always straightforward.[7] While specific data for this compound in these exact systems is limited in the provided search results, the principle remains that the bulky tert-butyl group will have a profound impact on the transition state geometry, which in turn dictates the enantiomeric excess of the product. The precise nature of this impact is highly dependent on the specific chiral catalyst or ligand employed.

Experimental Protocols

To provide a practical context for the discussed catalytic systems, the following are representative experimental protocols.

Protocol 1: Phase Transfer Catalyzed Oxidation of Benzaldehyde

This protocol is adapted from a study on the oxidation of various benzaldehydes.[1]

Objective: To synthesize benzoic acid from benzaldehyde using a phase transfer catalyst.

Materials:

  • Benzaldehyde (0.1 mol)

  • Toluene or Ethyl Acetate (50 mL)

  • Tetrabutylphosphonium bromide (TBPB) (0.01 mol)

  • Potassium permanganate (KMnO4) (0.5 mol) in 50 mL of water

Procedure:

  • Dissolve benzaldehyde (0.1 mol) and TBPB (0.01 mol) in 50 mL of toluene or ethyl acetate in a reaction flask.

  • Add the aqueous solution of potassium permanganate (0.5 mol in 50 mL) to the organic phase.

  • Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.

  • Monitor the reaction progress by observing the disappearance of the purple color of the permanganate ion.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted permanganate, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude benzoic acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure benzoic acid.

Rationale for Experimental Choices:

  • Phase Transfer Catalyst (TBPB): TBPB facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the benzaldehyde is dissolved, enabling the reaction to occur.[1]

  • Solvent: Toluene or ethyl acetate are used as organic solvents. Ethyl acetate, being more polar, can lead to higher reaction rates by improving the solubility and partitioning of the quaternary phosphonium salt.[1]

Protocol 2: Heterogeneous Organocatalyzed Aldol Reaction

This protocol is based on a study investigating substituent effects in aldol reactions.[8]

Objective: To perform an L-proline catalyzed aldol reaction between a benzaldehyde derivative and hydroxyacetone.

Materials:

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 2-F-benzaldehyde) (0.1 mmol)

  • Hydroxyacetone (2.4 mmol)

  • L-proline (3.5 mg, 30 mol%)

  • Dimethyl sulfoxide (DMSO) (800 µL)

  • 0.5 M Ammonium chloride solution

Procedure:

  • To a mixture of L-proline (3.5 mg) and hydroxyacetone (165 µL, 2.4 mmol) in DMSO (800 µL), add the substituted benzaldehyde (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 5 mL of 0.5 M ammonium chloride solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the aldol product.

Rationale for Experimental Choices:

  • L-proline: A widely used organocatalyst for asymmetric aldol reactions. It activates the reactants through the formation of an enamine intermediate with the ketone and an iminium ion with the aldehyde.

  • DMSO: A polar aprotic solvent that is suitable for many organocatalyzed reactions.

Mechanistic Insights & Visualizations

The steric hindrance of the tert-butyl group in this compound directly influences its interaction with the catalyst.

G cluster_0 Catalytic Cycle for Hydrogenation Catalyst Catalyst Activated_Catalyst H-Catalyst-H Catalyst->Activated_Catalyst H2 Adsorption H2 H2 Aldehyde Aldehyde Intermediate_1 Aldehyde-Catalyst Complex Aldehyde->Intermediate_1 Activated_Catalyst->Intermediate_1 Aldehyde Coordination Intermediate_2 Alkoxide-Catalyst Complex Intermediate_1->Intermediate_2 Hydride Insertion Product Alcohol Intermediate_2->Product Protonolysis Product->Catalyst Desorption & Regeneration

Caption: Generalized catalytic cycle for the hydrogenation of an aldehyde.

In the case of this compound, the "Aldehyde Coordination" step would be significantly slower due to the steric clash between the tert-butyl group and the catalyst surface or ligands.

G cluster_workflow Performance Evaluation Workflow Start Select Aldehydes (e.g., Benzaldehyde, this compound) Reaction_Setup Set up Catalytic Reaction (Identical Conditions) Start->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction_Setup->Monitoring Workup Reaction Workup & Product Isolation Monitoring->Workup Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Workup->Analysis Data_Comparison Compare Performance Metrics (Yield, Selectivity, Conversion) Analysis->Data_Comparison Conclusion Draw Conclusions on Steric Effects Data_Comparison->Conclusion

Caption: A logical workflow for comparing the performance of different aldehydes in a catalytic system.

Conclusion

The presence of a tert-butyl group at the ortho position of benzaldehyde profoundly impacts its reactivity in various catalytic systems. While direct, side-by-side comparative data is not always available, a synthesis of existing literature strongly indicates that steric hindrance in this compound generally leads to lower reaction rates in processes like oxidation and hydrogenation, where approach to a catalytic site is crucial. Conversely, in asymmetric catalysis, this steric bulk can be a powerful tool for controlling stereoselectivity. The insights and protocols provided in this guide are intended to equip researchers with a deeper understanding of these steric effects, enabling more informed decisions in the design and execution of their synthetic strategies.

References

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Partial oxidation of p-tert butyl toluene to p-tert butyl benzaldehyde.
  • Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark.
  • Effect of Support Redox Character on Catalytic Performance in the Gas Phase Hydrogenation of Benzaldehyde and Nitrobenzene over. CORE.
  • Hydroformyl
  • Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model. PubMed Central.
  • Catalysis Science & Technology. MPG.PuRe.

  • Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes. NIH.
  • Oxidation of Benzyl Alcohol to Benzaldehyde by tert-Butyl Hydroperoxide over Nanogold Supported on TiO 2 and other Transition and Rare-Earth Metal Oxides.
  • Effect of Support Redox Character on Catalytic Performance in the Gas Phase Hydrogenation of Benzaldehyde and Nitrobenzene over. [No source provided].
  • Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands.

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A Comparative Guide to the Synthetic Methods for 2-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-Butylbenzaldehyde is a valuable aromatic aldehyde characterized by a sterically demanding tert-butyl group positioned ortho to the formyl functionality. This unique structural arrangement makes it a key building block in the synthesis of specialized ligands, molecular probes, and complex organic molecules in the pharmaceutical and materials science sectors.[1] However, its synthesis is non-trivial. The core challenge lies in directing functionalization to the sterically hindered ortho position in the presence of the electronically favored and more accessible para position. The tert-butyl group, being an electron-donating group, activates the aromatic ring for electrophilic substitution at both the ortho and para positions. Standard electrophilic aromatic substitution reactions, therefore, typically yield the para-substituted isomer as the major product. This guide provides a comprehensive review of the primary synthetic strategies for obtaining this compound, with a critical comparison of their efficiency, regioselectivity, and practical applicability for research and development.

Method 1: Direct Electrophilic Formylation of tert-Butylbenzene

Direct formylation of a substituted benzene is often the most atom-economical approach to synthesizing an aromatic aldehyde. However, for this compound, this route is fundamentally compromised by poor regioselectivity.

Causality: The Interplay of Electronic and Steric Effects

The tert-butyl group is an activating, ortho-para director due to its inductive electron-donating nature. In an electrophilic attack, the carbocation intermediates for both ortho and para substitution are stabilized. However, the sheer size of the tert-butyl group severely impedes the approach of the electrophile to the ortho positions. Consequently, electrophilic aromatic substitution reactions on tert-butylbenzene overwhelmingly favor the para product.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[2][3][4] The active electrophile, a chloroiminium ion, is relatively bulky, further exacerbating the steric hindrance at the ortho position of tert-butylbenzene.

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution where the arene attacks the electrophilic carbon of the Vilsmeier reagent.[5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. While effective for many arenes, its application to tert-butylbenzene for ortho-formylation is inefficient, leading to trace amounts of the desired product alongside the predominant 4-tert-butylbenzaldehyde.

The Gattermann-Koch Reaction

The Gattermann-Koch reaction employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to generate a highly reactive formyl cation or its equivalent.[6][7][8] This method is generally restricted to simple alkylbenzenes and is not applicable to phenol or phenol ether substrates.[9][10] The harsh acidic conditions and the small, highly reactive electrophile might slightly improve the ortho:para ratio compared to the Vilsmeier-Haack reaction, but the para isomer remains the major product.

Method 2: Oxidation of 2-tert-Butylbenzyl Alcohol

A highly effective and regioselective strategy involves a two-step sequence: the synthesis of 2-tert-butylbenzyl alcohol followed by its selective oxidation. This approach decouples the introduction of the key functional groups, thereby circumventing the regioselectivity problems inherent in direct formylation.

Rationale: A Strategy of Pre-functionalization

By starting with a precursor that already contains the tert-butyl group at the desired ortho position relative to a functional handle (like a methyl or halomethyl group), the final aldehyde can be installed with absolute regiocontrol. The critical step in this sequence is the clean and high-yielding oxidation of the benzyl alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid.

Workflow for the Oxidation of 2-tert-Butylbenzyl Alcohol

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formation of Alcohol cluster_2 Step 3: Selective Oxidation Precursor 2-Methyl-tert-butylbenzene or other suitable precursor Functionalization Side-chain Functionalization Precursor->Functionalization e.g., NBS bromination Alcohol 2-tert-Butylbenzyl Alcohol Functionalization->Alcohol e.g., Hydrolysis Oxidation Catalytic Oxidation (e.g., with TBHP, H2O2) Alcohol->Oxidation [Oxidant], Catalyst Product This compound Oxidation->Product

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols for Catalytic Oxidation

Modern organic synthesis favors catalytic methods that utilize mild oxidants and avoid stoichiometric amounts of toxic heavy metals.

Protocol A: Manganese(II)-Catalyzed Oxidation with TBHP

This protocol is adapted from general procedures for benzyl alcohol oxidation using manganese catalysts and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.

  • To a solution of 2-tert-butylbenzyl alcohol (1 mmol) in acetonitrile (5 mL), add a manganese(II) catalyst such as [Mn(bipy)₂]²⁺ immobilized on a solid support (e.g., 5 mol%).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) to the mixture.

  • Reflux the reaction mixture under a nitrogen atmosphere for 6-8 hours, monitoring progress by TLC or GC.

  • Upon completion, cool the mixture, filter off the catalyst, and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Protocol B: Molybdenum-Catalyzed Oxidation

Molybdenum complexes are also efficient catalysts for alcohol oxidation.[11][12]

  • In a round-bottom flask, dissolve 2-tert-butylbenzyl alcohol (1 mmol) and a molybdenum catalyst like MoO₂ nanoparticles (1-2 mol%) in a suitable solvent such as toluene.

  • Add the oxidant, such as TBHP (1.5 mmol) or aqueous H₂O₂ (30%, 2 mmol).

  • Heat the reaction at 80-100 °C for 4-24 hours until the starting material is consumed.

  • Work-up the reaction as described in Protocol A.

Method Catalyst System Oxidant Typical Yield Advantages Disadvantages
Oxidation A Mn(II) ComplexesTBHP>90%High selectivity, mild conditions.Catalyst may require synthesis/immobilization.
Oxidation B MoO₂ NanoparticlesTBHP / H₂O₂>90%High conversion, potential for greener oxidant (H₂O₂).May require longer reaction times or higher temperatures.
Other Metals Pd-Zn/TiO₂[13], Fe(NO₃)₃[14]O₂ / NitratesVariableCan use air/O₂ as the ultimate oxidant.May have competing side reactions or require specific catalyst preparation.

Method 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most powerful and versatile strategy for the regioselective synthesis of ortho-substituted aromatics.[15] This method uses a directing metalating group (DMG) to deliver an organolithium base to the adjacent ortho-position, leading to selective deprotonation and formation of an ortho-lithiated species.

Rationale: Chelation-Controlled Lithiation

The DMG contains a heteroatom (typically O or N) that coordinates to the lithium atom of the alkyllithium base (e.g., n-BuLi, s-BuLi). This coordination pre-positions the base for the abstraction of a proton from the sterically hindered ortho site, overriding the inherent steric preferences.[16] The resulting aryllithium intermediate can then be trapped with an electrophile to install the desired functionality.

Proposed Synthetic Pathway via DoM

A robust DoM strategy for this compound involves starting with tert-butylbenzene, introducing a DMG, performing the ortho-formylation, and then removing or converting the DMG. A more direct and elegant approach is to use a DMG that can be directly converted into an aldehyde.

G Start tert-Butylbenzene Step1 Introduction of DMG (e.g., via Friedel-Crafts acylation to form an amide) Start->Step1 DMG_Intermediate Aromatic with DMG and tert-butyl group Step1->DMG_Intermediate Step2 Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) DMG_Intermediate->Step2 Lithiation ortho-Lithiated Intermediate Step2->Lithiation Step3 Formylation (Quench with DMF) Lithiation->Step3 Formylated_DMG ortho-Formylated Intermediate Step3->Formylated_DMG Step4 Conversion of DMG to Aldehyde Formylated_DMG->Step4 Product This compound Step4->Product

Caption: A potential Directed ortho-Metalation (DoM) pathway.

Exemplary Protocol: DoM of a Protected Precursor

This hypothetical protocol is based on established DoM principles. An alternative, highly effective route involves a lithium-halogen exchange from 1-bromo-2-tert-butylbenzene followed by quenching with DMF.

  • Prepare the precursor, 1-bromo-2-tert-butylbenzene.

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-bromo-2-tert-butylbenzene (1 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe. Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding 1 M HCl (5 mL).

  • Perform a standard aqueous work-up and extraction with diethyl ether.

  • Purify the crude product by column chromatography to afford this compound.

Comparative Analysis and Conclusion

Strategy Regioselectivity (ortho) Overall Yield Number of Steps Scalability Key Considerations
Direct Formylation Very Poor (<5%)Low1HighUnsuitable for selective synthesis of the ortho isomer. Major product is para.
Oxidation of Alcohol Excellent (>99%)High2-3Moderate to HighHighly reliable and selective. Depends on the availability of the alcohol precursor.
Directed ortho-Metalation Excellent (>98%)Good to High2-3ModeratePowerful and versatile. Requires anhydrous/inert techniques and cryogenic temperatures.

For researchers and drug development professionals, the choice of synthetic route to this compound depends heavily on the desired scale, available starting materials, and technical capabilities.

  • Direct Formylation methods like the Vilsmeier-Haack and Gattermann-Koch reactions are inadequate for the selective synthesis of this compound and should be avoided.

  • The Oxidation of 2-tert-Butylbenzyl Alcohol stands out as the most practical and reliable method for laboratory and pilot-scale synthesis, provided the alcohol precursor is commercially available or can be synthesized efficiently. Its high selectivity and yield make it a preferred choice.

  • Directed ortho-Metalation offers an elegant and powerful solution, particularly when constructing the molecule from simpler precursors. While more technically demanding, it provides excellent control over regiochemistry and is a valuable tool for medicinal and materials chemists.

Ultimately, the multi-step pathways, while less atom-economical on paper, provide the necessary regiochemical control that is impossible to achieve with direct formylation, making them the only viable strategies for the synthesis of this valuable chemical intermediate.

References

  • J. Chem. Sci. Vol. 124, No. 5, September 2012, pp. 1107–1115. Selective oxidation of benzyl alcohol with tert-butylhydroperoxide catalysed via Mn (II) 2, 2-bipyridine complexes immobilized o.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Molecules.
  • ResearchGate.
  • Wikipedia.
  • Thieme E-Books.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • NIH.
  • MDPI. Selective Catalytic Oxidation of Benzyl Alcohol by MoO 2 Nanoparticles.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Thermo Fisher Scientific.
  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Testbook.
  • BYJU'S.
  • The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis.
  • Andrew G. Myers Research Group. Directed (ortho)
  • Semantic Scholar.
  • Frontiers in Chemistry.

Sources

Safety Operating Guide

Proper Disposal of 2-Tert-butylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-tert-butylbenzaldehyde (CAS No. 16358-79-5), a substituted aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Immediate Safety & Hazard Mitigation

This compound is a hazardous chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye damage

  • May cause respiratory irritation

Therefore, before initiating any disposal procedure, it is imperative to establish a robust safety framework.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following should be considered the minimum requirement when handling this compound:

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber and nitrile gloves are recommended for handling aldehydes[2]. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.

  • Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities or in the event of a spill, a full-body chemical suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hazard Summary Table
Hazard ClassificationGHS StatementPrecautionary Action
Acute Toxicity, OralHarmful if swallowed[1]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.
Skin Corrosion/IrritationCauses skin irritation[1]Avoid contact with skin. Wear protective gloves. If skin contact occurs, wash immediately with soap and water.
Serious Eye Damage/IrritationCauses serious eye damage[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Specific Target Organ ToxicityMay cause respiratory irritation[1]Avoid breathing vapors. Use only in a well-ventilated area or a chemical fume hood.

Disposal Workflow

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with documentation. The following workflow provides a logical sequence for managing this chemical waste.

DisposalWorkflow Start Begin Disposal Process Segregate Segregate Waste (Keep in original or designated container) Start->Segregate Label Properly Label Container ('Hazardous Waste', chemical name, hazards) Segregate->Label Store Store Safely (Cool, dry, well-ventilated area) Label->Store Consult Consult EHS Guidelines (Review institutional and local regulations) Store->Consult Arrange Arrange for Professional Disposal (Contact certified hazardous waste vendor) Consult->Arrange Document Document Disposal (Maintain records as required) Arrange->Document End Disposal Complete Document->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of this compound.

Waste Collection and Container Management
  • Do Not Mix: Never mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents[3]. Keep it in its original container if possible, or a designated, compatible waste container.

  • Container Integrity: Ensure the waste container is in good condition, free of leaks or cracks, and has a tightly sealing cap.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (16358-79-5), and the relevant hazard pictograms (e.g., corrosive, harmful).

Small Quantities (Research & Development Scale)

For small quantities of this compound waste generated in a laboratory setting:

  • Collection: Collect the waste in a designated container as described in section 3.1.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.

  • EHS Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

Bulk Quantities and Contaminated Materials

For larger volumes of this compound or materials heavily contaminated with it:

  • Professional Disposal: The disposal of bulk quantities must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for this service.

  • Contaminated Debris: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste. Place these materials in a sealed, labeled bag or container and manage them alongside the liquid waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of with regular laboratory glass or plastic waste, but always confirm this with your institution's EHS guidelines.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. It is the responsibility of the waste generator to ensure compliance with all applicable laws. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal procedures align with current regulations.

References

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-Tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Tert-butylbenzaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, it is incumbent upon us to not only understand the procedures but also the rationale behind them to foster a proactive safety culture.

Hazard Assessment: Understanding this compound

This compound (C₁₁H₁₄O) is an aromatic aldehyde with specific hazards that dictate our safety protocols.[1][2] According to its GHS classification, it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] A thorough understanding of these risks is the foundational step in mitigating exposure.

Key Hazards:

  • Acute Oral Toxicity [1]

  • Skin Irritation [1]

  • Serious Eye Damage [1]

  • Respiratory Tract Irritation [1]

Given these hazards, direct contact and inhalation must be strictly avoided through a combination of engineering controls (such as fume hoods) and a robust PPE strategy.

Strategic PPE Selection: A Multi-layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. Below is a detailed breakdown of the essential PPE for handling this compound.

Due to the risk of serious eye damage, appropriate eye and face protection is mandatory.

  • Standard Laboratory Operations: For small-scale operations involving milligram to gram quantities within a certified chemical fume hood, safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[3]

  • Splash Hazard Scenarios: When there is an increased risk of splashing—for instance, during transfers of larger volumes or when working outside of a fume hood (not recommended)—a face shield worn over chemical splash goggles is required.[3][4][5] Goggles provide a seal around the eyes, protecting against splashes from all angles, while the face shield offers a broader barrier for the entire face.

Preventing skin contact is crucial to avoid irritation.[1] This is achieved through a combination of protective clothing and gloves.

  • Protective Clothing: A chemically resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable. Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[3]

  • Glove Selection: The choice of glove material is critical for adequate protection. Disposable nitrile gloves are a common choice in laboratories and offer good short-term protection against a range of chemicals.[3][5] However, for prolonged contact or immersion, a more robust glove material may be necessary. It is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for this compound.[6] In the absence of specific data for this compound, data for Benzaldehyde can be used as a starting point, but with caution. Some charts indicate that nitrile and butyl rubber gloves are suitable for handling aldehydes.[7]

    • Best Practice: Always inspect gloves for any signs of degradation or punctures before use.[4] Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection, especially when handling higher concentrations or larger quantities.[5]

Engineering controls, such as working in a well-ventilated area or a fume hood, are the primary methods for preventing respiratory exposure.[4][8]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[3][8][9]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is typically appropriate.[8] For higher concentrations or in oxygen-deficient environments, a self-contained breathing apparatus (SCBA) may be necessary.[10][11] A proper fit test and training are essential before using any respirator.[3]

Operational Protocol: A Step-by-Step Guide to Safety

Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[4]

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator (if used): Remove last to protect against any airborne particles during the doffing process.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is the final step in the safety workflow.

  • Gloves and other disposable PPE: Dispose of in a designated hazardous waste container.[8] Do not discard in regular trash.

  • Reusable PPE: Decontaminate reusable PPE according to your institution's guidelines before reuse.

  • Contaminated Clothing: Remove immediately and launder separately from other clothing before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.

All waste disposal must be in accordance with local, state, and federal regulations.[8][13]

Summary of Recommended PPE

Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection
Small-Scale Laboratory Work (in fume hood) Safety glasses with side shieldsNitrile gloves (double-gloved recommended), lab coatNot generally required with proper ventilation
Large-Scale Transfers or Splash Hazard Chemical splash goggles and face shieldChemically resistant gloves (e.g., Butyl rubber), chemically resistant apron over lab coatAir-purifying respirator with organic vapor cartridge may be required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant gloves, chemically resistant suit or apronAir-purifying respirator with organic vapor cartridge or SCBA

Visual Workflow: PPE Selection Decision Tree

PPE_Selection start Start: Handling this compound fume_hood Working in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes respirator Assess ventilation. Is an air-purifying respirator with organic vapor cartridge needed? fume_hood->respirator No small_scale Small-scale operation? splash_risk->small_scale No ppe1 Minimum PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves (double) splash_risk->ppe1 Yes ppe2 Add: - Chemical splash goggles - Face shield small_scale->ppe2 Yes ppe3 Consider: - Chemically resistant apron - Heavier duty gloves small_scale->ppe3 No end Proceed with caution ppe1->end ppe2->end ppe3->end respirator->splash_risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.